Prajmaline
Beschreibung
Eigenschaften
CAS-Nummer |
35080-11-6 |
|---|---|
Molekularformel |
C23H33N2O2+ |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
(1R,9R,10S,12R,13S,14R,16S,17R,18R)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C23H33N2O2/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23/h6-9,13-14,17-22,26-27H,4-5,10-12H2,1-3H3/q+1/t13-,14-,17-,18-,19+,20-,21+,22+,23+,25?/m0/s1 |
InChI-Schlüssel |
UAUHEPXILIZYCU-GSPNQRMKSA-N |
SMILES |
CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O |
Isomerische SMILES |
CCC[N+]12[C@H]3C[C@@H]([C@@H]([C@H]1O)CC)[C@@H]4[C@@H]2C[C@@]5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O |
Kanonische SMILES |
CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Prajmalum |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Prajmaline on Cardiac Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prajmaline, a semi-synthetic derivative of ajmaline, is a Class Ia antiarrhythmic agent utilized in the management of various cardiac arrhythmias. Its primary mechanism of action involves the modulation of cardiac sodium channels (Nav1.5), leading to alterations in cardiac action potential duration and conduction. This technical guide provides a comprehensive overview of the molecular interactions between this compound and cardiac sodium channels, detailing its effects on channel gating, its state-dependent binding characteristics, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized for comparative analysis, and key concepts are visualized through signaling pathways and experimental workflow diagrams.
Introduction to this compound and Cardiac Sodium Channels
Cardiac excitability is fundamentally governed by the orchestrated opening and closing of ion channels, with the voltage-gated sodium channel Nav1.5 playing a critical role in the initiation and propagation of the cardiac action potential. The rapid influx of sodium ions through Nav1.5 channels during Phase 0 of the action potential is responsible for the rapid depolarization of cardiomyocytes. Dysregulation of Nav1.5 function can lead to a variety of life-threatening arrhythmias.
This compound, as a Class Ia antiarrhythmic, primarily targets these Nav1.5 channels.[1] It is known to cause a frequency-dependent block, meaning its inhibitory effect is more pronounced at higher heart rates.[1][2] This property is crucial for its therapeutic efficacy in tachyarrhythmias. This guide delves into the intricate details of how this compound exerts its effects at the molecular level.
Mechanism of Action: State-Dependent Blockade
The interaction of this compound with cardiac sodium channels is best understood through the modulated receptor hypothesis . This model posits that the affinity of a drug for the channel depends on the conformational state of the channel: resting (closed), open, or inactivated.
This compound exhibits a preferential affinity for the inactivated state of the sodium channel. This state-dependent binding is a hallmark of many Class I antiarrhythmic drugs and is central to its mechanism of action. During the action potential, sodium channels transition from the resting state to the open state and then rapidly enter the inactivated state. This compound binds more tightly to the inactivated channels, stabilizing this non-conducting state and thereby reducing the number of channels available to open upon subsequent depolarizations.
Resting and Use-Dependent Block
This compound induces a resting block , which is a depression of the maximum upstroke velocity (Vmax) of the action potential even after a prolonged period of rest.[1] This indicates that this compound has some affinity for the resting state of the channel, albeit lower than for the inactivated state.
More significantly, this compound demonstrates use-dependent or phasic block . As the frequency of stimulation increases, more channels spend time in the open and inactivated states, providing more binding opportunities for this compound. This leads to a cumulative block of sodium channels and a progressive decrease in Vmax.
Interestingly, this compound also exhibits reverse use-dependence , where its effect can be less pronounced at very high heart rates.[1]
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative parameters describing the interaction of this compound with cardiac sodium channels.
| Parameter | Value | Tissue/System | Comments | Reference |
| EC50 (Vmax depression) | 3 µM | Rabbit ventricular myocytes | Dose-dependent decrease in the maximal rate of depolarization of the action potential. | [2] |
| Resting Block (Vmax depression) | 44% | Rabbit atrium | Measured at a concentration of 10⁻⁶ M. | |
| Resting Block (Vmax depression) | 32% | Rabbit ventricle | Measured at a concentration of 10⁻⁶ M. | |
| Binding Preference | Inactivated State | Cardiac myocytes | This compound preferentially binds to the inactivated state of the sodium channel. |
Experimental Protocols for Studying this compound's Action
The electrophysiological effects of this compound on cardiac sodium channels are primarily investigated using the whole-cell patch-clamp technique . This method allows for the precise control of the membrane potential of a single cardiomyocyte and the recording of the ionic currents flowing through the sodium channels.
Protocol for Measuring Tonic and Use-Dependent Block
-
Objective: To quantify the steady-state (tonic) block and the frequency-dependent (use-dependent) block of sodium currents by this compound.
-
Methodology:
-
A holding potential of -120 mV is established to ensure most sodium channels are in the resting state.
-
Tonic Block: A single depolarizing pulse to -20 mV is applied to elicit a baseline sodium current. This compound is then perfused, and after equilibration, the same pulse is applied to measure the reduction in current amplitude, representing the tonic block.
-
Use-Dependent Block: A train of depolarizing pulses (e.g., to -20 mV for 20 ms) is applied at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz). The progressive decrease in the peak sodium current during the pulse train indicates the development of use-dependent block.
-
Protocol for Determining Voltage-Dependence of Inactivation
-
Objective: To assess the effect of this compound on the steady-state inactivation of sodium channels.
-
Methodology:
-
From a holding potential of -120 mV, a series of 500 ms pre-pulses are applied, ranging from -140 mV to -40 mV in 10 mV increments.
-
Immediately following each pre-pulse, a test pulse to -20 mV is applied to measure the fraction of channels that were not inactivated by the pre-pulse.
-
The normalized peak current during the test pulse is plotted against the pre-pulse potential to generate the steady-state inactivation curve.
-
The protocol is repeated in the presence of this compound to determine any shift in the curve.
-
Protocol for Measuring Recovery from Inactivation
-
Objective: To determine the effect of this compound on the rate at which sodium channels recover from inactivation.
-
Methodology:
-
A two-pulse protocol is used. A conditioning pulse (P1) of sufficient duration (e.g., 100 ms) to -20 mV is applied to inactivate the channels.
-
The membrane is then repolarized to a specific potential (e.g., -100 mV) for a variable recovery interval.
-
A second test pulse (P2) to -20 mV is applied, and the peak current is measured.
-
The ratio of the current from P2 to P1 is plotted against the recovery interval to determine the time constant of recovery from inactivation.
-
The protocol is repeated in the presence of this compound.
-
Signaling Pathways and Logical Relationships
The interaction of this compound with the cardiac sodium channel can be visualized as a dynamic process dependent on the channel's conformational state.
This diagram illustrates that this compound has the highest affinity for the inactivated state of the sodium channel. By binding to this state, it slows the recovery of the channel to the resting state, effectively reducing the number of available channels for subsequent action potentials.
Conclusion
This compound's therapeutic efficacy as a Class Ia antiarrhythmic agent stems from its well-defined mechanism of action on cardiac sodium channels. Its preferential binding to the inactivated state leads to a frequency-dependent block that is crucial for terminating tachyarrhythmias. A thorough understanding of its quantitative effects on channel gating and the experimental protocols used to characterize these interactions is essential for researchers and drug development professionals working to refine existing antiarrhythmic therapies and discover novel agents with improved safety and efficacy profiles. Further research to delineate the precise binding site and to quantify all aspects of its interaction with Nav1.5 will provide a more complete picture of this important antiarrhythmic drug.
References
Prajmaline: A Comprehensive Pharmacological Profile as a Class Ia Antiarrhythmic Agent
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological properties of Prajmaline, a Class Ia antiarrhythmic drug. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism of action, electrophysiological effects, pharmacokinetics, and the experimental methodologies used for its characterization.
Introduction
This compound is a Class Ia antiarrhythmic agent used in the management of various cardiac arrhythmias.[1] As a semi-synthetic propyl derivative of ajmaline, it exhibits higher bioavailability than its parent compound.[1] Belonging to the Vaughan Williams classification of antiarrhythmic drugs, Class Ia agents are characterized by their ability to block sodium channels with intermediate kinetics and prolong the cardiac action potential.[2][3][4] this compound's primary therapeutic action involves the modulation of cardiac ion channels to restore normal heart rhythm.
Mechanism of Action
This compound's antiarrhythmic effects are primarily mediated through its interaction with voltage-gated sodium channels in cardiomyocytes.
-
Sodium Channel Blockade : As a Class I antiarrhythmic, this compound binds to and blocks the fast sodium channels responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][5] This blockade decreases the rate and magnitude of depolarization, leading to a reduction in conduction velocity in non-nodal cardiac tissues such as the atria, ventricles, and Purkinje fibers.[5]
-
State-Dependent Binding : The drug exhibits state-dependent binding, showing a preference for sodium channels in the open and inactivated states over the resting state.[3][6] This property makes it more effective at higher heart rates where channels spend more time in these states, a characteristic known as use-dependence.
-
Resting and Reverse Use-Dependence : this compound is noted for causing a "resting block," which is a depression of the maximum upstroke velocity (Vmax) after a period of rest. This effect is more pronounced in the atrium than in the ventricle.[1][6] It also exhibits "reverse use-dependence," meaning its blocking effect can diminish as the heart rate increases significantly.[1]
-
Potassium Channel Effects : In addition to sodium channel blockade, Class Ia agents like this compound can also inhibit certain potassium currents. This action contributes to a delay in repolarization, thereby prolonging the duration of the action potential.[3][4]
Caption: Vaughan Williams classification of antiarrhythmic drugs.
Electrophysiological Profile
This compound induces characteristic changes in the cardiac action potential and electrocardiogram (ECG).
-
Action Potential Modifications : The primary electrophysiological effect is the depression of the maximal rate of depolarization (Vmax) of the action potential in a dose-dependent manner.[7] At a concentration of 1 µM, this compound increases the action potential duration (APD), while higher concentrations may decrease it.[7] The prolongation of the APD increases the effective refractory period (ERP) of cardiac tissue.[8]
-
Effects on Ion Currents : Studies in rabbit ventricular myocytes have shown that this compound reduces the sodium current (INa). Interestingly, at concentrations of 1 µM and 10 µM, it can increase the L-type calcium current (ICaL), which may account for its lack of negative inotropic effects often seen with other antiarrhythmics.[7]
-
ECG Manifestations : Clinically, the administration of ajmaline, the parent compound of this compound, has been shown to prolong the His-Purkinje conduction time (HV interval) and the intraventricular conduction time, which is reflected as a widening of the QRS interval on the ECG.[9][10] However, some studies with this compound have noted no significant effect on the heart rate or the QT interval.[11]
Caption: this compound's mechanism of action on cardiac electrophysiology.
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological data for this compound.
Table 1: Electrophysiological Effects of this compound
| Parameter | Effect | Concentration | Tissue/Model | Reference |
|---|---|---|---|---|
| Vmax Depression | EC50 of 3 µM | 0.01 - 20 µM | Rabbit Ventricular Strips | [7] |
| Resting Block (Vmax) | 44% Depression | 1 µM | Rabbit Atrium | [6] |
| Resting Block (Vmax) | 32% Depression | 1 µM | Rabbit Ventricle | [6] |
| Action Potential Duration | Increased | 1 µM | Rabbit Ventricular Strips | [7] |
| Sodium Current (INa) | Reduced by 75% | 10 µM | Rabbit Ventricular Myocytes | [7] |
| L-type Calcium Current (ICaL) | Increased by 30% | 1 µM | Rabbit Ventricular Myocytes |[7] |
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Oral Bioavailability | 80 | % | [1] |
| Plasma Protein Binding | 60-76 | % | [1][12] |
| Volume of Distribution | 4-5 | L/kg | [1] |
| Elimination Half-life | 6 | hours | [1] |
| Distribution Half-life | 10 | minutes | [1] |
| Daily Therapeutic Dose | 40-80 | mg | [1] |
| Metabolism | - | 21-carboxythis compound, hydroxythis compound | [1] |
| Excretion | 20% unchanged in urine | % |[1] |
Clinical Considerations
This compound has been utilized in the treatment of several cardiac disorders, including coronary artery disease, angina, paroxysmal tachycardia, and Wolff-Parkinson-White syndrome.[1][11] Clinical studies have demonstrated its efficacy, with a positive antiarrhythmic response observed in 75% of patients with stable angina and various arrhythmias.[11] It has also proven effective in cases where other antiarrhythmic drugs were unsuccessful.[11] When administered at appropriate dosages, this compound is generally well-tolerated with no significant adverse side effects reported when taken alone.[1]
Key Experimental Protocols
The characterization of this compound's pharmacological profile relies on established electrophysiological techniques.
Protocol 1: Measurement of Vmax Depression in Isolated Myocardium
-
Objective : To determine the effect of this compound on the maximal upstroke velocity (Vmax) of the cardiac action potential, an indicator of sodium channel blockade.
-
Methodology :
-
Tissue Preparation : Isolated atrial and ventricular myocardium from rabbits are dissected and placed in a tissue bath perfused with a physiological salt solution (e.g., Tyrode's solution) and gassed with 95% O2 / 5% CO2 at a constant temperature.
-
Electrophysiological Recording : Standard glass microelectrodes filled with KCl are used to impale cardiac cells and record transmembrane action potentials.
-
Stimulation : The tissue is stimulated at varying frequencies (e.g., 0.1 Hz to 3.3 Hz) to assess frequency-dependent effects.
-
Drug Application : this compound is added to the perfusate at various concentrations.
-
Data Analysis : The action potentials are digitized, and Vmax is calculated as the maximum first derivative (dV/dt) of the action potential upstroke. The percentage depression of Vmax after drug application compared to baseline is determined.[6]
-
Protocol 2: Ion Current Analysis via Whole-Cell Patch-Clamp
-
Objective : To quantify the effects of this compound on specific ion currents, such as the sodium current (INa) and L-type calcium current (ICaL).
-
Methodology :
-
Cell Isolation : Single ventricular cardiomyocytes are freshly dissociated from rabbit hearts using enzymatic digestion.
-
Recording : The whole-cell configuration of the patch-clamp technique is used. A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp : The membrane potential is clamped at a holding potential (e.g., -80 mV). Specific voltage protocols are applied to elicit and isolate the desired ion currents (INa or ICaL).
-
Drug Perfusion : this compound at known concentrations is applied to the cell via a perfusion system.
-
Data Acquisition and Analysis : The resulting currents are recorded, and the peak current amplitude is measured before and after drug application to determine the percentage of block or enhancement. Dose-response curves are generated to calculate IC50 or EC50 values.[7][13]
-
Caption: Experimental workflow for Vmax measurement.
Conclusion
This compound is a Class Ia antiarrhythmic agent with a well-defined pharmacological profile. Its primary mechanism of action is a state- and frequency-dependent block of cardiac sodium channels, which slows conduction and prolongs the effective refractory period. Unique among some antiarrhythmics, it can exhibit a positive inotropic effect at certain concentrations, potentially by enhancing calcium influx. This comprehensive profile, supported by detailed electrophysiological and pharmacokinetic data, underscores its utility in the management of specific cardiac arrhythmias. Further research into its molecular interactions and clinical applications will continue to refine its role in cardiovascular therapy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 6. Comparative analysis of the action of class I antiarrhythmic drugs (lidocaine, quinidine, and this compound) in rabbit atrial and ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. [Electrophysiological effects of ajmaline on the human conduction system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological and haemodynamic effects of lidocaine and ajmaline in the management of sustained ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Antiarrhythmic effects of this compound (Neo-Gilurythmal) in stable angina pectoris in light of Holter electrocardiographic monitoring] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 13. fda.gov [fda.gov]
Electrophysiological Profile of Prajmaline: A Technical Guide on its Effects on Cardiac Action Potential Duration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prajmaline, a derivative of ajmaline, is a Class Ia antiarrhythmic agent utilized in the management of cardiac arrhythmias. Its therapeutic efficacy is intrinsically linked to its modulation of cardiac ion channels, which in turn alters the characteristics of the cardiac action potential, most notably its duration (APD). Understanding the precise electrophysiological effects of this compound is paramount for optimizing its clinical application and for the development of novel antiarrhythmic therapies. This technical guide provides an in-depth analysis of the electrophysiological effects of this compound on action potential duration, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Quantitative Data Summary
The electrophysiological effects of this compound on cardiac myocytes are concentration-dependent, exhibiting a biphasic impact on action potential duration. At lower concentrations, this compound prolongs APD, a characteristic effect of Class Ia antiarrhythmics. However, at higher concentrations, it leads to a shortening of the APD. This complex dose-response relationship is a result of its multi-channel blocking activity. The following table summarizes the key quantitative effects of this compound on various electrophysiological parameters.
| Parameter | Concentration | Species/Tissue | Effect | Reference |
| Action Potential Duration (APD) | 1 µM | Rabbit Ventricular Myocytes | Increased | [1] |
| > 1 µM | Rabbit Ventricular Myocytes | Decreased | [1] | |
| Maximal Rate of Depolarization (Vmax) | EC50: 3 µM | Rabbit Ventricular Myocytes | Dose-dependent decrease | [1] |
| Sodium Current (INa) | 10 nM | Rabbit Ventricular Myocytes | Slightly depressed | [1] |
| 10 µM | Rabbit Ventricular Myocytes | Reduced by 75% | [1] | |
| L-type Calcium Current (ICaL) | 1 µM | Rabbit Ventricular Myocytes | Increased by 30% | [1] |
| 10 µM | Rabbit Ventricular Myocytes | Increased by 20% | [1] | |
| 100 µM | Rabbit Ventricular Myocytes | Decreased | [1] |
Core Mechanisms of Action
This compound's effect on action potential duration is a composite of its interactions with multiple ion channels.
-
At Low Concentrations (e.g., 1 µM): The prolongation of the action potential duration is primarily attributed to the blockade of outward potassium currents. Although direct studies on this compound's effect on potassium channels are limited, its parent compound, ajmaline, is known to block several key potassium channels, including the rapid component of the delayed rectifier potassium current (IKr), the ultra-rapid delayed rectifier potassium current (IKur), and the transient outward potassium current (Ito). This inhibition of repolarizing K+ currents, coupled with an increase in the L-type calcium current (ICaL), leads to a net increase in the duration of the action potential.[1]
-
At High Concentrations: The shortening of the action potential duration is a consequence of a more pronounced blockade of the inward sodium (INa) and L-type calcium (ICaL) currents.[1] The significant reduction in the depolarizing sodium current not only slows the upstroke of the action potential (Vmax) but also contributes to an earlier repolarization. The eventual decrease in the L-type calcium current at very high concentrations further curtails the plateau phase of the action potential, leading to its shortening.[1]
Experimental Protocols
The following is a detailed methodology for investigating the electrophysiological effects of this compound on isolated cardiac myocytes using the whole-cell patch-clamp technique, based on the protocol described by Alvarez et al. (1992).[1]
1. Cell Isolation:
-
Species: New Zealand White rabbits.
-
Tissue: Right ventricular strips.
-
Procedure:
-
Hearts are rapidly excised and perfused via the aorta on a Langendorff apparatus with a Ca2+-free Tyrode's solution containing collagenase.
-
The right ventricle is dissected, minced, and gently agitated to dissociate individual myocytes.
-
Cells are stored in a high-K+, low-Ca2+ solution before use.
-
2. Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp.
-
Equipment: Patch-clamp amplifier, data acquisition system, and inverted microscope.
-
Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 ATP-Mg; pH adjusted to 7.2 with KOH.
-
External Solution (Tyrode's solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Procedure:
-
A glass micropipette with a resistance of 2-4 MΩ is filled with the pipette solution and brought into contact with a myocyte.
-
A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
-
Action potentials are elicited by injecting brief depolarizing current pulses.
-
Ionic currents are recorded in voltage-clamp mode using specific voltage protocols to isolate individual currents (e.g., holding potential of -80 mV and depolarizing steps to study INa and ICaL).
-
3. Drug Application:
-
This compound is dissolved in the external solution to achieve the desired concentrations.
-
The drug-containing solution is perfused into the recording chamber, and the effects on action potentials and ionic currents are recorded after a steady-state effect is reached.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the electrophysiological effects of this compound.
Signaling Pathway of this compound's Effect on Action Potential Duration
The following diagram illustrates the proposed signaling pathway for this compound's concentration-dependent effects on cardiac action potential duration.
References
The Structure-Activity Relationship of Prajmaline: A Deep Dive into a Classic Antiarrhythmic
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prajmaline, a semi-synthetic derivative of the Rauwolfia alkaloid ajmaline, has been a noteworthy Class Ia antiarrhythmic agent for decades. Its enhanced bioavailability compared to its parent compound, ajmaline, has made it a valuable tool in the management of cardiac arrhythmias. This technical guide delves into the core of this compound's structure-activity relationship (SAR), providing a comprehensive analysis of how its chemical structure dictates its pharmacological effects. Through a meticulous review of available data, this document aims to equip researchers and drug development professionals with a thorough understanding of the molecular intricacies that govern the efficacy of this compound and its analogs.
Core Structure and Key Pharmacological Actions
This compound is chemically known as N-propyl-ajmaline. The addition of a propyl group to the nitrogen atom of the ajmaline core structure is the key modification that differentiates this compound and significantly enhances its oral bioavailability. The core pharmacological action of this compound, like other Class Ia antiarrhythmics, is the blockade of voltage-gated sodium channels in cardiomyocytes. This action slows the upstroke of the cardiac action potential (Phase 0), thereby decreasing conduction velocity and prolonging the refractory period, which helps to suppress arrhythmias.
However, the activity of this compound and its parent compound, ajmaline, is not limited to sodium channels. Studies have revealed a more complex pharmacological profile, with interactions at other key cardiac ion channels, which contributes to its overall antiarrhythmic and potential proarrhythmic effects.
Quantitative Analysis of Ajmaline's Interaction with Cardiac Ion Channels
While specific quantitative data for a broad series of this compound analogs is limited in publicly available literature, a detailed analysis of its parent compound, ajmaline, provides a crucial foundation for understanding the SAR of this class of compounds. The following table summarizes the inhibitory concentrations (IC50) of ajmaline on various cardiac ion channels, as determined in rat ventricular myocytes.
| Ion Channel | Parameter | IC50 (µM) | Holding Potential | Reference |
| Fast Sodium Current (INa) | Inhibition | 27.8 ± 1.14 | -75 mV | |
| Inhibition | 47.2 ± 1.16 | -120 mV | ||
| L-type Calcium Current (ICa-L) | Inhibition | 70.8 ± 0.09 | - | |
| Transient Outward Potassium Current (Ito) | Inhibition | 25.9 ± 2.91 | - | |
| ATP-sensitive Potassium Current (IK(ATP)) | Inhibition | 13.3 ± 1.1 | - |
Structure-Activity Relationship (SAR) Analysis
The primary determinant of enhanced activity in this compound compared to ajmaline lies in the N-alkylation.
-
N-Alkylation: The introduction of a propyl group at the nitrogen atom to form this compound results in a significant increase in antiarrhythmic potency. One study has reported that This compound is approximately ten times more potent than ajmaline as an antiarrhythmic agent. This enhanced potency is likely attributed to improved pharmacokinetic properties, such as increased lipophilicity leading to better membrane permeability and oral absorption.
Further SAR exploration would necessitate the synthesis and evaluation of a series of analogs with modifications at other key positions of the ajmaline scaffold, including:
-
C17 and C21 Hydroxyl Groups: Esterification or etherification of these hydroxyl groups could modulate the compound's polarity and interaction with the binding pockets of ion channels.
-
Aromatic Ring: Substitution on the aromatic ring could influence electronic properties and metabolic stability.
-
Cyclopentano Ring: Modifications to this ring could alter the overall conformation of the molecule and its fit within the receptor.
Signaling Pathways and Logical Relationships
The antiarrhythmic effect of this compound is a direct consequence of its interaction with multiple ion channels, which collectively modulate the cardiac action potential. The following diagram illustrates the primary signaling pathway affected by this compound.
Experimental Protocols
The evaluation of the antiarrhythmic properties of this compound and its analogs involves a range of in vitro and in vivo experimental protocols.
In Vitro Electrophysiology: Patch-Clamp Technique
Objective: To determine the effect of the compound on specific cardiac ion channels.
Methodology:
-
Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., rat, guinea pig) through enzymatic digestion.
-
Patch-Clamp Recording: Use the whole-cell patch-clamp technique to record ionic currents. A glass micropipette with a tip diameter of ~1 µm is sealed onto the surface of a myocyte. The cell membrane under the pipette is then ruptured to allow electrical access to the cell's interior.
-
Voltage Protocols: Apply specific voltage protocols to isolate and measure the currents from different ion channels (e.g., INa, ICa-L, Ito).
-
Drug Application: Perfuse the cells with a solution containing the test compound at various concentrations.
-
Data Analysis: Measure the peak current amplitude and other kinetic parameters before and after drug application to determine the inhibitory effect and calculate the IC50 value.
In Vivo Models of Arrhythmia
Objective: To assess the antiarrhythmic efficacy of the compound in a whole animal model.
Methodology (Aconitine-Induced Arrhythmia in Rats):
-
Animal Preparation: Anesthetize male Wistar rats.
-
ECG Monitoring: Record the electrocardiogram (ECG) continuously.
-
Arrhythmia Induction: Infuse a solution of aconitine intravenously to induce ventricular arrhythmias.
-
Drug Administration: Administer the test compound (e.g., this compound analog) intravenously before or after the onset of arrhythmias.
-
Data Analysis: Analyze the ECG recordings to determine the ability of the compound to prevent or terminate the arrhythmia, and to assess its effects on heart rate and other ECG parameters.
Conclusion and Future Directions
The structure-activity relationship of this compound is centered on the critical N-propylation of the ajmaline core, which significantly enhances its antiarrhythmic potency. While the primary mechanism of action is the blockade of cardiac sodium channels, its interaction with other ion channels contributes to its complex pharmacological profile. The lack of extensive publicly available data on a wide range of this compound analogs highlights a key area for future research. A systematic exploration of substitutions at the N-position, C17/C21 hydroxyl groups, and the aromatic ring is warranted to develop a more comprehensive SAR model. Such studies, employing the detailed experimental protocols outlined in this guide, would be invaluable for the design of novel, more potent, and safer antiarrhythmic agents based on the ajmaline scaffold.
N-Propyl-Ajmaline (Prajmaline): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-propyl-ajmaline, commercially known as Prajmaline, is a semi-synthetic derivative of the natural alkaloid ajmaline. Developed in the 1970s, it emerged from the need to overcome the poor bioavailability of its parent compound. As a Class Ia antiarrhythmic agent, this compound's primary mechanism of action is the frequency-dependent blockade of cardiac sodium channels. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and pharmacological properties of this compound, intended for professionals in the fields of pharmacology and drug development. The document details the historical context of its development, presents a putative synthesis protocol, and summarizes its pharmacokinetic and pharmacodynamic profiles with quantitative data organized for clarity. Furthermore, it visualizes the compound's mechanism of action and experimental workflows through detailed diagrams.
Discovery and Development
The journey of this compound begins with its natural precursor, ajmaline, an indole alkaloid first isolated in 1931 from the roots of Rauvolfia serpentina. While ajmaline demonstrated potent antiarrhythmic properties, its clinical utility was hampered by low oral bioavailability. This limitation prompted researchers to explore semi-synthetic modifications to enhance its pharmacokinetic profile.
In the 1970s, N-propyl-ajmaline was synthesized and introduced as a Class Ia antiarrhythmic agent.[1] The addition of a propyl group to the ajmaline molecule resulted in a quaternary ammonium compound with significantly improved absorption and bioavailability, making oral administration a viable and effective treatment option for various cardiac arrhythmias.[2][3] this compound, under the trade name Neo-gilurythmal, became a valuable therapeutic tool for conditions such as coronary artery disease, angina, paroxysmal tachycardia, and Wolff-Parkinson-White syndrome.[1]
Chemical Synthesis of N-Propyl-Ajmaline
The synthesis of N-propyl-ajmaline from ajmaline is a quaternization reaction, specifically a type of N-alkylation known as the Menshutkin reaction. This reaction involves the treatment of a tertiary amine (ajmaline) with an alkyl halide (a propyl halide) to form a quaternary ammonium salt (N-propyl-ajmaline).
Putative Experimental Protocol
Reaction:
Ajmaline (C₂₀H₂₆N₂O₂) + CH₃CH₂CH₂-X → N-propyl-ajmaline ([C₂₃H₃₃N₂O₂]⁺X⁻) (where X is a halide, typically Br or I)
Materials:
-
Ajmaline
-
1-Bromopropane (or 1-Iodopropane)
-
Anhydrous acetone (or another suitable polar aprotic solvent like acetonitrile or DMF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Diethyl ether (for precipitation)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a known quantity of ajmaline in a minimal amount of anhydrous acetone under an inert atmosphere.
-
Addition of Alkyl Halide: To the stirred solution, add a stoichiometric excess (typically 1.5-2 equivalents) of 1-bromopropane.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours to days. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion of the reaction, the N-propyl-ajmaline product, being a salt, will likely precipitate out of the acetone solution. If not, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether.
-
Isolation and Purification: The precipitate is collected by filtration and washed with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Drying: The purified N-propyl-ajmaline is dried under vacuum to remove any residual solvent.
Pharmacological Properties and Mechanism of Action
This compound is classified as a Class Ia antiarrhythmic agent according to the Vaughan-Williams classification.[7] Its primary therapeutic effect is the modulation of cardiac action potentials through the blockade of ion channels.
Pharmacodynamics
The principal mechanism of action of this compound is the frequency-dependent and use-dependent blockade of fast voltage-gated sodium channels (Naᵥ1.5) in cardiomyocytes.[1][8] This blockade reduces the influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity.[8][9]
This compound also exhibits effects on other cardiac ion channels, which contributes to its overall electrophysiological profile:
-
Potassium Channels: Like other Class Ia antiarrhythmics, this compound can block certain potassium channels, including the hERG (human Ether-à-go-go-Related Gene) channels.[10][11] This blockade prolongs the duration of the action potential and the effective refractory period (ERP).[8]
-
Calcium Channels: this compound has been shown to interact with L-type calcium channels, which can influence myocardial contractility.[9]
Pharmacokinetics
The addition of the propyl group significantly enhances the oral bioavailability of this compound compared to ajmaline.
| Parameter | Value | Reference |
| Oral Bioavailability | 80% | [1] |
| Plasma Protein Binding | 60% | [1] |
| Elimination Half-life | 6 hours | [1] |
| Volume of Distribution | 4-5 L/kg | [1] |
| Metabolism | Metabolized to 21-carboxythis compound and hydroxythis compound | [1] |
| Excretion | 20% excreted unchanged in urine | [1] |
Quantitative Efficacy and Potency
| Parameter | Value | Condition/Assay | Reference |
| EC₅₀ (Vmax depression) | 3 µM | Rabbit ventricular myocytes | [9] |
| IC₅₀ (hERG channels) | 1.0 µM (HEK cells), 42.3 µM (Xenopus oocytes) | - | [10] |
| INa reduction | 75% at 10 µM | Rabbit ventricular myocytes | [9] |
| ICaL increase | 30% at 1 µM, 20% at 10 µM | Rabbit ventricular myocytes | [9] |
Visualizations
Signaling Pathway of this compound's Action on Cardiomyocytes
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The structure of the ring-opened N beta-propyl-ajmaline (Neo-Gilurytmal) at physiological pH is obviously responsible for its better absorption and bioavailability when compared with ajmaline (Gilurytmal) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 6. EP0791575A1 - Method of synthesis of a quaternary ammonium salt - Google Patents [patents.google.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 9. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ajmaline - Wikipedia [en.wikipedia.org]
Prajmaline's Differential Electrophysiological Effects on Atrial versus Ventricular Myocardium: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prajmaline, a Class Ia antiarrhythmic agent and a propyl derivative of ajmaline, exhibits distinct electrophysiological effects on atrial and ventricular myocardium. This differential action is primarily attributed to its state-dependent blockade of cardiac sodium channels, with a more pronounced effect observed in the atrial tissue. This whitepaper provides an in-depth technical overview of the current understanding of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of its effects and the methodologies used to study them. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug development and electrophysiology research.
Introduction
This compound has been utilized for the treatment of various cardiac arrhythmias.[1] Its efficacy is rooted in its ability to modulate the electrical activity of the heart by interacting with key ion channels. A critical aspect of its pharmacological profile is its differential impact on atrial and ventricular tissues, a characteristic that holds significant implications for its therapeutic applications and potential for atrial-selective arrhythmia management. This document will systematically explore the electrophysiological basis for these differences.
Comparative Electrophysiological Effects of this compound
This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels (INa), which is more pronounced in the atrium than in the ventricle.[2] This preferential atrial effect is a key determinant of its antiarrhythmic properties.
Sodium Channel Blockade
Studies have demonstrated that this compound induces a more significant depression of the maximal upstroke velocity (Vmax) of the action potential in atrial myocardium compared to ventricular myocardium.[2] This is indicative of a greater degree of sodium channel blockade in the atria. The resting block induced by this compound is also more expressed in the atrium.[2]
| Parameter | Atrial Myocardium | Ventricular Myocardium | Species | Drug Concentration | Reference |
| Resting Block (Vmax depression) | 44% | 32% | Rabbit | 1 µM | [2] |
Table 1: Comparative effect of this compound on resting sodium channel block in atrial versus ventricular myocardium.
Effects on Other Ion Channels
While the differential effect on sodium channels is well-documented, this compound and its parent compound, ajmaline, also modulate other cardiac ion channels, including potassium (K+) and calcium (Ca2+) channels. The data for a direct atrial versus ventricular comparison for this compound on these channels is less extensive. However, studies on ajmaline in ventricular myocytes provide valuable insights into the potential broader spectrum of this compound's actions.
| Ion Channel Current | IC50 (in Ventricular Myocytes) | Species | Compound | Reference |
| Fast Sodium Current (INa) | 27.8 µM (holding potential -75 mV) | Rat | Ajmaline | [3] |
| L-type Calcium Current (ICa-L) | 70.8 µM | Rat | Ajmaline | [3] |
| Transient Outward Potassium Current (Ito) | 25.9 µM | Rat | Ajmaline | [3] |
| ATP-sensitive Potassium Current (IK(ATP)) | 13.3 µM | Rat | Ajmaline | [3] |
| Rapid Delayed Rectifier Potassium Current (IKr / hERG) | 1.0 µM (in HEK cells) | Human (recombinant) | Ajmaline | [4] |
| Ultrarapid Delayed Rectifier Potassium Current (IKur / Kv1.5) | 1.70 µM (in mammalian cell line) | Human (recombinant) | Ajmaline | [5] |
| Transient Outward Potassium Current (Ito / Kv4.3) | 2.66 µM (in mammalian cell line) | Human (recombinant) | Ajmaline | [5] |
Table 2: Inhibitory concentrations (IC50) of Ajmaline on various cardiac ion channels, primarily in ventricular myocytes. This data provides a proxy for understanding the potential multi-channel effects of this compound.
In rabbit ventricular myocytes, this compound (1-10 µM) has been shown to increase the L-type calcium current (ICaL) at negative holding potentials, an effect that may contribute to its limited negative inotropic effect.[6] At higher concentrations (100 µM), it decreases ICaL.[6]
Experimental Protocols
The investigation of this compound's electrophysiological effects relies on established in-vitro methodologies. The following sections detail the key experimental protocols.
Cardiomyocyte Isolation
A crucial first step is the isolation of viable atrial and ventricular cardiomyocytes.
3.1.1. Langendorff Perfusion Method This is the most common technique for isolating cardiomyocytes from small mammalian hearts (e.g., rabbit, rat, mouse).[5]
-
Heart Excision and Cannulation: The animal is euthanized, and the heart is rapidly excised and placed in ice-cold, oxygenated Tyrode's solution. The aorta is then cannulated on a Langendorff apparatus for retrograde perfusion.
-
Perfusion Solutions:
-
Calcium-free Tyrode's Solution: The heart is first perfused with a calcium-free solution to stop contractions and wash out blood. A typical composition is (in mM): NaCl 130, KCl 5.4, MgCl2 1.2, NaH2PO4 1.2, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Enzyme Digestion Solution: Following the initial washout, the heart is perfused with a solution containing digestive enzymes, such as collagenase (e.g., Type II) and protease (e.g., Type XIV), to break down the extracellular matrix. The calcium concentration is kept low (e.g., 20-50 µM) to enhance enzyme activity.
-
-
Tissue Dissociation: After enzymatic digestion, the atria and ventricles are separated and minced in a high-potassium storage solution. The tissue is then gently triturated to release individual myocytes.
-
Calcium Reintroduction: For ventricular myocytes, calcium is gradually reintroduced to the cell suspension to prevent calcium paradox-induced cell death.[2]
Electrophysiological Recordings
The whole-cell patch-clamp technique is the gold standard for recording ionic currents and action potentials from isolated cardiomyocytes.[6][7]
-
Recording Setup: Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope. A glass micropipette with a tip diameter of 1-2 µm, filled with an internal solution, is brought into contact with the cell membrane.
-
Giga-seal Formation: Gentle suction is applied to form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Solutions:
-
External Solution (Tyrode's): Mimics the extracellular environment. Composition is similar to the perfusion solution but with physiological calcium levels (e.g., 1.8 mM).
-
Internal (Pipette) Solution: Mimics the intracellular environment. A typical composition for recording sodium currents is (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with CsOH.
-
-
Voltage-Clamp and Current-Clamp Modes:
-
Voltage-Clamp: The membrane potential is held at a specific voltage, and the current flowing across the membrane is measured. This mode is used to study individual ion channel currents.
-
Current-Clamp: A known amount of current is injected into the cell, and the resulting changes in membrane potential (i.e., the action potential) are recorded.
-
3.2.1. Voltage-Clamp Protocols for Studying Sodium Channel Blockade To assess state-dependent block, specific voltage protocols are employed:
-
Resting-State Block: A depolarizing pulse from a very negative holding potential (e.g., -140 mV), where most channels are in the resting state, is applied before and after drug application.
-
Inactivated-State Block: The membrane is held at a more depolarized potential (e.g., -80 mV) to inactivate a significant fraction of sodium channels before the depolarizing test pulse.
-
Use-Dependent Block: A train of depolarizing pulses at a specific frequency is applied to assess the cumulative block with repeated channel activation.
Signaling Pathways and Mechanism of Action
This compound's effects are a direct consequence of its interaction with cardiac ion channels, which are the primary components of the cardiomyocyte's electrical signaling pathway.
References
- 1. Atrial cardiomyocyte calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of the action of class I antiarrhythmic drugs (lidocaine, quinidine, and this compound) in rabbit atrial and ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 4. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cardiac Kv1.5 and Kv4.3 potassium channels by the class Ia anti-arrhythmic ajmaline: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological Mechanisms and Therapeutic Potential of Calcium Channels in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reverse Use-Dependence of Prajmaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prajmaline, a semi-synthetic propyl derivative of ajmaline, is a Class Ia antiarrhythmic agent that has been in clinical use since the 1970s.[1] A defining characteristic of this compound is its reverse use-dependence, a phenomenon where its therapeutic effects are more pronounced at slower heart rates and diminish as the heart rate increases.[1][2] This technical guide provides a comprehensive analysis of the electrophysiological properties of this compound, with a specific focus on the mechanisms underlying its reverse use-dependent action. We will delve into the quantitative data from key experimental studies, detail the methodologies employed, and visualize the critical signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of antiarrhythmic drugs.
Introduction to this compound and Reverse Use-Dependence
This compound is classified as a Class Ia antiarrhythmic drug, a category of agents that primarily act by blocking the fast sodium channels in cardiac myocytes.[1][3][4] This action leads to a depression of the maximal upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction.[5][6] A key feature of Class Ia agents is their ability to prolong the action potential duration (APD), which contributes to their antiarrhythmic efficacy.[1]
The concept of "use-dependence" in antiarrhythmic drug action refers to the phenomenon where the extent of ion channel blockade is dependent on the frequency of channel activation.[7] Most Class I drugs exhibit direct use-dependence, meaning their blocking effect increases with higher heart rates. This compound, however, demonstrates the opposite behavior, a characteristic known as reverse use-dependence.[1][2] This means its effect on prolonging the action potential is more significant at slower heart rates and less pronounced during tachycardia.[2] Understanding this phenomenon is crucial for its clinical application and for the development of novel antiarrhythmic therapies with improved safety and efficacy profiles.
Quantitative Electrophysiological Data
The following tables summarize the key quantitative findings from electrophysiological studies on this compound, providing a comparative overview of its effects on various cardiac parameters.
Table 1: Effect of this compound on Maximal Upstroke Velocity (Vmax) in Rabbit Myocardium
| Tissue | This compound Concentration | Stimulation Frequency | Vmax Depression (Resting Block) | Reference |
| Atrium | 10⁻⁶ M | Resting | 44% | [5] |
| Ventricle | 10⁻⁶ M | Resting | 32% | [5] |
Table 2: Effect of this compound on Action Potential Duration (APD90) in Rabbit Myocardium
| Tissue | This compound Concentration | Stimulation Frequency | APD90 Prolongation | Reference |
| Atrium | 10⁻⁶ M | 1.0 Hz | +10% | [2] |
| Ventricle | 10⁻⁶ M | 1.0 Hz | +17% | [2] |
| Atrium | 10⁻⁶ M | 2.5 Hz | Not Significant | [2] |
| Ventricle | 10⁻⁶ M | 2.5 Hz | Not Significant | [2] |
Table 3: Dose-Dependent Effects of this compound in Rabbit Ventricular Myocytes
| Parameter | This compound Concentration | Effect | Reference |
| Maximal Rate of Depolarization (Vmax) | EC50 of 3 µM | Dose-dependent decrease | [6] |
| Action Potential Duration | 1 µM | Increased | [6] |
| Action Potential Duration | > 1 µM | Decreased | [6] |
| Force of Contraction | 0.1 µM | +15% | [6] |
| Force of Contraction | 1 µM | No effect | [6] |
| Force of Contraction | 20 µM | -30% | [6] |
| Sodium Current (INa) | 10 nM | Slightly depressed | [6] |
| Sodium Current (INa) | 10 µM | Reduced by 75% | [6] |
| L-type Calcium Current (ICaL) | 1 µM | Increased by 30% | [6] |
| L-type Calcium Current (ICaL) | 10 µM | Increased by 20% | [6] |
| L-type Calcium Current (ICaL) | 100 µM | Decreased | [6] |
Experimental Protocols
The following sections detail the methodologies used in the key studies cited, providing a framework for understanding how the quantitative data were obtained.
Isolated Rabbit Atrial and Ventricular Myocardium Preparation
This experimental setup is crucial for studying the direct effects of drugs on cardiac tissue without the influence of systemic factors.
-
Tissue Preparation: Hearts are excised from rabbits and placed in a cardioplegic solution. The atria and ventricles are carefully dissected.
-
Superfusion: The isolated myocardial preparations are placed in an organ bath and superfused with a Tyrode solution, gassed with 95% O₂ and 5% CO₂ to maintain physiological pH and oxygenation.
-
Stimulation: The tissues are stimulated at varying frequencies (e.g., 1.0 Hz and 2.5 Hz) using external electrodes.[2]
-
Recording: Transmembrane action potentials are recorded using intracellular microelectrodes. Parameters such as resting membrane potential, action potential amplitude, Vmax, and APD at 90% repolarization (APD90) are measured.[2][5]
Whole-Cell Patch-Clamp Technique in Single Cardiomyocytes
This technique allows for the direct measurement of ion channel currents, providing detailed insights into the molecular mechanism of drug action.
-
Cell Isolation: Single ventricular myocytes are enzymatically dissociated from rabbit hearts.
-
Patch-Clamp Recording: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to allow for whole-cell recording.
-
Voltage Clamp: The membrane potential is controlled ("clamped") at specific voltages to study the kinetics of different ion channels.
-
Current Measurement: The currents flowing through specific ion channels (e.g., sodium channels, calcium channels) are measured in response to voltage steps.[6] This allows for the determination of drug effects on channel conductance and gating.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key concepts and processes related to this compound's mechanism of action and the experimental procedures used to study it.
Caption: Mechanism of this compound action on the voltage-gated sodium channel.
Caption: Logical flow of this compound's reverse use-dependence.
Caption: Workflow for studying this compound's effects on isolated cardiac tissue.
Discussion and Conclusion
The reverse use-dependence of this compound is a complex phenomenon rooted in its interaction with the voltage-gated sodium channel. The data strongly suggest that this compound's binding and unbinding kinetics are such that its blocking effect is more pronounced at slower heart rates. At faster rates, the shorter diastolic interval may not allow for sufficient drug-channel interaction to maintain a high level of block, leading to a diminished effect on APD prolongation.
The finding that this compound's effect on APD is lost at higher stimulation frequencies has significant clinical implications.[2] While it may be effective in controlling arrhythmias at rest, its efficacy during tachycardic episodes could be reduced. However, its resting block of sodium channels remains a key antiarrhythmic mechanism.[1][5]
The dual effect of this compound on L-type calcium channels, with low concentrations increasing and high concentrations decreasing the current, adds another layer of complexity to its pharmacological profile.[6] This may contribute to its relatively neutral or even slightly positive inotropic effect at therapeutic doses, a feature not common among Class I antiarrhythmics.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reverse use dependence of antiarrhythmic class Ia, Ib, and Ic: effects of drugs on the action potential duration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]
- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 5. Comparative analysis of the action of class I antiarrhythmic drugs (lidocaine, quinidine, and this compound) in rabbit atrial and ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Prajmaline's Impact on Cardiac Calcium (ICaL) and Sodium (INa) Currents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electrophysiological effects of Prajmaline, an antiarrhythmic agent, on L-type calcium (ICaL) and fast sodium (INa) currents in cardiac myocytes. The information is compiled from published research to assist in understanding its mechanism of action and to guide further investigation in the field of cardiac electrophysiology and drug development.
Overview of this compound's Electrophysiological Profile
This compound, a derivative of ajmaline, is an antiarrhythmic compound that exhibits a unique pharmacological profile. Unlike many other antiarrhythmics, it has been reported to lack significant negative inotropic effects at therapeutic concentrations.[1] This characteristic is attributed to its distinct actions on cardiac ion channels, particularly its modulation of both sodium and calcium currents.
Impact on Sodium Current (INa)
This compound acts as a potent blocker of the fast sodium current (INa), which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. This blockade is a hallmark of Class I antiarrhythmic drugs and contributes to this compound's ability to suppress tachyarrhythmias. The effect on INa is dose-dependent, leading to a decrease in the maximum rate of depolarization (Vmax) of the action potential.[1]
Impact on L-type Calcium Current (ICaL)
The effect of this compound on the L-type calcium current (ICaL) is more complex and appears to be voltage-dependent. At negative holding potentials, lower concentrations of this compound have been shown to increase ICaL, which may contribute to its lack of negative inotropic effects.[1] However, at less negative holding potentials or at higher concentrations, this compound reduces ICaL.[1] This dual action on ICaL is a key feature of its mechanism.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on cardiac ion currents as reported in the literature.
Table 1: Effect of this compound on the Maximal Rate of Depolarization of the Action Potential (related to INa block)
| Parameter | Value | Species/Cell Type | Reference |
| EC50 | 3 µM | Rabbit Ventricular Myocytes | [1] |
Table 2: Dose-Dependent Effect of this compound on INa and ICaL in Rabbit Ventricular Myocytes
| Concentration | Effect on INa (at negative holding potentials) | Effect on ICaL (at negative holding potentials) | Effect on ICaL (at less negative holding potentials) | Reference |
| 10 nM | Slight depression | Not reported | Not reported | [1] |
| 1 µM | Not reported | 30% increase | Reduction | [1] |
| 10 µM | 75% reduction | 20% increase | Reduction | [1] |
| 100 µM | Not reported | Decrease at all holding potentials | Decrease at all holding potentials | [1] |
Experimental Protocols
The following sections describe representative methodologies for measuring INa and ICaL in isolated cardiac myocytes using the whole-cell patch-clamp technique. These protocols are based on standard electrophysiological practices for cardiac ion channel research.
Cell Preparation
Single ventricular myocytes are enzymatically dissociated from rabbit hearts. This process typically involves coronary perfusion with a low-calcium solution containing collagenase to break down the extracellular matrix and isolate individual cells.
Whole-Cell Patch-Clamp Recording
Electrophysiological recordings are performed using the whole-cell configuration of the patch-clamp technique. This method allows for the measurement of macroscopic currents across the entire cell membrane while controlling the intracellular and extracellular environments.
3.2.1. Typical Solutions
To isolate the specific ion currents of interest, the composition of the intracellular (pipette) and extracellular (bath) solutions is critical.
Table 3: Representative Solutions for INa and ICaL Recording
| Solution Component | INa Recording - Extracellular (mM) | INa Recording - Intracellular (mM) | ICaL Recording - Extracellular (mM) | ICaL Recording - Intracellular (mM) |
| NaCl | 140 | 10 | 135 | - |
| KCl | 4 | - | 5.4 | - |
| CaCl2 | 2 | - | 1.8 | - |
| MgCl2 | 1 | 1 | 1 | 1 |
| HEPES | 10 | 10 | 10 | 10 |
| Glucose | 10 | - | 10 | - |
| CsCl | - | 130 | - | 130 |
| EGTA | - | 10 | - | 11 |
| Mg-ATP | - | 5 | - | 5 |
| pH | 7.4 (with NaOH) | 7.2 (with CsOH) | 7.4 (with NaOH) | 7.2 (with CsOH) |
Note: For ICaL recordings, Na+ channels are often blocked with tetrodotoxin (TTX), and K+ currents are blocked by replacing K+ with Cs+ in both internal and external solutions.
Voltage-Clamp Protocols
Specific voltage-clamp protocols are applied to the cell to activate and measure the kinetics of INa and ICaL.
3.3.1. INa Measurement Protocol
To measure the fast sodium current, a voltage protocol is used that rapidly depolarizes the cell membrane from a negative holding potential.
-
Holding Potential: -100 mV to ensure the availability of sodium channels.
-
Test Pulses: A series of depolarizing pulses, typically from -90 mV to +60 mV in 10 mV increments, for a short duration (e.g., 50 ms).
-
Frequency: Low frequency (e.g., 0.1 Hz) to allow for full recovery of the channels from inactivation between pulses.
3.3.2. ICaL Measurement Protocol
To measure the L-type calcium current, a different voltage protocol is employed.
-
Holding Potential: -80 mV.
-
Pre-pulse: A brief depolarizing pre-pulse to -40 mV (for ~50 ms) is often used to inactivate any remaining sodium channels.
-
Test Pulses: Depolarizing pulses from -40 mV to +60 mV in 10 mV increments, for a longer duration (e.g., 200-300 ms).
-
Frequency: Typically around 0.2 Hz.
Visualizations of Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow and the proposed mechanism of this compound's action.
References
The Pharmacokinetic Profile and Metabolic Fate of Prajmaline in Preclinical Assessment
An In-depth Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of Prajmaline in preclinical models. Aimed at researchers, scientists, and professionals in the drug development sector, this document synthesizes available data to support the design and interpretation of non-clinical studies. Due to the limited availability of specific preclinical data for this compound, this guide also incorporates relevant information from its parent compound, Ajmaline, to provide a more complete picture.
Executive Summary
This compound, a semi-synthetic propyl derivative of the Class Ia antiarrhythmic agent Ajmaline, exhibits a higher bioavailability than its predecessor.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is fundamental for the evaluation of its safety and efficacy profile. This guide outlines the known pharmacokinetic parameters, details the metabolic pathways, and provides standardized experimental protocols for further investigation. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate comprehension.
Pharmacokinetic Data
Table 2.1: Human Pharmacokinetic Parameters for this compound
| Parameter | Value | Reference |
|---|---|---|
| Oral Bioavailability | 80% | [1] |
| Plasma Protein Binding | 60% | [1] |
| Volume of Distribution (Vd) | 4-5 L/kg | [1] |
| Elimination Half-life (t½) | 6 hours | [1] |
| Distribution Half-life | 10 minutes |[1] |
Table 2.2: Preclinical Pharmacokinetic Parameters for Ajmaline (Parent Compound)
| Species | Parameter | Value | Route of Administration | Reference |
|---|---|---|---|---|
| Rat (Sham-operated) | Total Body Blood Clearance | 56.6 ml/min/kg | Intravenous | [2] |
| Rat (Coronary occlusion) | Total Body Blood Clearance | 43.1 ml/min/kg | Intravenous | [2] |
| Dog (Beagle) | Pharmacokinetic Model | Two-compartment open model | Intravenous Infusion |[3] |
Metabolites of this compound
The primary metabolites of this compound identified in humans are 21-carboxythis compound and hydroxythis compound.[1] Based on the known metabolic pathways of its parent compound, Ajmaline, the biotransformation of this compound likely involves several key reactions. The major metabolic pathways for Ajmaline include mono- and di-hydroxylation of the benzene ring, followed by O-methylation, as well as oxidation of the C-17 and C-21 hydroxyl groups, and N-oxidation.[4][5] Given that this compound is N-propylajmaline, its metabolism is expected to follow similar pathways, with the addition of potential metabolism on the N-propyl group.
Likely Metabolic Pathways for this compound:
-
Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring, leading to the formation of hydroxythis compound.
-
Oxidation: Oxidation of the C-21 hydroxyl group to a carboxylic acid, resulting in the formation of 21-carboxythis compound. Further oxidation at other positions is also possible.
-
N-dealkylation: Removal of the N-propyl group, leading to the formation of Ajmaline, which would then be further metabolized.
-
Conjugation: The hydroxylated metabolites are likely to undergo Phase II conjugation reactions, such as glucuronidation, to facilitate excretion.[4]
Experimental Protocols
The following sections detail standardized methodologies for the preclinical pharmacokinetic and metabolic evaluation of this compound.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½, Vd, and clearance) of this compound and its major metabolites in a relevant preclinical species (e.g., rat or dog).
Methodology:
-
Animal Models: Male and female Sprague-Dawley rats or Beagle dogs are commonly used models. Animals should be acclimatized and fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV) Administration: A single bolus dose is administered via a cannulated vein (e.g., jugular vein) to determine absolute bioavailability and clearance.
-
Oral (PO) Administration: A single dose is administered via oral gavage to assess oral absorption and bioavailability.
-
-
Sample Collection:
-
Serial blood samples are collected from a cannulated artery or vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.
-
Urine and feces can be collected using metabolic cages to assess excretion pathways.
-
-
Sample Analysis: Plasma, urine, and fecal homogenate samples are analyzed for the concentration of this compound and its metabolites using a validated bioanalytical method, typically LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways of this compound and the cytochrome P450 (CYP) enzymes responsible for its metabolism.
Methodology:
-
Test System: Liver microsomes from preclinical species (rat, dog) and humans are used as the primary in vitro system.
-
Incubation:
-
This compound is incubated with liver microsomes in the presence of an NADPH-regenerating system to initiate Phase I metabolism.
-
To investigate Phase II metabolism, cofactors such as UDPGA (for glucuronidation) are included.
-
-
Metabolite Identification: At various time points, the reaction is quenched, and the samples are analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites.
-
CYP Reaction Phenotyping: To identify the specific CYP enzymes involved, this compound is incubated with a panel of recombinant human CYP enzymes or with liver microsomes in the presence of specific CYP inhibitors.
Bioanalytical Method
Objective: To develop a sensitive and specific method for the quantification of this compound and its metabolites in biological matrices.
Methodology:
-
Technique: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice for its high sensitivity and selectivity.
-
Sample Preparation: A simple and efficient sample preparation method such as protein precipitation or liquid-liquid extraction is developed to remove interferences from the biological matrix.
-
Chromatography: Chromatographic conditions (column, mobile phases, gradient) are optimized to achieve good separation of this compound, its metabolites, and an internal standard.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to provide high selectivity and sensitivity for quantification.
-
Validation: The method is validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, recovery, and stability.
Conclusion
This technical guide summarizes the known pharmacokinetic and metabolic properties of this compound, supplemented with data from its parent compound, Ajmaline, to address the current gaps in publicly available preclinical information. The provided experimental protocols offer a standardized framework for conducting further preclinical studies to thoroughly characterize the ADME profile of this compound. A comprehensive understanding of these properties in preclinical models is essential for the successful translation of this antiarrhythmic agent into clinical development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and antiarrhythmic activity of ajmaline in rats subjected to coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of ajmaline disposition and pharmacologic response in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic disposition of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In-Vitro Cardiac Electrophysiology Studies Using Prajmaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prajmaline, an N-n-propyl derivative of ajmaline, is a Class Ia antiarrhythmic agent. Its electrophysiological effects are primarily characterized by the blockade of cardiac sodium channels, which slows the upstroke of the cardiac action potential and prolongs its duration. These application notes provide a comprehensive overview of the in-vitro electrophysiological properties of this compound and detailed protocols for its investigation using common preclinical assays. The information presented is intended to guide researchers in designing and executing robust studies to evaluate the cardiac safety and efficacy of this compound and related compounds.
Quantitative Data Summary
The following tables summarize the known effects of this compound and its structural analog, Ajmaline, on key cardiac ion channels and action potential parameters. Due to the limited availability of public data on this compound's effects on potassium channels, data from its parent compound, Ajmaline, and a structurally related compound, Prenylamine, are included for a more comprehensive overview. This should be taken into consideration when interpreting the data.
Table 1: Effect of this compound on Cardiac Ion Channels and Action Potential Parameters
| Parameter | Species/Cell Line | Concentration | Effect | Reference |
| Maximal Rate of Depolarization (Vmax) | Rabbit Ventricular Myocytes | 3 µM (EC50) | Decrease | [1] |
| Sodium Current (INa) | Rabbit Ventricular Myocytes | 10 nM | Slight Depression | [1] |
| Sodium Current (INa) | Rabbit Ventricular Myocytes | 10 µM | 75% Reduction | [1] |
| L-type Calcium Current (ICaL) | Rabbit Ventricular Myocytes | 1 µM | 30% Increase | [1] |
| L-type Calcium Current (ICaL) | Rabbit Ventricular Myocytes | 10 µM | 20% Increase | [1] |
| Action Potential Duration (APD) | Rabbit Ventricular Myocytes | 1 µM | Increased | [1] |
| Action Potential Duration (APD) | Rabbit Ventricular Myocytes | >1 µM | Decreased | [1] |
Table 2: Inhibitory Effects (IC50) of Ajmaline and Prenylamine on Cardiac Potassium Channels
| Ion Channel | Compound | Species/Cell Line | IC50 | Reference |
| hERG (IKr) | Prenylamine | - | 0.59 µM | [2] |
| hERG (IKr) | Ajmaline | HEK Cells | 1.0 µM | [3] |
| Kv1.5 (IKur) | Ajmaline | Mammalian Cell Line | 1.70 µM | [4] |
| Kv4.3 (Ito) | Ajmaline | Mammalian Cell Line | 2.66 µM | [4] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to measure the effects of this compound on specific ion channels (e.g., INa, ICaL, IKr, IKur, Ito) in isolated cardiomyocytes or heterologous expression systems.
Materials:
-
Isolated cardiomyocytes (e.g., from rabbit or guinea pig ventricle) or a cell line stably expressing the channel of interest (e.g., HEK293 cells).
-
External (Tyrode's) and internal (pipette) solutions specific for the ion current being measured.
-
Patch clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
This compound stock solution (e.g., in DMSO) and final dilution solutions.
Procedure:
-
Cell Preparation: Isolate cardiomyocytes using established enzymatic digestion protocols or culture and harvest cells from the expression system. Plate cells on glass coverslips in a recording chamber.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Clamp the cell membrane at a holding potential appropriate for the channel being studied (e.g., -80 mV for INa).
-
Apply a series of voltage steps to elicit the ionic current of interest. The specific voltage protocol will depend on the channel's gating properties.
-
Record baseline currents in the absence of the compound.
-
-
This compound Application: Perfuse the recording chamber with a known concentration of this compound. Allow sufficient time for the drug effect to reach a steady state.
-
Data Acquisition: Record the ionic currents in the presence of this compound using the same voltage-clamp protocol.
-
Dose-Response: Repeat steps 6 and 7 with a range of this compound concentrations to construct a dose-response curve and determine the IC50 value.
Microelectrode Array (MEA) Recordings
This protocol assesses the effects of this compound on the field potentials of a network of cardiomyocytes, providing insights into changes in excitability, conduction, and repolarization.
Materials:
-
iPSC-derived cardiomyocytes or primary neonatal cardiomyocytes.
-
MEA plates (e.g., 48- or 96-well).
-
MEA recording system with integrated amplifier and data acquisition software.
-
Cell culture medium.
-
This compound stock solution.
Procedure:
-
Cell Plating: Plate a monolayer of cardiomyocytes onto the MEA plate and culture until a spontaneously beating, electrically coupled network is formed.
-
Baseline Recording: Place the MEA plate in the recording system, allow the temperature to equilibrate to 37°C, and record baseline field potentials from each electrode.
-
This compound Application: Add this compound at the desired concentration to the cell culture medium in the MEA wells.
-
Post-Dose Recording: After an appropriate incubation period, record the field potentials again.
-
Data Analysis: Analyze the recorded field potentials to determine changes in beat rate, field potential duration (FPD), and conduction velocity.
Langendorff-Perfused Isolated Heart
This ex-vivo protocol allows for the investigation of this compound's effects on the global electrical activity of an intact heart, including measurements of the electrocardiogram (ECG) and monophasic action potentials (MAPs).
Materials:
-
Isolated heart from a suitable animal model (e.g., rabbit, guinea pig).
-
Langendorff perfusion system.
-
Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2 and maintained at 37°C.
-
ECG and MAP recording electrodes and amplifiers.
-
Pacing electrode.
-
This compound stock solution.
Procedure:
-
Heart Isolation and Cannulation: Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Retrograde Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer to maintain heart viability.
-
Baseline Recordings: Place ECG and MAP electrodes on the epicardial surface of the heart and record baseline electrical activity. If desired, pace the heart at a constant cycle length.
-
This compound Infusion: Introduce this compound into the perfusate at a known concentration.
-
Post-Dose Recordings: Continuously record ECG and MAPs to assess changes in heart rate, PR interval, QRS duration, QT interval, and action potential duration.
-
Dose-Response: The concentration of this compound in the perfusate can be increased in a stepwise manner to evaluate dose-dependent effects.
Visualizations
Caption: Experimental workflow for evaluating this compound's cardiac electrophysiology.
Caption: this compound's mechanism of action on the cardiac action potential.
References
- 1. Kv4 potassium channels form a tripartite complex with the anchoring protein SAP97 and CaMKII in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cardiac Kv1.5 and Kv4.3 potassium channels by the class Ia anti-arrhythmic ajmaline: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Prajmaline in Isolated Langendorff Heart Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prajmaline, a semi-synthetic propyl derivative of ajmaline, is a Class Ia antiarrhythmic agent utilized in the management of various cardiac arrhythmias.[1] Its primary mechanism of action involves the blockade of fast sodium channels in cardiomyocytes, which slows the upstroke of the action potential (Phase 0) and prolongs the action potential duration (APD).[1][2] This leads to a decrease in conduction velocity and an increase in the effective refractory period, thereby suppressing tachyarrhythmias.[2][3] Additionally, this compound has been observed to modulate L-type calcium currents, which may contribute to its overall cardiac effects.[4]
The isolated Langendorff-perfused heart is a valuable ex vivo model for investigating the direct cardiac effects of pharmacological agents like this compound, independent of systemic neural and hormonal influences.[5] This preparation allows for the controlled administration of the drug and the detailed assessment of its impact on cardiac electrophysiology, contractility, and hemodynamics. These application notes provide detailed protocols for utilizing the Langendorff apparatus to study the cardiac effects of this compound.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on key electrophysiological and contractile parameters in isolated rabbit cardiac preparations. It is important to note that this data is derived from studies on isolated ventricular myocytes and right ventricular strips, which may not fully recapitulate the effects in a whole, intact heart.
Table 1: Electrophysiological Effects of this compound on Isolated Rabbit Ventricular Myocytes
| This compound Concentration | Effect on Maximal Rate of Depolarization (Vmax) | Effect on Action Potential Duration (APD) | Effect on Sodium Current (I_Na) | Effect on L-type Calcium Current (I_CaL) |
| 10 nM | Slight depression | - | Slight depression | - |
| 1 µM | - | Increased | - | Increased by 30% (at negative holding potentials) |
| 3 µM | EC₅₀ for Vmax depression | - | - | - |
| 10 µM | - | Decreased (at higher concentrations) | Reduced by 75% | Increased by 20% (at negative holding potentials); Reduced at less negative holding potentials |
| 100 µM | - | - | - | Decreased at all holding potentials |
Data sourced from a study on freshly dissociated rabbit right ventricular myocytes.[4]
Table 2: Effects of this compound on Contractile Force in Isolated Rabbit Right Ventricular Strips
| This compound Concentration | Effect on Force of Contraction |
| 0.1 µM | Increased by 15% |
| 1 µM | No significant effect |
| 20 µM | Depressed by 30% |
Data sourced from a study on rabbit right ventricular strips.[4]
Experimental Protocols
I. Preparation of Krebs-Henseleit Perfusion Solution
The Krebs-Henseleit solution is a crystalloid buffer that mimics the ionic composition of blood and is crucial for maintaining the physiological function of the isolated heart.
Protocol:
-
Prepare the Krebs-Henseleit solution fresh on the day of the experiment.
-
Dissolve the following salts in 1 liter of distilled, deionized water:
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
KH₂PO₄: 0.16 g
-
MgSO₄·7H₂O: 0.29 g
-
CaCl₂·2H₂O: 0.37 g
-
NaHCO₃: 2.1 g
-
Glucose: 2.0 g
-
-
Continuously gas the solution with 95% O₂ / 5% CO₂ to maintain a physiological pH of 7.4.
-
Warm the solution to 37°C before and during the experiment using a water bath and jacketed glassware.
II. Langendorff Apparatus Setup and Heart Isolation
The Langendorff apparatus facilitates the retrograde perfusion of the isolated heart through the aorta.
Protocol:
-
Assemble the Langendorff apparatus, ensuring all glassware and tubing are clean and free of contaminants.
-
Prime the apparatus with the warmed and oxygenated Krebs-Henseleit solution, removing any air bubbles.
-
Anesthetize the experimental animal (e.g., rabbit, guinea pig) in accordance with institutional animal care and use guidelines. Administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to arrest contractions and protect the myocardium.
-
Identify the aorta and carefully insert an aortic cannula. Secure the aorta to the cannula with a ligature.
-
Mount the cannulated heart on the Langendorff apparatus.
-
Initiate retrograde perfusion with the Krebs-Henseleit solution at a constant pressure (e.g., 60-80 mmHg) or a constant flow rate.[2]
III. Experimental Procedure for Evaluating this compound's Effects
Protocol:
-
Allow the heart to stabilize on the Langendorff apparatus for a 20-30 minute equilibration period, during which baseline data is recorded.
-
Prepare stock solutions of this compound in the Krebs-Henseleit solution.
-
Introduce this compound into the perfusion solution at the lowest desired concentration. A typical starting concentration for in vitro studies could be in the nanomolar to low micromolar range.
-
Perfuse the heart with each concentration for a period of 15-20 minutes to allow for a steady-state effect to be reached.
-
After the perfusion period for each concentration, record the relevant cardiac parameters (see below).
-
Increase the concentration of this compound in a stepwise manner, repeating the perfusion and recording steps for each concentration.
-
After testing the highest concentration, a washout period with drug-free Krebs-Henseleit solution can be performed to assess the reversibility of the drug's effects.
IV. Data Acquisition and Analysis
Continuous monitoring and recording of various cardiac parameters are essential for evaluating the effects of this compound.
Parameters to Measure:
-
Electrophysiological Parameters:
-
Electrocardiogram (ECG): Record PR interval, QRS duration, and QT interval.
-
Monophasic Action Potentials (MAPs): Measure action potential duration at 90% repolarization (APD₉₀).
-
-
Hemodynamic Parameters:
-
Left Ventricular Developed Pressure (LVDP): Measured with an intraventricular balloon.
-
Heart Rate (HR).
-
Coronary Flow Rate.
-
Maximum rate of contraction (+dP/dt_max) and relaxation (-dP/dt_min).
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in a cardiomyocyte.
Experimental Workflow for this compound Application in Langendorff Heart
Caption: Experimental workflow for this compound application.
References
- 1. Effects of Ajmaline on Non-sodium Ionic Currents in Guinea Pig Ventricular Myocytes [jstage.jst.go.jp]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Cell Patch-Clamp Studies of Prajmaline's Effects on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prajmaline, a semi-synthetic propyl derivative of ajmaline, is a class Ia antiarrhythmic agent used in the treatment of various cardiac arrhythmias.[1] Its primary mechanism of action involves the modulation of cardiac ion channels to alter the electrophysiological properties of cardiomyocytes. The whole-cell patch-clamp technique is the gold-standard method for investigating the effects of pharmacological agents like this compound on ion channel function with high fidelity.[2] This application note provides a detailed overview and protocols for utilizing the whole-cell patch-clamp methodology to characterize the effects of this compound on key cardiac ion channels, including voltage-gated sodium (Nav), L-type calcium (Cav), and hERG potassium (Kv) channels.
This compound primarily exerts its antiarrhythmic effects through a frequency- and use-dependent block of cardiac sodium channels.[1][3] This state-dependent interaction, where the drug preferentially binds to open or inactivated channels, is a hallmark of class I antiarrhythmic drugs.[2] Additionally, this compound has been shown to modulate other cardiac currents, which contributes to its overall electrophysiological profile.[3] Understanding the precise effects of this compound on these channels is crucial for elucidating its therapeutic mechanisms and potential proarrhythmic risks.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound and its parent compound, Ajmaline, on key cardiac ion channels. This data has been compiled from various electrophysiological studies.
Table 1: Effects of this compound on Cardiac Sodium and Calcium Channels
| Parameter | Ion Channel | Species/Cell Type | Value/Effect | Reference |
| EC50 (Vmax depression) | Nav Channels | Rabbit Ventricular Myocytes | 3 µM | [3] |
| INa Inhibition | Nav Channels | Rabbit Ventricular Myocytes | Slight depression at 10 nM, 75% reduction at 10 µM | [3] |
| ICaL Modulation | L-type Cav Channels | Rabbit Ventricular Myocytes | +30% at 1 µM, +20% at 10 µM (at negative holding potentials) | [3] |
| ICaL Inhibition | L-type Cav Channels | Rabbit Ventricular Myocytes | Reduced at 1 µM and 10 µM (at less negative holding potentials) | [3] |
Table 2: Effects of Ajmaline (Parent Compound) on hERG Potassium Channels
| Parameter | Ion Channel | Species/Cell Type | Value/Effect | Reference |
| IC50 | hERG (Kv11.1) | HEK Cells | 1.0 µM | [4] |
| IC50 | hERG (Kv11.1) | Xenopus Oocytes | 42.3 µM | [4] |
| Mechanism | hERG (Kv11.1) | HEK Cells | Open-state block, positive frequency dependence | [4] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Preparation of Solutions
1.1. External (Bath) Solution (in mM):
-
NaCl: 140
-
KCl: 5.4
-
CaCl2: 1.8
-
MgCl2: 1
-
HEPES: 10
-
Glucose: 10
-
Adjust pH to 7.4 with NaOH.
-
Adjust osmolarity to ~310 mOsm with sucrose.
1.2. Internal (Pipette) Solution (in mM):
-
K-Aspartate or CsCl: 120 (CsCl is used to block K+ currents when studying Na+ or Ca2+ currents)
-
MgCl2: 5
-
EGTA: 10
-
HEPES: 10
-
Mg-ATP: 5
-
Adjust pH to 7.2 with KOH or CsOH.
-
Adjust osmolarity to ~290 mOsm with sucrose.
1.3. This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store at -20°C.
-
On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
Cell Preparation
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells stably expressing the cardiac ion channel of interest, such as Nav1.5, Cav1.2, or hERG) in the appropriate medium and conditions.
-
Dissociation: On the day of the experiment, wash the cells with a phosphate-buffered saline (PBS) solution and dissociate them using a gentle enzyme-free dissociation solution or a brief treatment with trypsin.
-
Plating: Plate the dissociated cells onto glass coverslips at a low density suitable for patch-clamping. Allow the cells to adhere for at least 30 minutes before use.
Whole-Cell Patch-Clamp Recording Protocol
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Visualization: Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.
-
Gigaohm Seal Formation:
-
Fill a patch pipette with the internal solution and mount it on the pipette holder.
-
Apply slight positive pressure to the pipette.
-
Under visual control, lower the pipette and approach a healthy-looking, isolated cell.
-
Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This provides electrical access to the entire cell.
-
Voltage-Clamp Protocol:
-
Set the amplifier to voltage-clamp mode.
-
Hold the membrane potential at a level appropriate for the ion channel being studied (e.g., -80 mV for Nav1.5 and hERG, -40 mV for Cav1.2 to inactivate sodium channels).
-
Apply a series of voltage steps to elicit the ionic currents of interest. The specific voltage protocol will depend on the channel being studied (e.g., a step to -10 mV to activate Nav1.5, or a depolarizing step followed by a repolarizing step to measure the hERG tail current).
-
-
Data Acquisition: Record the resulting currents using appropriate data acquisition software.
Drug Application Protocol
-
Stable Baseline Recording: After establishing the whole-cell configuration, allow the current to stabilize for several minutes. Record stable baseline currents for at least 3-5 minutes in the absence of the drug.
-
This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Apply the drug for a sufficient duration (typically 3-5 minutes) to allow for the drug effect to reach a steady state.
-
Concentration-Response: To determine the IC50 or EC50, apply increasing concentrations of this compound cumulatively, allowing the effect of each concentration to stabilize before applying the next.
-
Washout: After recording the drug's effect, perfuse the chamber with the drug-free external solution to observe the reversibility of the effect.
Data Analysis
-
Measure the peak current amplitude in the absence (control) and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition as a function of the this compound concentration and fit the data to the Hill equation to determine the IC50 or EC50 value.
-
Analyze changes in current kinetics (e.g., activation, inactivation, and deactivation) to further characterize the drug's mechanism of action.
-
To study use-dependence, apply a train of depolarizing pulses at different frequencies and measure the progressive block of the current by this compound.
Conclusion
The whole-cell patch-clamp technique is an indispensable tool for characterizing the electrophysiological effects of this compound on cardiac ion channels. The protocols and data presented in this application note provide a framework for researchers to conduct detailed investigations into the mechanisms of action of this and other antiarrhythmic drugs. Such studies are essential for advancing our understanding of cardiac electrophysiology and for the development of safer and more effective antiarrhythmic therapies.
References
- 1. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of the action of class I antiarrhythmic drugs (lidocaine, quinidine, and this compound) in rabbit atrial and ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating an Arrhythmia Research Model Using Prajmaline Infusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prajmaline, a derivative of ajmaline, is a Class Ia antiarrhythmic agent known for its potent sodium channel blocking properties.[1] This characteristic, while therapeutic at certain concentrations, can be leveraged to induce arrhythmias in a controlled research setting, creating a valuable model for studying the mechanisms of arrhythmogenesis and for testing the efficacy of novel antiarrhythmic drugs.
These application notes provide detailed protocols for establishing both in vivo and ex vivo arrhythmia research models using this compound infusion. The protocols are designed to be adaptable to various research needs and are supported by quantitative data on expected electrophysiological changes and a visualization of the underlying signaling pathways.
Mechanism of Action
This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes.[1] By binding to the open or inactivated state of these channels, this compound reduces the influx of sodium ions during Phase 0 of the cardiac action potential. This leads to a decreased rate of depolarization (reduced Vmax), slowed conduction velocity, and prolongation of the action potential duration (APD) at lower concentrations.[2][3] At higher concentrations, it can decrease the APD.[2] These effects alter the electrophysiological substrate of the heart, creating conditions conducive to the development of re-entrant arrhythmias, such as ventricular tachycardia.
Data Presentation: Expected Electrophysiological Effects
The following tables summarize the anticipated dose-dependent effects of this compound and its parent compound, Ajmaline, on key electrocardiogram (ECG) and electrophysiological parameters based on available preclinical and clinical data.
Table 1: Dose-Dependent Effects of this compound on Rabbit Cardiomyocyte Electrophysiology [2][3]
| This compound Concentration | Effect on INa (Sodium Current) | Effect on ICaL (L-type Calcium Current) | Effect on Action Potential Duration (APD) | Effect on Vmax (Maximum Depolarization Rate) |
| 10 nM | Slight depression | - | - | - |
| 0.1 µM | - | - | - | Slight increase in force of contraction (15%) |
| 1 µM | - | Increased by 30% | Increased | - |
| 3 µM | - | - | - | EC50 for Vmax depression |
| 10 µM | Reduced by 75% | Increased by 20% | Decreased | Significant depression |
| 20 µM | - | - | - | 30% depression in force of contraction |
| 100 µM | Significant reduction | Decreased | Decreased | Significant depression |
Table 2: Reported ECG Changes Following Ajmaline Administration in in vivo Models [4][5][6]
| Species | Ajmaline Dose | Administration Route | Observed ECG Changes | Arrhythmia Incidence |
| Rat | 2 mg/kg | Intravenous | Significant increase in PR interval, QRS duration, and QaT interval. | Severe rhythm and ventricular conduction disturbances in 30% of T. cruzi-infected rats.[4] |
| Rabbit | Not specified | Administration to isolated hearts | Increase in QRS duration by up to 33%.[7] | Not specified |
| Human (for diagnosis) | 1 mg/kg | Intravenous infusion over 10 minutes | Prolongation of QRS from 110ms to 179ms; ST-segment elevation from 0.17mV to 0.49mV.[5][8] | Ventricular premature beats observed in some patients.[9] |
| Human (for diagnosis) | 1 mg/kg | Intravenous infusion over 2 minutes | Mean maximum increase in HV interval (98%), QRS (58%), AH interval (30%), and QTc (17%).[6][10] | Transient atrioventricular block in 30% of patients.[10] |
Experimental Protocols
Protocol 1: In Vivo Arrhythmia Induction in a Rabbit Model
This protocol is adapted from established methods for inducing arrhythmias with Class Ia antiarrhythmics and diagnostic protocols for Ajmaline.[11][12]
Materials:
-
New Zealand White rabbits (2.5-3.5 kg)
-
Anesthesia (e.g., a combination of ketamine and xylazine, or isoflurane)
-
This compound solution (sterile, for intravenous infusion)
-
Infusion pump
-
ECG monitoring system with needle electrodes
-
Intravenous catheter
-
Saline solution (0.9% NaCl)
-
Resuscitation equipment (defibrillator, epinephrine)
Methodology:
-
Animal Preparation: Anesthetize the rabbit and place it in a supine position. Insert an intravenous catheter into a marginal ear vein for drug administration. Attach ECG leads for continuous monitoring of cardiac electrical activity. Allow the animal to stabilize for at least 20 minutes before starting the experimental protocol.
-
Baseline Recording: Record a stable baseline ECG for at least 10 minutes.
-
This compound Infusion:
-
Prepare a stock solution of this compound.
-
Begin a continuous intravenous infusion of this compound at a low dose (e.g., 0.1 mg/kg/min).
-
Gradually increase the infusion rate every 10-15 minutes in a stepwise manner (e.g., to 0.25 mg/kg/min, 0.5 mg/kg/min, and 1.0 mg/kg/min).
-
Continuously monitor the ECG for changes in heart rate, PR interval, QRS duration, QT interval, and the development of arrhythmias (e.g., premature ventricular contractions, ventricular tachycardia).
-
-
Arrhythmia Induction and Monitoring: The target is the induction of sustained or non-sustained ventricular tachycardia. Once the desired arrhythmia is observed, the infusion rate can be maintained to study its characteristics or the effects of a therapeutic intervention.
-
Termination of Experiment: The experiment can be terminated by stopping the this compound infusion. Due to this compound's relatively short half-life, electrophysiological parameters should begin to return to baseline. If life-threatening arrhythmias occur, immediate resuscitation measures should be taken.
Protocol 2: Ex Vivo Arrhythmia Induction in a Langendorff-Perfused Rabbit Heart
The Langendorff preparation allows for the study of cardiac electrophysiology in an isolated heart, free from systemic influences.[13][14]
Materials:
-
New Zealand White rabbits (2.5-3.5 kg)
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
This compound
-
ECG recording electrodes or monophasic action potential (MAP) probes
-
Data acquisition system
Methodology:
-
Heart Isolation and Perfusion:
-
Anesthetize the rabbit and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.
-
-
Stabilization and Baseline Recording: Allow the heart to stabilize for 20-30 minutes. Record baseline ECG and/or MAPs.
-
This compound Administration:
-
Data Acquisition and Analysis: Monitor for changes in heart rate, conduction intervals (PR, QRS), action potential duration, and the incidence of arrhythmias.
-
Washout: After the highest concentration, perfuse the heart with drug-free Krebs-Henseleit buffer to observe the reversibility of the effects.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Arrhythmia
References
- 1. researchgate.net [researchgate.net]
- 2. Ajmaline-induced electrocardiographic changes in chronic Trypanosoma cruzi-infected rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cinc.org [cinc.org]
- 8. Stress Kinase Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ajmaline Challenge To Unmask Infrahisian Disease In Patients With Recurrent And Unexplained Syncope, Preserved Ejection Fraction, With Or Without Conduction Abnormalities On Surface ECG - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and electrophysiological effects of intravenous ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Heart-minute volume during persistent ventricular tachycardia: anti-arrhythmia intervention using ajmaline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anaesthetized rabbit with acute atrioventricular block provides a new model for detecting drug‐induced Torsade de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Langendorff Heart Studies - CorDynamics [cordynamics.com]
Proper solubilization and storage of Prajmaline for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper solubilization, storage, and application of Prajmaline, a Class Ia antiarrhythmic agent, for in vitro cell culture experiments. The information is intended to guide researchers in designing and executing reliable and reproducible studies.
Physicochemical Properties of this compound
This compound is a semi-synthetic derivative of ajmaline, an indole alkaloid.[1] It is most commonly available as this compound bitartrate. Understanding its physicochemical properties is crucial for accurate preparation of stock solutions.
| Property | Value | Reference |
| Chemical Name | (17R,21α)-17,21-dihydroxy-4-propylajmalanium | N/A |
| Synonyms | N-Propylajmaline, Neo-Gilurytmal | [2] |
| Molecular Formula (this compound) | C₂₃H₃₃N₂O₂⁺ | [2] |
| Molecular Weight (this compound) | 369.52 g/mol | [2] |
| Molecular Formula (this compound Bitartrate) | C₂₇H₃₈N₂O₈ | [3] |
| Molecular Weight (this compound Bitartrate) | 518.60 g/mol | [3] |
| Appearance | White to off-white crystalline powder | N/A |
Solubilization of this compound Bitartrate
Due to its hydrophobic nature, this compound bitartrate has low solubility in aqueous solutions. Organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are recommended for preparing concentrated stock solutions.
Recommended Solvents and Stock Solution Concentration
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Anhydrous, cell culture grade DMSO should be used. |
| Ethanol (EtOH) | 10 mM | Use absolute ethanol (≥99.5%). |
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound bitartrate (MW: 518.60 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 518.60 g/mol x 1000 mg/g = 5.186 mg
-
-
-
Weighing:
-
Carefully weigh 5.186 mg of this compound bitartrate powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound bitartrate.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
-
Sterilization (Optional but Recommended):
-
If required for your specific application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Preparation of Working Solutions
For cell culture experiments, the final concentration of the organic solvent should be kept to a minimum to avoid cytotoxicity. It is crucial to maintain the final DMSO or ethanol concentration at or below 0.5% (v/v), and ideally below 0.1% (v/v).
Procedure (Example for a 10 µM working solution from a 10 mM stock):
-
Intermediate Dilution (e.g., to 1 mM):
-
Dilute the 10 mM stock solution 1:10 in sterile, pre-warmed cell culture medium or an appropriate buffer (e.g., PBS). For example, add 10 µL of the 10 mM stock to 90 µL of medium.
-
-
Final Dilution:
-
Further dilute the intermediate solution to the desired final concentration. To prepare 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium.
-
-
Vehicle Control:
-
Always prepare a vehicle control containing the same final concentration of the solvent (e.g., 0.1% DMSO) as the experimental conditions.
-
Storage and Stability of this compound Solutions
Note: Specific stability data for this compound bitartrate solutions is not widely available. The following are general recommendations based on standard laboratory practices for similar compounds.
| Solution Type | Storage Temperature | Recommended Duration | Notes |
| This compound Bitartrate (Powder) | 4°C or -20°C | As per manufacturer's instructions | Protect from light and moisture. |
| Concentrated Stock Solution (in DMSO or EtOH) | -20°C or -80°C | Up to 6 months (unverified) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Solutions (in aqueous medium) | 2-8°C | Prepare fresh for each experiment | Do not store for extended periods. |
Experimental Protocols
Determining Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type and the biological effect being studied. Based on in vitro studies on isolated rabbit cardiomyocytes, effective concentrations can range from 0.1 µM to 100 µM.[1]
-
Initial Dose-Response Experiment: It is strongly recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and endpoint. A suggested starting range is 0.1 µM, 1 µM, 10 µM, and 50 µM.
Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Known and Putative Signaling Pathways of this compound
This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (Nav).[4] It has also been shown to affect L-type calcium channels (Cav), with effects varying by concentration.[1] The downstream signaling consequences of these ion channel modulations are not fully elucidated but may involve changes in intracellular calcium levels, which can influence a variety of signaling cascades.
Caption: this compound's mechanism of action and potential signaling pathways.
The diagram above illustrates the known primary targets of this compound and hypothesized downstream signaling pathways. The solid lines indicate established interactions, while the dashed lines represent potential or indirect effects that require further experimental validation.
Experimental Workflow
The following diagram outlines a general workflow for conducting cell culture experiments with this compound.
Caption: General workflow for in vitro experiments using this compound.
Conclusion
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments. By following these protocols for solubilization, storage, and experimental design, researchers can enhance the reliability and reproducibility of their findings. Due to the limited availability of specific data for this compound in cell culture applications, it is imperative that researchers validate the optimal conditions for their specific experimental system.
References
- 1. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H33N2O2+ | CID 76959818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interactions between the ERK1/2 signaling pathway and PCAF play a key role in PE-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Bitartrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Utilizing Prajmaline in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a highly valuable in vitro model for cardiovascular research, disease modeling, and cardiotoxicity screening. Their human origin and ability to recapitulate key electrophysiological properties of native cardiomyocytes make them an ideal platform for studying the effects of cardioactive compounds. Prajmaline, a Class Ia antiarrhythmic agent and a propyl derivative of ajmaline, is known for its sodium channel blocking properties. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in hiPSC-CMs to investigate its electrophysiological effects and potential therapeutic applications.
Mechanism of Action
This compound primarily exerts its antiarrhythmic effects by blocking fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This inhibition reduces the influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decreased rate of depolarization (Vmax) and slowed conduction velocity. Additionally, like its parent compound ajmaline, this compound has been shown to affect other ion channels, including the rapid delayed rectifier potassium channel (hERG or IKr), which contributes to action potential repolarization. The dual effect on both depolarizing and repolarizing currents can lead to a prolongation of the action potential duration (APD).
Data Presentation
The following tables summarize the quantitative effects of Ajmaline, a compound closely related to this compound, on various electrophysiological parameters in cardiomyocytes. This data is provided as a reference for designing experiments with this compound.
Table 1: Effects of Ajmaline on Cardiac Ion Channels in hiPSC-CMs
| Parameter | Cell Type | Concentration | Effect | Reference |
| Peak Sodium Current (INa) | hiPSC-CMs | 100 µM | Blockade | [1] |
| Rapid Delayed Rectifier Potassium Current (IKr) | hiPSC-CMs | 100 µM | Blockade | [1] |
Table 2: Electrophysiological Effects of Ajmaline/Prajmaline in Cardiomyocytes
| Parameter | Cell Type | Compound | Concentration | Effect | Reference |
| Activation-Recovery Interval | hiPSC-CM Clusters | Ajmaline | 10-100 µM | Lengthened | [1] |
| Maximal Rate of Depolarization (Vmax) | Rabbit Ventricular Myocytes | This compound | EC50: 3 µM | Decreased | [2] |
| Action Potential Duration (APD) | Rabbit Ventricular Myocytes | This compound | 1 µM | Increased | [2] |
| Action Potential Duration (APD) | Rabbit Ventricular Myocytes | This compound | >1 µM | Decreased | [2] |
| Force of Contraction | Rabbit Ventricular Myocytes | This compound | 0.1 µM | Increased by 15% | [2] |
| Force of Contraction | Rabbit Ventricular Myocytes | This compound | 20 µM | Depressed by 30% | [2] |
Experimental Protocols
hiPSC-CM Culture and Plating
Materials:
-
Cryopreserved hiPSC-CMs
-
Plating medium (e.g., RPMI with B27 supplement)
-
Maintenance medium
-
Fibronectin-coated culture plates (e.g., 96-well plates for MEA, glass coverslips for patch-clamp)
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved hiPSC-CMs according to the manufacturer's protocol.
-
Plate the cells onto fibronectin-coated surfaces at a recommended density to form a confluent monolayer.
-
Culture the hiPSC-CMs in a CO2 incubator at 37°C, refreshing the maintenance medium every 2-3 days.
-
Allow the cells to mature and establish a stable, spontaneous beating rhythm for at least 7-10 days before commencing experiments.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the hiPSC-CM maintenance medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability or electrophysiology (typically ≤ 0.1%).
Microelectrode Array (MEA) Assay for Field Potential Duration and Arrhythmia Assessment
Materials:
-
hiPSC-CMs cultured on MEA plates (e.g., 48- or 96-well)
-
MEA recording system
-
This compound working solutions
-
Vehicle control (medium with the same final concentration of DMSO)
Protocol:
-
Place the MEA plate on the recording system and allow the temperature to equilibrate to 37°C.
-
Record baseline field potentials for at least 10-20 minutes to ensure a stable recording.
-
Add the vehicle control to a subset of wells and record for a designated period.
-
Perform a cumulative addition of increasing concentrations of this compound to the test wells, with a 15-20 minute incubation and recording period for each concentration.
-
Analyze the recorded data for changes in field potential duration (FPD), beat rate, spike amplitude, and the incidence of arrhythmic events such as early afterdepolarizations (EADs) or fibrillatory patterns.[3]
Patch-Clamp Electrophysiology for Ion Channel and Action Potential Analysis
Materials:
-
hiPSC-CMs cultured on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
Internal (pipette) and external (bath) solutions specific for recording INa, IKr, or action potentials.
-
This compound working solutions
Protocol:
-
Transfer a coverslip with hiPSC-CMs to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, spontaneously beating or quiescent hiPSC-CM.
-
For ion channel recordings, clamp the cell at a holding potential and apply specific voltage protocols to elicit the current of interest (e.g., a series of depolarizing steps for INa or a step to a positive potential followed by a repolarizing step to record IKr tail currents).
-
Record baseline currents and then perfuse the chamber with the this compound-containing external solution. Record the drug's effect on the current amplitude and kinetics.
-
For action potential recordings, operate in current-clamp mode and record spontaneous or paced action potentials at baseline and after application of this compound.
-
Analyze the data for changes in action potential parameters such as APD at 50% and 90% repolarization (APD50, APD90), Vmax, and resting membrane potential.
Mandatory Visualizations
Caption: Signaling pathway of this compound in hiPSC-CMs.
Caption: Experimental workflow for testing this compound on hiPSC-CMs.
References
- 1. Comparison of electrophysiological data from human-induced pluripotent stem cell-derived cardiomyocytes to functional preclinical safety assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis [kjpp.net]
- 3. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Curve Generation of Prajmaline in Rabbit Ventricular Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prajmaline, a derivative of ajmaline, is a Class Ia antiarrhythmic agent known for its effects on cardiac ion channels.[1] Understanding the dose-dependent effects of this compound on the electrophysiology of ventricular myocytes is crucial for elucidating its therapeutic and proarrhythmic potential. These application notes provide a detailed protocol for generating dose-response curves for this compound in freshly isolated rabbit ventricular myocytes, focusing on its effects on the fast sodium current (INa) and the L-type calcium current (ICaL). The rabbit model is frequently used in cardiac electrophysiology research due to similarities in its cardiac action potential and ion channel properties to humans.
This compound primarily exerts its antiarrhythmic effect by blocking cardiac sodium channels in a frequency-dependent manner.[1] Studies have shown that this compound decreases the maximal rate of depolarization of the action potential in rabbit ventricular myocytes in a dose-dependent fashion.[2] Its effects on the L-type calcium current are more complex, exhibiting both agonistic and antagonistic properties depending on the concentration and membrane potential.[2] This document outlines the necessary experimental procedures, from cell isolation to data analysis, to characterize these dose-dependent effects.
Data Presentation: Dose-Response of this compound in Rabbit Ventricular Myocytes
The following table summarizes the reported dose-dependent effects of this compound on key electrophysiological parameters in rabbit ventricular myocytes.
| Parameter | Concentration | Effect | Reference |
| Maximal Rate of Depolarization (Vmax) | 3 µM (EC50) | 50% reduction | [2] |
| Fast Sodium Current (INa) | 10 nM | Slight depression | [2] |
| 10 µM | ~75% reduction | [2] | |
| L-type Calcium Current (ICaL) | 1 µM | ~30% increase (at negative holding potentials) | [2] |
| 10 µM | ~20% increase (at negative holding potentials) | [2] | |
| 10 µM | Reduction (at less negative holding potentials) | [2] | |
| 100 µM | Decrease at all holding potentials | [2] |
Experimental Protocols
Isolation of Rabbit Ventricular Myocytes
This protocol describes the enzymatic isolation of single ventricular myocytes from a rabbit heart using a Langendorff perfusion system.
Materials:
-
New Zealand White rabbit (2-3 kg)
-
Heparin
-
Pentobarbital sodium (or other suitable anesthetic)
-
Langendorff apparatus
-
Perfusion Buffer (Tyrode's solution): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Ca2+-free Perfusion Buffer
-
Enzyme Solution: Ca2+-free Perfusion Buffer containing Collagenase Type II (~1 mg/mL) and Protease Type XIV (~0.1 mg/mL).
-
KB Solution (Storage): (in mM) 85 KOH, 30 KCl, 30 KH2PO4, 3 MgSO4, 0.5 EGTA, 10 HEPES, 20 Taurine, 10 Glucose; pH adjusted to 7.2 with L-glutamic acid.
Procedure:
-
Anesthetize the rabbit with pentobarbital sodium and administer heparin intravenously.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Perfusion Buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2 / 5% CO2) Perfusion Buffer at 37°C.
-
Once the heart is cleared of blood, switch to Ca2+-free Perfusion Buffer for 5-10 minutes.
-
Switch to the Enzyme Solution and perfuse for 10-20 minutes, or until the heart becomes flaccid.
-
Detach the ventricles, mince the tissue in KB solution, and gently triturate with a pipette to release single myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle, then gradually reintroduce Ca2+ to a final concentration of 1.8 mM.
-
Store the isolated, calcium-tolerant myocytes in KB solution at room temperature for use within 8 hours.
Whole-Cell Patch-Clamp Electrophysiology
This section details the protocols for recording INa and ICaL and generating a dose-response curve for this compound.
Materials:
-
Inverted microscope with a patch-clamp setup (amplifier, digitizer, micromanipulator)
-
Borosilicate glass capillaries for pipette fabrication
-
This compound stock solution (in DMSO or appropriate solvent)
-
Extracellular and intracellular solutions (see below)
General Procedure:
-
Place an aliquot of isolated ventricular myocytes in the recording chamber on the microscope stage and perfuse with the appropriate extracellular solution.
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy myocyte (rod-shaped with clear striations) with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply the specific voltage-clamp protocol to record the current of interest.
-
After obtaining a stable baseline recording, perfuse the chamber with increasing concentrations of this compound, allowing for steady-state block to be reached at each concentration before recording.
Solutions:
-
Extracellular Solution: (in mM) 5 NaCl, 135 Choline-Cl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 0.001 Nifedipine (to block ICaL); pH 7.4 with CsOH.
-
Intracellular Solution: (in mM) 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH 7.2 with CsOH.
Voltage-Clamp Protocol:
-
Hold the membrane potential at -120 mV to ensure the availability of sodium channels.
-
Apply a depolarizing test pulse to -20 mV for 50 ms to elicit the peak INa.
-
Repeat this pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.
-
Record the peak inward current at each this compound concentration.
Data Analysis:
-
Measure the peak INa amplitude at each concentration.
-
Normalize the peak current to the control (pre-drug) current.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the data with the Hill equation to determine the IC50 and Hill coefficient.
-
I/Imax = 1 / (1 + ([Drug]/IC50)n)
-
Where I is the current in the presence of the drug, Imax is the control current, [Drug] is the concentration of this compound, IC50 is the concentration for 50% inhibition, and n is the Hill coefficient.
-
-
Solutions:
-
Extracellular Solution: (in mM) 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH. Add Tetrodotoxin (TTX) (e.g., 30 µM) to block INa.
-
Intracellular Solution: (in mM) 120 Cs-aspartate, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH 7.2 with CsOH.
Voltage-Clamp Protocol:
-
Hold the membrane potential at -40 mV to inactivate sodium channels.
-
Apply a depolarizing test pulse to 0 mV for 200 ms to elicit the peak ICaL.
-
Repeat this pulse at a low frequency (e.g., 0.1 Hz).
-
To investigate voltage-dependence of the effect, the holding potential can be varied (e.g., from -80 mV to -40 mV).
Data Analysis:
-
Measure the peak ICaL amplitude at each this compound concentration.
-
Due to the biphasic nature of the response, a simple IC50 fit may not be appropriate.
-
Plot the percentage change in peak ICaL from control against the this compound concentration.
-
Analyze the data separately for different holding potentials to characterize the voltage-dependent effects.
Visualizations
References
Application Notes and Protocols for Holter Monitoring to Assess Prajmaline Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prajmaline, a Class Ia antiarrhythmic agent, is a propyl derivative of ajmaline. It primarily exerts its therapeutic effects by blocking cardiac sodium channels in a frequency-dependent manner, which increases the duration of the action potential.[1] These application notes provide detailed protocols for utilizing Holter monitoring to evaluate the efficacy of this compound in suppressing ventricular arrhythmias in preclinical animal models. Holter monitoring offers a non-invasive method for continuous, long-term electrocardiogram (ECG) recording, enabling a thorough assessment of a drug's antiarrhythmic and potential pro-arrhythmic effects throughout the sleep-wake cycle.[2][3]
Mechanism of Action of this compound
This compound is a Class Ia antiarrhythmic drug that primarily targets the voltage-gated sodium channels in cardiomyocytes.[1] By blocking these channels, it reduces the maximum rate of depolarization of the cardiac action potential (Vmax), thereby slowing conduction velocity. This effect is more pronounced in the atrium than in the ventricle.[4] this compound's interaction with sodium channels is frequency-dependent, meaning its blocking effect is enhanced at faster heart rates. Additionally, this compound has been shown to affect L-type calcium currents, which may contribute to its overall electrophysiological profile.[5][6]
Signaling Pathway of this compound's Action on Cardiac Sodium Channels
Experimental Protocols
A well-designed experimental protocol is crucial for accurately assessing the antiarrhythmic efficacy of this compound. The following sections detail the key steps, from animal model selection to data analysis.
Animal Model Selection
Canine models are frequently utilized for preclinical cardiovascular studies due to the similarities in their cardiac electrophysiology to humans.[4] Breeds with a known predisposition to ventricular arrhythmias, such as Boxers and Doberman Pinschers, can be valuable for studying drug efficacy in the context of naturally occurring disease. Alternatively, ventricular arrhythmias can be induced in healthy animals.
Induction of Ventricular Arrhythmias (Optional)
For studies not using animals with spontaneous arrhythmias, various methods can be employed to induce ventricular ectopy:
-
Ischemia-Reperfusion Injury: Ligation of a coronary artery (e.g., the left anterior descending artery) for a specific period, followed by reperfusion, can create an arrhythmogenic substrate.[7]
-
Chemically-Induced Arrhythmias: Administration of agents such as digitalis or adrenaline can provoke ventricular arrhythmias.[8]
-
Programmed Electrical Stimulation (PES): This technique involves delivering precisely timed electrical stimuli to the ventricle to induce re-entrant tachycardias.
Holter Monitoring Protocol
This protocol outlines the steps for using Holter monitoring to evaluate the efficacy of this compound in a canine model of ventricular arrhythmia.
1. Baseline Holter Recording (Pre-treatment)
-
Objective: To establish the baseline frequency and characteristics of ventricular arrhythmias before drug administration.
-
Procedure:
-
Gently shave the hair at the electrode placement sites on the dog's thorax.
-
Clean the skin with alcohol to ensure good electrode contact.
-
Attach the electrodes to the skin in a standard lead configuration.
-
Connect the electrodes to the Holter monitor.
-
Place the Holter monitor in a protective vest to secure it to the animal.
-
Record the ECG continuously for a minimum of 24-48 hours. A longer duration of up to 7 days may increase the likelihood of capturing intermittent arrhythmias.[9][10]
-
Maintain a detailed log of the animal's activities, including rest, exercise, feeding, and any observed clinical signs.
-
2. This compound Administration
-
Dosage and Route: The appropriate dose and route of administration for this compound should be determined from pilot studies. It can be administered orally or intravenously.[1]
-
Dosing Regimen: For oral administration, a consistent dosing schedule (e.g., every 8 or 12 hours) should be maintained to achieve steady-state plasma concentrations.
3. Post-treatment Holter Recording
-
Objective: To assess the effect of this compound on ventricular arrhythmias.
-
Procedure:
-
After a suitable period of drug administration to ensure therapeutic levels, repeat the Holter monitoring procedure as described in the baseline recording section.
-
Continuous recording for 24-48 hours is recommended.
-
Maintain a detailed activity log.
-
4. Data Analysis
-
ECG Analysis Software: Utilize specialized software to analyze the continuous ECG recordings.
-
Key Parameters to Quantify:
-
Frequency of Ventricular Premature Complexes (VPCs): Total number of VPCs, as well as the frequency of couplets, triplets, and non-sustained ventricular tachycardia (NSVT).
-
Heart Rate and Heart Rate Variability (HRV): Assess for any changes in mean, maximum, and minimum heart rate. HRV analysis can provide insights into the drug's effect on autonomic tone.[11][12]
-
QT Interval: Measure the QT interval and correct for heart rate (QTc) to assess for any potential pro-arrhythmic effects related to delayed repolarization.
-
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between baseline and treatment periods.
Table 1: Effect of this compound on Ventricular Arrhythmia Frequency
| Parameter | Baseline (Pre-treatment) | This compound Treatment | % Change |
| Total VPCs / 24h | Mean ± SD | Mean ± SD | |
| Ventricular Couplets / 24h | Mean ± SD | Mean ± SD | |
| Ventricular Triplets / 24h | Mean ± SD | Mean ± SD | |
| Episodes of NSVT / 24h | Mean ± SD | Mean ± SD | |
| Longest NSVT (beats) | Mean ± SD | Mean ± SD | |
| Heart Rate (mean, bpm) | Mean ± SD | Mean ± SD |
Table 2: Dose-Dependent Effects of this compound on Cardiac Electrophysiology (Rabbit Myocardium)
| This compound Concentration | Effect on Vmax | Effect on Action Potential Duration | Effect on L-type Ca2+ Current (ICaL) |
| 1 µM | Decrease | Increased | Increased by 30% |
| 3 µM | EC50 for Vmax depression | - | - |
| 10 µM | 75% reduction in INa | Decreased | Increased by 20% |
| 100 µM | - | - | Decreased |
Data synthesized from a study on rabbit single cardiomyocytes.[5][6]
Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to assess the efficacy of this compound using Holter monitoring.
Conclusion
This document provides a comprehensive framework for designing and conducting preclinical studies to evaluate the antiarrhythmic efficacy of this compound using Holter monitoring in animal models. Adherence to these detailed protocols will facilitate the generation of robust and reliable data, which is essential for the development of novel antiarrhythmic therapies. It is important to note that while animal models provide valuable insights, further clinical investigation is necessary to confirm these findings in humans.[3]
References
- 1. Determining the optimal Holter monitoring duration for detecting ventricular arrhythmia in dogs: a Bayesian approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug screening methods for antiarrhythmic agents | PPTX [slideshare.net]
- 3. Frontiers | Human In Silico Drug Trials Demonstrate Higher Accuracy than Animal Models in Predicting Clinical Pro-Arrhythmic Cardiotoxicity [frontiersin.org]
- 4. Model systems for the discovery and development of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of Cardiac Arrhythmias and Conduction Disturbances | Veterian Key [veteriankey.com]
- 6. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of frequent ventricular ectopy on myocardial infarct size in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of antiarrhythmic drugs on canine ventricular arrhythmia models: which electrophysiological characteristics of drugs are related to their effectiveness? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frequency of ventricular arrhythmias in apparently healthy, large breed dogs during seven-day Holter monitoring | PLOS One [journals.plos.org]
- 10. Frequency of ventricular arrhythmias in apparently healthy, large breed dogs during seven-day Holter monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Heart Rate Variability Reveals Altered Autonomic Regulation in Response to Myocardial Infarction in Experimental Animals [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Prajmaline for the In Vitro Study of Drug-Induced QT Prolongation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced QT prolongation, a delay in ventricular repolarization, is a critical concern in drug development due to its potential to cause life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).[1] Regulatory agencies worldwide mandate rigorous assessment of a new chemical entity's potential to affect cardiac repolarization.[2][3] The primary mechanism underlying most cases of drug-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which mediates the rapid delayed rectifier potassium current (IKr).[1]
Prajmaline, a semi-synthetic propyl derivative of ajmaline, is a class Ia antiarrhythmic agent known to prolong the cardiac action potential.[4] Its mechanism of action involves the blockade of cardiac sodium channels in a frequency-dependent manner. While primarily classified as a sodium channel blocker, its structural analog, ajmaline, has been demonstrated to be a potent blocker of the hERG channel.[5] This property makes this compound a valuable tool and a relevant positive control for in vitro studies designed to investigate the potential of test compounds to induce QT prolongation.
This document provides detailed application notes and protocols for utilizing this compound in in vitro assays to study drug-induced QT prolongation, with a primary focus on the whole-cell patch-clamp hERG assay.
Data Presentation
Table 1: hERG Channel Inhibition by Ajmaline (this compound Analog)
| Compound | Cell Line | IC50 (µM) | Reference |
| Ajmaline | HEK293 | 1.0 | [5] |
Note: this compound is N-propyl-ajmaline. Due to the structural similarity, a comparable hERG inhibitory potency is anticipated.
For comparison, the following table presents the hERG IC50 values for commonly used positive control compounds in cardiac safety assays.
Table 2: hERG IC50 Values for Standard Positive Controls
| Compound | IC50 (nM) - Manual Patch Clamp | IC50 (nM) - Automated Patch Clamp | Reference |
| E-4031 | 294 | 724 | [6] |
| Dofetilide | - | - | [7][8] |
| Cisapride | - | - | [7][8] |
| Terfenadine | - | - | [7][8] |
| Sotalol | - | - | [7][8] |
Note: IC50 values can vary depending on the experimental conditions, including temperature and the specific voltage protocol used.[9]
Experimental Protocols
The following protocols describe the use of manual and automated whole-cell patch-clamp electrophysiology to assess the inhibitory effect of test compounds, using this compound as a positive control, on the hERG potassium channel expressed in a stable mammalian cell line (e.g., CHO or HEK293).
Protocol 1: Manual Whole-Cell Patch-Clamp Assay
1. Cell Culture and Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel in appropriate culture medium supplemented with serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, plate cells onto glass coverslips at a suitable density to allow for the selection of single, healthy cells for recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 5 MgATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO).
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of the test compound in a suitable solvent.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
4. Voltage-Clamp Protocol:
-
To elicit hERG currents, apply a voltage-step protocol. A typical protocol consists of:
-
A depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels.
-
A repolarizing step to -50 mV for 2 seconds to record the deactivating tail current. The peak amplitude of this tail current is measured.
-
-
Apply voltage pulses at a frequency of 0.05 Hz (every 20 seconds) to allow for channel recovery between sweeps.
5. Experimental Procedure:
-
Record a stable baseline hERG current in the external solution for at least 3 minutes.
-
Apply a vehicle control (external solution with the same concentration of solvent used for the drug dilutions) for a period to ensure no solvent effect.
-
Apply increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.
-
Following the test compound application, apply a known hERG blocker (e.g., E-4031 or a high concentration of this compound) to confirm the identity of the recorded current.
-
As a positive control experiment, in separate cells, apply increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) to generate a concentration-response curve.
6. Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current amplitude at each drug concentration to the baseline current.
-
Plot the percentage of inhibition against the drug concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and Hill coefficient.
Protocol 2: Automated Patch-Clamp (APC) Assay
Automated patch-clamp systems offer higher throughput for screening compounds. The general principles are similar to the manual patch-clamp, but the execution is automated.
1. Cell Preparation for APC:
-
Harvest hERG-expressing cells and prepare a single-cell suspension at the density recommended by the APC instrument manufacturer.
2. APC System Setup:
-
Use the manufacturer's recommended external and internal solutions.
-
Prepare compound plates containing serial dilutions of the test compound and this compound as a positive control.
3. APC Run:
-
The instrument will automatically perform cell capture, sealing, whole-cell formation, and application of the voltage protocol and compounds.
-
A pre-defined voltage protocol, often a step-ramp protocol to optimize for throughput and data quality, will be applied. A common protocol involves a depolarizing step followed by a repolarizing ramp, during which the peak current is measured.[10]
4. Data Analysis:
-
Data is typically analyzed using the software provided with the APC system, which automates the calculation of percentage inhibition and the generation of concentration-response curves and IC50 values.
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of drug-induced Torsades de Pointes.
Experimental Workflow
Caption: Experimental workflow for the in vitro hERG patch-clamp assay.
Logical Relationship of Controls
Caption: Logical relationship of controls in a hERG assay.
References
- 1. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Determination of five positive control drugs in hERG external solution (buffer) by LC-MS/MS to support in vitro hERG assay as recommended by ICH S7B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Variability in the measurement of hERG potassium channel inhibition: effects of temperature and stimulus pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [nanion.de]
Troubleshooting & Optimization
Troubleshooting variability in Prajmaline patch-clamp recordings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing patch-clamp electrophysiology to investigate the effects of Prajmaline on cardiac ion channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on cardiac ion channels?
This compound, a derivative of ajmaline, primarily acts as a sodium channel blocker.[1] It reduces the maximal rate of depolarization of the cardiac action potential in a dose-dependent manner.[2] Additionally, this compound has been shown to affect L-type calcium channels (ICaL), with effects being voltage-dependent.[2]
Q2: I am observing significant variability in the percentage of sodium channel block with this compound between cells. What are the potential causes?
Variability in patch-clamp recordings can arise from several sources.[3][4] For this compound, a key factor is its use- and frequency-dependent mechanism of action on sodium channels.[2][5] This means the degree of block is influenced by the stimulation frequency and the resting membrane potential. Other potential sources of variability include:
-
Cell Health: Unhealthy or stressed cells can exhibit altered ion channel expression and function.
-
Recording Conditions: Inconsistencies in temperature, pH, and solution osmolarity can affect channel gating and drug potency.[3]
-
Pipette and Seal Resistance: Variations in pipette resistance and the quality of the giga-ohm seal can impact the accuracy of current measurements.
-
Voltage Control: Inadequate voltage clamp, especially when recording large sodium currents, can lead to erroneous results.
Q3: How does this compound's effect on L-type calcium channels vary with voltage?
This compound exhibits complex, voltage-dependent effects on L-type calcium currents (ICaL). At negative holding potentials, lower concentrations of this compound (1 and 10 µM) have been observed to increase ICaL.[2] Conversely, at less negative holding potentials, these same concentrations can reduce ICaL.[2] A high concentration (100 µM) of this compound has been shown to decrease ICaL at all holding potentials, with this effect being enhanced with depolarization.[2]
Q4: Is there any information on this compound's effect on potassium channels, such as hERG?
Direct studies on this compound's effects on a wide range of potassium channels, including hERG, are limited. However, its parent compound, Ajmaline, has been shown to block hERG potassium channels with an IC50 of 1.0 µM in HEK cells.[6] Ajmaline also inhibits other potassium currents, such as the transient outward potassium current (Ito) and the ATP-sensitive potassium current (IK(ATP)).[7] Given the structural similarity, it is plausible that this compound may also affect these channels, but this requires direct experimental verification.
Troubleshooting Guide
This guide addresses common issues encountered during patch-clamp recordings of this compound's effects on cardiac ion channels.
Problem 1: Difficulty observing use-dependent block of sodium currents.
-
Possible Cause: Inappropriate voltage protocol.
-
Solution: To elicit use-dependent block, a train of depolarizing pulses at a relatively high frequency is required.[8] The channels need to be repeatedly driven into the open and inactivated states, where this compound is thought to have a higher affinity.[1] Start with a pulse frequency of 5-10 Hz and observe the progressive decrease in current amplitude.
-
-
Possible Cause: Holding potential is too depolarized.
-
Solution: A more hyperpolarized holding potential (e.g., -120 mV) will ensure that a larger population of sodium channels is in the resting state before the stimulus train, allowing for a clearer observation of the transition to use-dependent block.[8]
-
-
Possible Cause: Drug concentration is too high.
-
Solution: A very high concentration of this compound may cause a significant tonic block (block of the resting state), masking the incremental use-dependent effect.[8] Perform a dose-response curve to find a concentration that allows for the observation of both tonic and use-dependent components of the block.
-
Problem 2: Unstable recordings and "rundown" of sodium current.
-
Possible Cause: Dialysis of essential intracellular components.
-
Possible Cause: Poor cell health.
-
Solution: Ensure that cardiomyocytes are healthy and used within a few hours of isolation. Maintain physiological temperature (around 37°C) during recordings, as temperature can significantly affect channel kinetics and cell viability.
-
-
Possible Cause: Instability of the patch seal.
-
Solution: If the seal resistance drops, the recording will become noisy and unstable. Ensure the pipette tip is clean and fire-polished. If seal instability persists, consider using the perforated patch technique, which preserves the intracellular environment.[9]
-
Problem 3: Inaccurate measurement of current amplitude.
-
Possible Cause: Inadequate series resistance (Rs) compensation.
-
Solution: Sodium currents in cardiomyocytes can be very large, leading to significant voltage errors if Rs is not properly compensated.[9] Compensate for at least 80% of the series resistance. Monitor Rs throughout the experiment, and if it changes by more than 20%, the recording should be discarded.
-
-
Possible Cause: Leak current.
-
Solution: A significant leak current can contaminate the measurement of small currents, such as the late sodium current. Use a leak subtraction protocol (e.g., P/4) or subtract the current remaining after blocking the sodium channels with a high concentration of a specific blocker like tetrodotoxin (TTX).[10]
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the related compound Ajmaline on various cardiac ion channels.
Table 1: Effects of this compound on Cardiac Ion Channels
| Parameter | Ion Channel / Current | Species | Cell Type | Value | Reference |
| EC50 | Vmax of Action Potential | Rabbit | Ventricular Myocytes | 3 µM | [2] |
| Inhibition | INa | Rabbit | Ventricular Myocytes | 75% at 10 µM | [2] |
| Modulation | ICaL | Rabbit | Ventricular Myocytes | +30% at 1 µM (negative holding potential) | [2] |
| Modulation | ICaL | Rabbit | Ventricular Myocytes | +20% at 10 µM (negative holding potential) | [2] |
| Inhibition | ICaL | Rabbit | Ventricular Myocytes | Decreased at 100 µM | [2] |
Table 2: Effects of Ajmaline (Related Compound) on Cardiac Ion Channels
| Parameter | Ion Channel / Current | Species | Cell Type | Value | Reference |
| IC50 | INa (fast) | Rat | Ventricular Myocytes | 27.8 µM (HP -75 mV) | [7] |
| IC50 | INa (fast) | Rat | Ventricular Myocytes | 47.2 µM (HP -120 mV) | [7] |
| IC50 | ICa-L | Rat | Ventricular Myocytes | 70.8 µM | [7] |
| IC50 | Ito | Rat | Ventricular Myocytes | 25.9 µM | [7] |
| IC50 | IK(ATP) | Rat | Ventricular Myocytes | 13.3 µM | [7] |
| IC50 | IKr (hERG) | Human | HEK Cells | 1.0 µM | [6] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Cardiac Sodium Currents
-
Cell Preparation: Isolate ventricular myocytes from the desired animal model (e.g., rabbit, guinea pig) using established enzymatic digestion protocols. Allow cells to stabilize for at least 1 hour before recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate INa, other currents can be blocked (e.g., using CsCl to block K+ channels and nifedipine to block Ca2+ channels).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with CsOH).
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 1.5-3 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell configuration with a giga-ohm seal (>1 GΩ).
-
Set the holding potential to -120 mV to ensure most sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) for a short duration (e.g., 50 ms) to elicit sodium currents.
-
Allow sufficient time between pulses for recovery from inactivation.
-
Compensate for series resistance (at least 80%).
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound. Allow sufficient time for the drug effect to reach a steady state before recording again.
-
Data Analysis: Measure the peak inward current at each voltage step before and after drug application to determine the percentage of block.
Protocol 2: Investigating Use- and Frequency-Dependent Block
-
Follow steps 1-4 from Protocol 1.
-
Voltage Protocol:
-
From a holding potential of -120 mV, apply a train of depolarizing pulses to -20 mV.
-
The pulse duration should be short (e.g., 20-50 ms).
-
Apply the pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz). The train should consist of at least 20-30 pulses to observe the development of use-dependent block.
-
-
Data Analysis:
-
Measure the peak current of the first pulse in the train (tonic block).
-
Measure the peak current of the last pulse in the train (steady-state use-dependent block).
-
Plot the normalized peak current (relative to the first pulse) as a function of the pulse number to visualize the onset of the block.
-
Compare the degree of block at different stimulation frequencies.
-
Protocol 3: Measurement of Late Sodium Current (INa-late)
-
Follow steps 1-4 from Protocol 1. To better isolate INa-late, it is recommended to use an external solution with a low concentration of a calcium channel blocker and potassium channel blockers.
-
Voltage Protocol:
-
Data Analysis:
-
Measure the sustained inward current near the end of the long depolarizing pulse (e.g., average of the last 50-100 ms).[11]
-
To isolate the true INa-late, subtract the current remaining after the application of a high concentration of TTX (e.g., 30 µM).[11]
-
Compare the amplitude of INa-late before and after the application of this compound.
-
Signaling Pathways and Logical Relationships
Caption: Mechanism of use-dependent sodium channel block by this compound.
Caption: Troubleshooting workflow for unstable patch-clamp recordings.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. Use-dependent blockade of sodium channels by local anaesthetics and antiarrhythmic drugs. Effects of chloramine-T and calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling sources of interlaboratory variability in electrophysiological properties of mammalian neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metrionbiosciences.com [metrionbiosciences.com]
- 5. Differential analysis of the frequency-dependent effects of class 1 antiarrhythmic drugs according to periodical ligand binding: implications for antiarrhythmic and proarrhythmic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Prajmaline Concentration in Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine and optimize the concentration of Prajmaline for cell-based assays while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a class Ia antiarrhythmic agent, a semi-synthetic derivative of ajmaline. Its primary mechanism of action is the blockage of cardiac sodium channels in a frequency-dependent manner, which increases the duration of the action potential.[1]
Q2: I am seeing high levels of cytotoxicity in my cell-based assay with this compound. What are the potential causes?
High cytotoxicity can stem from several factors:
-
Concentration-dependent effects: this compound, like many active compounds, can be toxic to cells at high concentrations.
-
Solvent toxicity: If using a solvent like DMSO, ensure the final concentration in your culture medium is non-toxic to your specific cell line (typically <0.5%).
-
Off-target effects: At higher concentrations, this compound may have off-target effects that are independent of its primary mechanism of action.
-
Assay interference: The compound itself may interfere with the assay reagents. For example, some compounds can directly reduce MTT, leading to a false viability signal.[2]
Q3: What is a good starting concentration range for this compound in a new cell line?
A prudent approach is to start with a wide concentration range, spanning several orders of magnitude (e.g., from nanomolar to high micromolar). Based on its electrophysiological effects, an EC50 of 3 µM has been reported for the dose-dependent decrease in the maximal rate of depolarization in rabbit cardiomyocytes. This could serve as a reference point for designing your concentration range. It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. Typical incubation times for cytotoxicity assays range from 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal duration for your study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in cytotoxicity assay | - Media components (e.g., phenol red) interfering with absorbance/fluorescence readings.- Contamination of reagents or cultures. | - Use phenol red-free media for the assay.- Include a "media only" blank for background subtraction.- Ensure sterile technique and check cultures for contamination.[2] |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent incubation times.- Pipetting errors. | - Ensure a homogenous cell suspension and use a consistent seeding density.- Standardize all incubation periods.- Use calibrated pipettes and consistent pipetting techniques. |
| Precipitation of this compound in culture medium | - Poor solubility of the compound at the tested concentration. | - Visually inspect wells for any precipitate.- If precipitation is observed, consider lowering the concentration or using a different solvent system (ensure solvent is non-toxic). |
| Low signal or absorbance in viability assay | - Low cell number.- Insufficient incubation time with the detection reagent. | - Optimize cell seeding density to ensure a signal within the linear range of the assay.- Increase the incubation time with the detection reagent as per the manufacturer's protocol. |
Data Presentation
Due to the limited publicly available data on this compound's cytotoxicity across a wide range of cell lines, we provide a template for you to summarize your experimental findings.
Table 1: User-Defined this compound Cytotoxicity Data (IC50 Values)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., HeLa | e.g., MTT | e.g., 48 | Enter your value | |
| e.g., HepG2 | e.g., LDH | e.g., 24 | Enter your value | |
| Enter your cell line |
Table 2: Known Electrophysiological Effects of this compound
| Parameter | Cell Type | Concentration | Effect |
| Maximal rate of depolarization | Rabbit ventricular myocytes | EC50 = 3 µM | Dose-dependent decrease |
| ICaL (L-type Ca2+ current) | Rabbit ventricular myocytes | 1 µM and 10 µM | Increased by 30% and 20%, respectively |
| INa (Sodium current) | Rabbit ventricular myocytes | 10 µM | Reduced by 75% |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound and determining a suitable concentration for your experiments.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[3]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent and non-toxic across all wells.[4][5]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity.[3]
-
-
Incubation:
-
Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Assay:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow
References
- 1. Ajmaline blocks INa and IKr without eliciting differences between Brugada syndrome patient and control human pluripotent stem cell-derived cardiac clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 6. youtube.com [youtube.com]
Addressing Prajmaline solution stability and degradation over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability and degradation of Prajmaline solutions. The following information is intended to aid in troubleshooting common experimental issues and to provide a framework for ensuring the integrity of this compound in aqueous and other solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of a this compound solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] As an indole alkaloid, this compound may be susceptible to degradation under harsh acidic or basic conditions, and exposure to UV light can also promote degradation.[1][2]
Q2: What are the visible signs of this compound degradation in my solution?
A2: Visual indicators of degradation can include a change in color (e.g., development of a yellowish tint), the formation of precipitates, or a decrease in the solution's clarity. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary for accurate assessment.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, it is recommended to store this compound solutions at refrigerated temperatures (2-8°C), protected from light. For long-term storage, freezing (-20°C or lower) may be appropriate, but freeze-thaw cycles should be avoided. The optimal storage conditions may also depend on the solvent used.
Q4: How can I quantify the concentration of this compound and its degradation products in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound and separating it from its degradation products.[3][4][5] Such a method should be validated to ensure it can accurately measure the parent compound in the presence of its degradants.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation products could arise from hydrolysis of its ester or amide linkages, or oxidation of the indole ring. The main metabolites of this compound are known to be 21-carboxythis compound and hydroxythis compound, which could also be formed through chemical degradation.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low bioactivity in an assay | This compound has degraded in the stock or working solution. | Prepare fresh solutions from a new stock. Verify the concentration and purity of the new solution using a validated analytical method (e.g., HPLC). Review storage and handling procedures. |
| Precipitate forms in the solution upon storage | The solubility limit has been exceeded at the storage temperature, or degradation products are precipitating. | Allow the solution to warm to room temperature and check for re-dissolution. If the precipitate remains, it may be a degradant. Consider preparing a more dilute stock solution or using a different solvent system. |
| Discoloration of the solution over time | This is a common indicator of chemical degradation, potentially due to oxidation or photolysis. | Discard the discolored solution and prepare a fresh stock. Store the new solution protected from light and consider purging the headspace of the storage vial with an inert gas like nitrogen or argon to minimize oxidation.[1] |
| Inconsistent results between experiments | This could be due to variable degradation of this compound in solutions of different ages or that have been handled differently. | Implement a strict protocol for solution preparation, storage, and handling. Use solutions of a consistent age for a series of related experiments. Periodically check the concentration of your stock solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[7][8]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% H2O2 solution to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Subsequently, dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in a suitable solvent) to a light source in a photostability chamber. The exposure should be consistent with ICH Q1B guidelines.
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) (e.g., 60:40 v/v). The exact ratio should be optimized. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm). |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[4]
Data Presentation
Table 1: Hypothetical Stability of this compound in Solution under Different Storage Conditions
| Storage Condition | Solvent | Initial Concentration (µg/mL) | Concentration after 30 days (µg/mL) | % Degradation |
| 4°C, Protected from Light | 50% Ethanol | 1000 | 985 | 1.5% |
| Room Temperature, Exposed to Light | 50% Ethanol | 1000 | 820 | 18.0% |
| Room Temperature, Protected from Light | 50% Ethanol | 1000 | 910 | 9.0% |
| -20°C, Protected from Light | 50% Ethanol | 1000 | 995 | 0.5% |
Table 2: Hypothetical Results of a Forced Degradation Study of this compound
| Stress Condition | Duration | % this compound Remaining | Number of Degradation Peaks Observed by HPLC |
| 0.1 M HCl at 60°C | 24 hours | 75.2% | 2 |
| 0.1 M NaOH at 60°C | 24 hours | 68.5% | 3 |
| 3% H2O2 at RT | 24 hours | 82.1% | 2 |
| Thermal (80°C, solid) | 48 hours | 95.8% | 1 |
| Photolytic | ICH Q1B | 88.4% | 1 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing this compound solution stability.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. This compound | C23H33N2O2+ | CID 76959818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Managing Prajmaline's Frequency-Dependent Block in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the frequency-dependent block of sodium channels by Prajmaline in experimental settings.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, presented in a question-and-answer format.
Question 1: I am not observing a clear frequency-dependent effect with this compound. What are the likely causes?
Answer: Several factors can contribute to the lack of a discernible frequency-dependent block. Consider the following:
-
Inadequate Stimulation Frequency Range: this compound's use-dependent effects become more pronounced at higher stimulation frequencies. If your protocol only uses low frequencies, the effect may be minimal.
-
Suboptimal Holding Potential: The holding potential of the cell membrane influences the availability of sodium channels. A hyperpolarized holding potential (e.g., -120 mV) ensures that a majority of channels are in the resting state and available for opening and subsequent block during stimulation.[1]
-
Incorrect Drug Concentration: The concentration of this compound should be sufficient to induce a measurable block. However, excessively high concentrations can cause a significant tonic block, masking the frequency-dependent component.
-
Cell Health and Recording Stability: Poor cell health or an unstable patch-clamp recording can lead to current rundown, which might be misinterpreted as a lack of drug effect.
Question 2: The tonic block at the beginning of my experiment is too high, making it difficult to assess the use-dependent component. How can I minimize this?
Answer: A large tonic block can obscure the incremental block that develops with frequency. To mitigate this:
-
Optimize this compound Concentration: Perform a dose-response analysis to find a concentration that provides a clear window for observing use-dependent effects without causing excessive resting-state block.
-
Adjust Holding Potential: A more depolarized holding potential can increase the number of inactivated channels, to which this compound has a higher affinity, thus increasing tonic block. Ensure your holding potential is sufficiently negative to keep most channels in a resting state.
-
Allow for Adequate Wash-in/Wash-out: Ensure that the drug has reached a steady-state concentration before starting your frequency-dependent protocol. Similarly, a thorough washout is necessary to return to baseline.
Question 3: My results show significant variability between experiments. What are the potential sources of this inconsistency?
Answer: Variability in electrophysiology experiments can stem from several sources:
-
Inconsistent Experimental Conditions: Ensure that temperature, pH, and ion concentrations in your internal and external solutions are consistent across all experiments. The binding kinetics of this compound can be temperature-sensitive.
-
Voltage-Clamp Quality: A poor voltage clamp, often due to high series resistance, can lead to inaccurate measurements. It is crucial to monitor and compensate for series resistance throughout the experiment.
-
Cellular Heterogeneity: Different cell types or even cells from the same culture can exhibit variability in sodium channel expression and kinetics.
-
Pipette and Solution Preparation: Use freshly prepared and filtered solutions. The quality of the patch pipette, including its resistance and tip shape, can also affect recording stability.
Frequently Asked Questions (FAQs)
What is the mechanism of this compound's frequency-dependent block?
This compound is a Class Ia antiarrhythmic drug that blocks voltage-gated sodium channels.[2] Its frequency-dependent (or use-dependent) block arises from its preferential binding to the open and inactivated states of the sodium channel over the resting state.[3] During rapid stimulation, sodium channels spend more time in the open and inactivated states, providing more opportunities for this compound to bind and accumulate its blocking effect.[4][5]
How does this compound's effect differ between atrial and ventricular myocytes?
This compound exhibits a more pronounced effect in atrial myocardium compared to ventricular myocardium.[3] Studies in rabbit hearts have shown that at a concentration of 1 µM, this compound induces a greater resting block of the sodium current in the atrium (44%) than in the ventricle (32%).[3] This difference is likely due to the more negative resting membrane potential in the ventricle.[3]
What is a typical EC50 value for this compound?
In rabbit ventricular myocytes, this compound has been shown to decrease the maximal rate of depolarization of the action potential (a measure of sodium channel block) in a dose-dependent manner with an EC50 of 3 µM.[6]
What are the expected kinetics for the onset of and recovery from this compound block?
As a Class Ia antiarrhythmic, this compound has intermediate kinetics for association with and dissociation from the sodium channel.[2] This means that the onset of block with repetitive stimulation and the recovery from block upon cessation of stimulation are slower than for Class Ib agents (e.g., lidocaine) but faster than for Class Ic agents (e.g., flecainide).[2][7]
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's effects.
Table 1: Differential Effects of this compound on Atrial and Ventricular Myocardium
| Parameter | Atrium | Ventricle | Species | Concentration | Stimulation Frequency | Reference |
| Resting Block (%) | 44 | 32 | Rabbit | 1 µM | N/A | [3] |
| Frequency-Dependent Extra Block (%) | Not specified | Not specified | Rabbit | 1 µM | 3.3 Hz | [3] |
Table 2: this compound Potency
| Parameter | Value | Cell Type | Species | Reference |
| EC50 (Vmax depression) | 3 µM | Ventricular Myocytes | Rabbit | [6] |
Experimental Protocols
Protocol 1: Investigating Frequency-Dependent Block of Sodium Currents
This protocol uses the whole-cell patch-clamp technique to measure the effect of this compound on sodium currents at different stimulation frequencies.
1. Cell Preparation:
- Isolate atrial or ventricular myocytes from the species of interest using established enzymatic digestion protocols.
- Alternatively, use a stable cell line expressing the desired sodium channel subtype (e.g., HEK293 cells expressing Nav1.5).
2. Solutions:
- External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH). Note: Cesium is used to block potassium channels.
3. Electrophysiological Recording:
- Establish a stable whole-cell patch-clamp configuration.
- Hold the cell at a hyperpolarized potential of -120 mV to ensure most sodium channels are in the resting state.[1]
- Apply a series of depolarizing voltage steps (e.g., to -20 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to establish a stable baseline current.
- Perfuse the cell with the external solution containing the desired concentration of this compound until a steady-state tonic block is achieved.
- Apply a train of depolarizing pulses at a higher frequency (e.g., 1 Hz, 5 Hz, 10 Hz) to induce and measure use-dependent block.
- Record the peak inward sodium current for each pulse in the train.
4. Data Analysis:
- Measure the peak sodium current for each pulse.
- Normalize the peak current of each pulse in the high-frequency train to the peak current of the first pulse in the train.
- Plot the normalized current against the pulse number to visualize the development of frequency-dependent block.
- Calculate the percentage of block at different frequencies.
Protocol 2: Measuring Recovery from Block
This protocol determines the time course of recovery from this compound-induced block.
1. Cell Preparation and Solutions:
- As described in Protocol 1.
2. Electrophysiological Recording:
- Establish a stable whole-cell recording and apply this compound as in Protocol 1.
- Induce use-dependent block with a high-frequency train of depolarizing pulses.
- Following the conditioning train, apply a pair of test pulses separated by a variable recovery interval at the holding potential.
- Gradually increase the recovery interval (from milliseconds to seconds) to track the recovery of the sodium current.
3. Data Analysis:
- Measure the peak current of the second test pulse relative to the first.
- Plot the normalized current as a function of the recovery interval.
- Fit the data with an exponential function to determine the time constant (τ) of recovery from block.
Visualizations
Caption: Mechanism of this compound's frequency-dependent block.
Caption: Experimental workflow for investigating frequency-dependent block.
Caption: Troubleshooting decision tree for frequency-dependent block experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Comparative analysis of the action of class I antiarrhythmic drugs (lidocaine, quinidine, and this compound) in rabbit atrial and ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 5. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 6. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential analysis of the frequency-dependent effects of class 1 antiarrhythmic drugs according to periodical ligand binding: implications for antiarrhythmic and proarrhythmic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing experimental artifacts with Prajmaline
Welcome to the technical support center for researchers using Prajmaline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize experimental artifacts, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Class Ia antiarrhythmic agent, a semi-synthetic propyl derivative of ajmaline.[1] Its primary mechanism of action is the frequency-dependent blockade of cardiac sodium channels (Nav1.5), which slows the upstroke of the cardiac action potential and prolongs its duration.[1] This action helps to suppress arrhythmias. This compound may also affect other ion channels, such as calcium channels, at different concentrations.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
To ensure the stability of this compound, stock solutions should be prepared in a suitable solvent like DMSO or ethanol and stored at -20°C or -80°C for long-term use. It is advisable to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For daily experiments, fresh dilutions should be made from the stock solution in the appropriate physiological buffer.
Q3: What are the known off-target effects of this compound?
As a derivative of ajmaline, this compound's primary target is the cardiac sodium channel. However, like many pharmacological agents, it may exhibit off-target effects, particularly at higher concentrations. For instance, studies have shown that this compound can also modulate L-type calcium currents (ICaL), causing an increase at lower concentrations and a decrease at higher concentrations in rabbit ventricular myocytes.[2] Researchers should be aware of these potential off-target effects and design experiments with appropriate controls to isolate the effects on the intended target.
Troubleshooting Guides
Electrophysiology (Patch-Clamp) Experiments
Working with sodium channel blockers like this compound in patch-clamp experiments can present several challenges. Below are common artifacts and troubleshooting strategies.
Issue 1: "Rundown" of Sodium Current
-
Observation: A gradual decrease in the peak sodium current amplitude over the course of an experiment, even before the application of this compound. This can be mistaken for a drug effect.
-
Potential Causes:
-
Metabolic washout: Essential intracellular components for channel function (e.g., ATP, GTP) are dialyzed out by the pipette solution.
-
Seal instability: The high-resistance seal between the pipette and the cell membrane deteriorates over time.
-
Channel "mode" switching: Channels may enter a non-conducting state due to prolonged recording.
-
-
Troubleshooting Strategies:
-
Supplement intracellular solution: Include Mg-ATP (2-5 mM) and GTP (0.1-0.5 mM) in your pipette solution to support channel function.
-
Monitor seal resistance: Continuously monitor the seal resistance throughout the experiment. If it drops significantly, the recording may be unstable.
-
Establish a stable baseline: Ensure a stable baseline recording for at least 5-10 minutes before applying this compound to accurately assess rundown.
-
Use perforated patch: This technique preserves the intracellular milieu, reducing metabolic washout.
-
Issue 2: Inconsistent or Unstable Blockade by this compound
-
Observation: The degree of sodium channel block by this compound varies between cells or is unstable during the recording.
-
Potential Causes:
-
Use-dependent block: this compound's blocking effect is frequency-dependent.[2] Inconsistent stimulation frequencies will lead to variable block.
-
Voltage-dependence of block: The holding potential can influence the availability of channel states and thus the efficacy of the block.
-
Solution instability: this compound may not be fully dissolved or may precipitate in the experimental buffer, leading to an inconsistent effective concentration.
-
-
Troubleshooting Strategies:
-
Standardize stimulation protocol: Use a consistent stimulation frequency and voltage protocol across all experiments to ensure comparable levels of use-dependent block.
-
Control holding potential: Maintain a consistent holding potential to ensure the channels are in a defined resting state before stimulation.
-
Ensure proper solution preparation: Prepare fresh this compound solutions daily. Ensure the final concentration of the solvent (e.g., DMSO) is low (<0.1%) and consistent across experiments. Visually inspect for any precipitation.
-
Experimental Protocol: Whole-Cell Voltage-Clamp Recording of Sodium Currents
-
Cell Preparation: Use isolated cardiomyocytes or a stable cell line expressing the sodium channel of interest (e.g., HEK293 cells expressing Nav1.5).
-
Solutions:
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Establish a whole-cell configuration with a giga-ohm seal (>1 GΩ).
-
Hold the cell at a potential where sodium channels are fully available (e.g., -120 mV).
-
Apply depolarizing voltage steps (e.g., to -20 mV for 50 ms) to elicit sodium currents.
-
To study use-dependent block, apply a train of depolarizing pulses at a defined frequency (e.g., 1 Hz).
-
Establish a stable baseline current before perfusing with this compound-containing external solution.
-
Fluorescence Microscopy Experiments
This compound is an indole alkaloid, and compounds of this class are known to possess intrinsic fluorescence, which can be a source of experimental artifacts.
Issue: High Background Fluorescence or Signal Interference
-
Observation: High background fluorescence in the experimental field of view, or an unexpected increase in fluorescence in channels where none is expected upon this compound application.
-
Potential Causes:
-
This compound autofluorescence: As an indole alkaloid, this compound may exhibit autofluorescence when excited by certain wavelengths of light. Ajmaline, a related compound, has been shown to have maximum fluorescence with excitation around 300 nm and emission around 365 nm at neutral pH.
-
Interaction with fluorescent probes: this compound might interact with the fluorescent dyes used in the experiment, leading to quenching or enhancement of their signal.
-
-
Troubleshooting Strategies:
-
Characterize this compound's fluorescence spectrum: Before conducting experiments with fluorescent probes, image a solution of this compound at the experimental concentration using your microscope's spectral imaging capabilities to determine its excitation and emission profile.
-
Choose appropriate fluorescent probes: Select fluorescent dyes with excitation and emission spectra that do not overlap with the potential autofluorescence of this compound.
-
Include proper controls:
-
"this compound only" control: Image cells treated with this compound but without any fluorescent probes to assess the level of autofluorescence.
-
"Probe only" control: Image cells with the fluorescent probe but without this compound to establish a baseline fluorescence.
-
-
Optimize imaging parameters: Use the lowest possible laser power and exposure time to minimize autofluorescence and phototoxicity.
-
Experimental Protocol: Assessing this compound Autofluorescence
-
Solution Preparation: Prepare a solution of this compound in your experimental buffer at the highest concentration you plan to use.
-
Imaging Setup:
-
Use a confocal or widefield fluorescence microscope.
-
Acquire a lambda scan (spectral scan) of the this compound solution by exciting at various wavelengths (e.g., from 350 nm to 488 nm) and collecting the emission spectrum for each excitation wavelength.
-
-
Analysis:
-
Plot the emission intensity as a function of wavelength for each excitation wavelength to identify the peak excitation and emission of this compound under your experimental conditions.
-
Use this information to select appropriate fluorescent probes for your experiments that will not be subject to interference.
-
Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Electrophysiological Effects of this compound on Rabbit Cardiomyocytes
| Parameter | Concentration | Effect |
| Maximal rate of depolarization (Vmax) | 3 µM (EC50) | Decrease (use and frequency-dependent) |
| Action potential duration | 1 µM | Increase |
| >1 µM | Decrease | |
| Force of contraction | 0.1 µM | ~15% Increase |
| 1 µM | No effect | |
| 20 µM | ~30% Depression | |
| Sodium current (INa) | 10 nM | Slight depression |
| 10 µM | ~75% Reduction | |
| L-type Calcium current (ICaL) | 1 µM | ~30% Increase (at negative holding potentials) |
| 10 µM | ~20% Increase (at negative holding potentials) | |
| 100 µM | Decrease (at all holding potentials) |
Data from[2]
Visualizations
To further clarify experimental workflows and potential sources of artifacts, the following diagrams are provided.
General experimental workflow with potential artifact entry points.
Simplified signaling pathway of this compound's primary and secondary effects.
References
Technical Support Center: Reproducibility of Prajmaline's Antiarrhythmic Effects In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of Prajmaline's antiarrhythmic effects in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a Class Ia antiarrhythmic agent, a semi-synthetic derivative of ajmaline.[1] Its primary mechanism of action is the frequency-dependent blockade of cardiac sodium channels (Nav1.5), which slows the upstroke of the cardiac action potential (Phase 0) and thereby reduces the excitability and conduction velocity in cardiac tissue.[1] This action is more pronounced at faster heart rates, a property known as use-dependence.
Q2: What are the expected effects of this compound on the cardiac action potential in vitro?
A2: As a Class Ia antiarrhythmic, this compound is expected to:
-
Decrease the maximum upstroke velocity (Vmax) of the action potential in a dose-dependent manner.[2][3]
-
Prolong the action potential duration (APD) at lower concentrations (e.g., 1 µM), although higher concentrations may decrease APD.[2][4]
-
Exhibit a more pronounced effect in atrial versus ventricular cardiomyocytes.[1][5]
Q3: Which in vitro models are suitable for studying this compound's effects?
A3: Several in vitro models can be used, each with its own advantages and limitations:
-
Primary cardiomyocytes (e.g., from rabbit or rat ventricles) provide a physiologically relevant system but have limited availability and longevity in culture.[6]
-
Immortalized cell lines (e.g., HL-1) offer high reproducibility but may not fully recapitulate the electrophysiology of adult human cardiomyocytes.
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used as they provide a human-relevant, scalable, and patient-specific model for studying cardiac arrhythmias and drug responses.[7][8][9]
Q4: What is a typical effective concentration range for this compound in in vitro experiments?
A4: The effective concentration of this compound can vary depending on the cell model and experimental conditions. However, studies have shown effects in the micromolar range. For example, an EC50 of 3 µM for the depression of the maximal rate of depolarization has been reported in rabbit ventricular myocytes.[2][3] Significant effects on sodium currents have been observed at concentrations ranging from 10 nM to 10 µM.[2][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues that can lead to a lack of reproducibility in in vitro studies of this compound.
Issue 1: Inconsistent or Absent Antiarrhythmic Effects of this compound
Q: We are not observing the expected decrease in Vmax or prolongation of APD after applying this compound. What could be the cause?
A: This is a common issue that can stem from several factors related to the compound, the cell model, or the experimental setup.
-
This compound Solution Integrity:
-
Degradation: Ensure the this compound stock solution is fresh and has been stored correctly, protected from light and repeated freeze-thaw cycles.
-
Solvent Effects: Verify that the final concentration of the solvent (e.g., DMSO) in the culture medium is not affecting cell health or ion channel function. Include a vehicle control in your experiments.
-
-
Cell Model Viability and Phenotype:
-
Cell Health: Confirm cell viability and a healthy phenotype before each experiment. Poor cell health can alter ion channel expression and function.
-
Passage Number: Use a consistent and low passage number for your cardiomyocyte cultures. High passage numbers can lead to changes in electrophysiological properties and drug sensitivity.
-
Cell Density: Both sparse and overly confluent cultures can exhibit altered electrophysiology. Optimize and maintain a consistent cell seeding density.
-
-
Experimental Conditions:
-
Serum Protein Binding: this compound has a plasma protein binding of 60%.[1] The presence of serum in the culture medium can reduce the free concentration of this compound available to interact with the ion channels. Consider reducing the serum concentration during the experiment or using a serum-free medium.
-
pH of the Medium: The pH of the experimental buffer can influence the charge of the drug and its interaction with the sodium channel. Ensure the pH is stable and within the physiological range.
-
Issue 2: High Variability in Electrophysiology Recordings
Q: Our patch-clamp or MEA recordings show high variability between wells/cells, even within the same experimental group. How can we reduce this?
A: High variability is a frequent challenge in electrophysiology experiments. Here are some key areas to focus on:
-
Patch-Clamp Specifics:
-
Seal Resistance: Ensure a stable giga-ohm seal for high-quality recordings. Issues with seal formation can arise from dirty pipettes, incorrect pipette resistance, or mechanical instability of the setup.
-
Series Resistance: Compensate for 70-80% of the series resistance to minimize voltage-clamp errors.
-
-
Microelectrode Array (MEA) Specifics:
-
Cell Monolayer Confluency: A consistent and confluent monolayer is crucial for stable field potential recordings.
-
Equilibration Time: Allow sufficient time for the cells to equilibrate on the MEA plate before recording baseline activity and after drug application.
-
-
General Cell Culture Practices:
-
Consistent Culture Conditions: Maintain consistent temperature, CO2 levels, and humidity in the incubator. Avoid frequent opening of the incubator door.
-
Media and Supplements: Use the same batch of media and supplements for a set of experiments to minimize variability.
-
Issue 3: Difficulty in Inducing and Reversing Arrhythmia
Q: We are struggling to reliably induce an arrhythmic phenotype in our hiPSC-CMs to test the efficacy of this compound.
A: Inducing a stable and reproducible arrhythmic phenotype requires careful optimization.
-
Pacing Protocol:
-
Electrical Stimulation: Use a reliable electrical stimulation system (e.g., C-Pace EM) to pace the cells. Optimize the stimulation pulse duration, amplitude, and frequency to induce arrhythmia.
-
Burst Pacing: High-frequency burst pacing is a common method to induce re-entrant arrhythmias in cardiomyocyte monolayers.
-
-
Pharmacological Induction:
-
Pro-arrhythmic Agents: Consider using a combination of agents to create a more robust arrhythmic model. For example, a combination of a potassium channel blocker (e.g., E-4031) and a beta-adrenergic agonist (e.g., isoproterenol) can be effective.
-
-
Washout and Reversibility:
-
To confirm that the observed antiarrhythmic effect is due to this compound, perform a washout step by perfusing the cells with a drug-free solution. The arrhythmic phenotype should reappear after the drug is washed out.
-
Quantitative Data Summary
Table 1: In Vitro Effects of this compound on Cardiac Electrophysiology
| Parameter | Cell Model | Concentration | Effect | Reference |
| Vmax Depression | Rabbit Ventricular Myocytes | 10 µM | ~75% reduction | [2][4] |
| Rabbit Ventricular Myocytes | EC50 = 3 µM | Dose-dependent decrease | [2][3] | |
| Action Potential Duration (APD) | Rabbit Ventricular Myocytes | 1 µM | Increased | [2][4] |
| Rabbit Ventricular Myocytes | > 1 µM | Decreased | [2][4] | |
| Sodium Current (INa) Block | Rabbit Ventricular Myocytes | 10 nM | Slight depression | [2][4] |
| Rabbit Ventricular Myocytes | 10 µM | ~75% reduction | [2][4] | |
| L-type Calcium Current (ICaL) | Rabbit Ventricular Myocytes | 1 µM | 30% increase | [2] |
| Rabbit Ventricular Myocytes | 10 µM | 20% increase | [2] | |
| Rabbit Ventricular Myocytes | 100 µM | Decreased | [2] | |
| Resting Block (Vmax depression) | Rabbit Atrium | 1 µM | 44% | [5] |
| Rabbit Ventricle | 1 µM | 32% | [5] |
Table 2: Comparison of Class Ia Antiarrhythmics on Vmax Depression
| Drug | Concentration | Atrium Vmax Depression | Ventricle Vmax Depression | Reference |
| This compound | 1 µM | 44% | 32% | [5] |
| Quinidine | 22 µM | 28% | 9% | [5] |
| Lidocaine (Class Ib) | 43 µM | 19% | 0% | [5] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Action Potential Parameters in hiPSC-CMs using Patch-Clamp
-
Cell Preparation:
-
Plate hiPSC-CMs on fibronectin-coated glass coverslips at an appropriate density to allow for single-cell recordings.
-
Culture cells for at least 7-10 days to ensure electrophysiological maturity.
-
Use cells with a consistent passage number (e.g., P3-P5).
-
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store in single-use aliquots at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with hiPSC-CMs to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate.
-
Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, spontaneously beating cardiomyocyte and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Switch to current-clamp mode to record action potentials.
-
Record baseline action potentials for at least 5 minutes.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record the effect of this compound on action potential parameters (Vmax, APD50, APD90, resting membrane potential) for at least 10 minutes or until a steady-state effect is observed.
-
Perform a washout by perfusing with the drug-free external solution.
-
Protocol 2: Induction of Arrhythmia in hiPSC-CM Monolayers and Assessment of this compound's Efficacy using MEA
-
Cell Preparation:
-
Seed hiPSC-CMs onto fibronectin-coated MEA plates to form a confluent, synchronously beating monolayer.
-
Culture for 7-14 days, replacing the medium every 2-3 days.
-
-
Arrhythmia Induction:
-
Place the MEA plate on the recording platform and allow it to equilibrate.
-
Record baseline field potentials.
-
To induce arrhythmia, apply a high-frequency burst pacing protocol (e.g., 5-10 Hz for 10-30 seconds) using the MEA's stimulation electrodes.
-
Alternatively, perfuse the cells with a pro-arrhythmic cocktail (e.g., 1 µM Isoproterenol and 100 nM E-4031) until a stable arrhythmic pattern is observed.
-
-
This compound Application and Data Analysis:
-
Once a stable arrhythmic phenotype is established, add this compound at various concentrations to the wells.
-
Record the field potentials for at least 15-30 minutes after drug application.
-
Analyze the recordings for the termination of arrhythmias, changes in field potential duration (FPD), and beat rate variability.
-
A successful antiarrhythmic effect is characterized by the restoration of a regular, rhythmic beating pattern.
-
Visualizations
Caption: Mechanism of this compound's antiarrhythmic action.
Caption: General workflow for in vitro arrhythmia studies.
Caption: Troubleshooting inconsistent this compound effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparative analysis of the action of class I antiarrhythmic drugs (lidocaine, quinidine, and this compound) in rabbit atrial and ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicellular In vitro Models of Cardiac Arrhythmias: Focus on Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iPSC-Derived Cardiomyocytes in Inherited Cardiac Arrhythmias: Pathomechanistic Discovery and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Dealing with Prajmaline's effects on myocardial contractility in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of Prajmaline on myocardial contractility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect myocardial contractility?
This compound is a Class Ia antiarrhythmic agent, a semi-synthetic derivative of ajmaline.[1] Its primary mechanism of action is the blockage of cardiac sodium channels in a frequency-dependent manner.[1] This action slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity.
The effect of this compound on myocardial contractility is complex and dose-dependent. At lower concentrations (e.g., 0.1 µM), it can exhibit a slight positive inotropic (contractility-enhancing) effect, while at higher concentrations (e.g., 20 µM), it demonstrates a negative inotropic (contractility-depressing) effect.[2] Some studies in patients with coronary artery disease, however, have shown no significant changes in left ventricular ejection fraction or cardiac output at therapeutic doses.[3]
Q2: What is the molecular mechanism behind this compound's effects on contractility?
This compound's primary target is the fast sodium channels in cardiomyocytes.[1][4][5] By blocking these channels, it reduces the influx of sodium during depolarization. This can indirectly affect calcium handling within the cell, which is a key determinant of contractile force.
At lower concentrations, this compound has been observed to increase the L-type calcium current (ICaL), which could explain its modest positive inotropic effect.[2] Conversely, at higher concentrations, it can decrease ICaL, contributing to a negative inotropic effect.[2] The drug also affects the duration of the action potential, which can further modulate contractility.[2]
Q3: What are the typical concentrations of this compound used in in-vitro experiments?
The concentration of this compound used in experiments can vary depending on the research question and the model system. Based on published data, a range of concentrations has been explored to characterize its dose-dependent effects.
| Concentration Range | Observed Effect on Myocardial Contractility | Reference |
| 10 nM | Slight depression of sodium current (INa) | [2] |
| 0.1 µM | Slight (15%) increase in force of contraction | [2] |
| 1 µM | No significant effect on force of contraction; increased action potential duration and L-type calcium current (ICaL) | [2] |
| 10 µM | Reduction of INa by 75%; increase in ICaL | [2] |
| 20 µM | 30% depression in force of contraction | [2] |
| 100 µM | Decrease in ICaL | [2] |
Q4: Are there any known off-target effects of this compound that could influence my experimental results?
Besides its primary effect on sodium channels, this compound has been shown to interact with other ion channels. For instance, its parent compound, ajmaline, is known to block HERG potassium channels, which could prolong the QT interval and affect repolarization.[6] While this compound's specific effects on all potassium channels are less characterized, it is crucial to consider potential impacts on repolarization and action potential duration in your experimental design and data interpretation.
Troubleshooting Guides
Problem 1: Observing a stronger-than-expected negative inotropic effect at low concentrations.
-
Possible Cause 1: Experimental Preparation Health. The health of the myocardial tissue or isolated cardiomyocytes is critical. Hypoxic or damaged preparations may be more susceptible to the cardiodepressant effects of sodium channel blockers.
-
Troubleshooting Steps:
-
Ensure adequate oxygenation and perfusion of the tissue preparation.
-
Verify the viability of isolated cardiomyocytes using methods like trypan blue exclusion.
-
Check that the experimental buffer composition (e.g., pH, ion concentrations) is optimal.
-
-
-
Possible Cause 2: "Reverse Use-Dependence". this compound's effects can be more pronounced at slower heart rates or pacing frequencies.[1]
-
Troubleshooting Steps:
-
Evaluate the effect of this compound at different, physiologically relevant pacing frequencies.
-
If using a spontaneously beating preparation, monitor the heart rate to see if it changes significantly upon drug application.
-
-
-
Possible Cause 3: Inaccurate Drug Concentration. Errors in stock solution preparation or dilution can lead to unintendedly high concentrations.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions and verify their concentrations.
-
Perform serial dilutions carefully.
-
-
Problem 2: Difficulty in reproducing the positive inotropic effect of this compound.
-
Possible Cause 1: Concentration Range. The positive inotropic effect of this compound is observed within a very narrow, low concentration range.[2]
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve starting from very low concentrations (e.g., nanomolar range).
-
Use a logarithmic dilution series to ensure adequate coverage of the potential effective concentration range.
-
-
-
Possible Cause 2: Experimental Model. The expression and sensitivity of ion channels can differ between species and even between different regions of the heart.
-
Troubleshooting Steps:
-
Review the literature to see if the positive inotropic effect has been reported in the specific animal model you are using.
-
Consider that effects observed in one species (e.g., rabbit) may not be directly translatable to another.[2]
-
-
Problem 3: Confounding changes in action potential duration (APD) are complicating the interpretation of contractility data.
-
Possible Cause: Pleiotropic Effects of this compound. As a Class Ia antiarrhythmic, this compound is expected to prolong the APD at certain concentrations.[2] This can independently influence contractility.
-
Troubleshooting Steps:
-
Simultaneously measure action potentials (e.g., using microelectrodes or optical mapping) and contractility.
-
Use specific ion channel blockers to dissect the contribution of different currents to the observed effects. For example, co-application of a specific ICaL blocker could help determine the role of calcium current modulation in the observed contractility changes.
-
Analyze the data in the context of both the direct effects on contractile machinery and the indirect effects via changes in ion channel function and APD.
-
-
Experimental Protocols
Protocol 1: Measurement of Myocardial Contractility in Isolated Ventricular Strips
This protocol describes a method for assessing the effects of this compound on the contractility of isolated cardiac tissue.
-
Tissue Preparation:
-
Humanely euthanize the experimental animal (e.g., rabbit, guinea pig) in accordance with institutional guidelines.
-
Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit solution.
-
Dissect a thin (e.g., <1 mm diameter) trabecula or papillary muscle from the right ventricle.
-
-
Mounting the Preparation:
-
Mount the muscle strip vertically in a temperature-controlled organ bath (37°C) containing oxygenated Krebs-Henseleit solution.
-
Attach one end of the muscle to a fixed hook and the other to a force-displacement transducer.
-
-
Stimulation and Recording:
-
Stimulate the muscle using two platinum electrodes placed parallel to the preparation. Use a physiological pacing frequency (e.g., 1 Hz) with square-wave pulses of 5 ms duration and a voltage slightly above the threshold.
-
Allow the preparation to equilibrate for at least 60 minutes, stretching it to the length at which it develops maximum twitch force (Lmax).
-
Record the isometric contractile force.
-
-
Drug Application:
-
After a stable baseline recording is established, add this compound to the organ bath in a cumulative concentration-response manner.
-
Allow the preparation to stabilize for a set period (e.g., 15-20 minutes) after each concentration increase before recording the steady-state effect.
-
-
Data Analysis:
-
Measure the peak twitch tension, time to peak tension, and relaxation time.
-
Express the change in contractile force as a percentage of the baseline value.
-
Protocol 2: Assessment of this compound's Effects on L-type Calcium Current (ICaL) in Isolated Cardiomyocytes
This protocol outlines the whole-cell patch-clamp technique to measure the effects of this compound on ICaL.
-
Cell Isolation:
-
Isolate ventricular myocytes from an animal heart using enzymatic digestion (e.g., collagenase, protease).
-
-
Patch-Clamp Recording:
-
Place the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.
-
Use a patch-clamp amplifier and borosilicate glass microelectrodes (resistance 2-4 MΩ) filled with an appropriate internal solution.
-
Establish a whole-cell recording configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a level that inactivates sodium channels (e.g., -40 mV).
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit ICaL.
-
Use specific channel blockers (e.g., tetrodotoxin to block residual sodium current, and specific potassium channel blockers) to isolate ICaL.
-
-
Drug Perfusion:
-
After obtaining a stable baseline ICaL recording, perfuse the recording chamber with a solution containing this compound at the desired concentration.
-
Record the changes in ICaL amplitude and kinetics.
-
-
Data Analysis:
-
Measure the peak ICaL density (pA/pF).
-
Analyze the current-voltage (I-V) relationship for ICaL.
-
Compare the ICaL characteristics before and after this compound application.
-
Visualizations
Caption: this compound's signaling pathway in cardiomyocytes.
Caption: General experimental workflow for studying this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute haemodynamic effects of ajmaline and this compound in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in translating Prajmaline preclinical data
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in translating preclinical data for Prajmaline. The following troubleshooting guides, FAQs, and experimental protocols are designed to address specific issues that may be encountered during research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during preclinical studies with this compound, offering potential solutions and alternative approaches.
| Question/Issue | Potential Cause(s) | Troubleshooting/Recommendations |
| Inconsistent Electrophysiological Effects | This compound exhibits use- and frequency-dependent effects on sodium channels. Experimental conditions such as stimulation frequency and resting membrane potential can significantly alter observed outcomes.[1][2] | Ensure consistent and appropriate stimulation protocols across experiments. Verify cell health and resting membrane potential. Consider performing a frequency-response curve to characterize the use-dependent block. |
| Unexpected Proarrhythmic Events in In Vivo Models | Off-target effects on other ion channels, such as hERG potassium channels, can contribute to proarrhythmic risk.[3] this compound is a derivative of ajmaline, which is known to block several potassium channels.[1][4][5] | Conduct a comprehensive ion channel screening panel to identify off-target interactions. Carefully monitor ECG parameters, particularly the QT interval, in animal models. |
| Difficulty Achieving Target Plasma Concentrations in Animal Studies | This compound has a relatively short elimination half-life of approximately 6 hours.[6] Continuous therapeutic levels may be necessary to observe sustained antiarrhythmic effects.[6] | Consider continuous intravenous infusion or more frequent dosing schedules to maintain steady-state plasma concentrations. |
| Solubility Issues in Experimental Buffers | The solubility of this compound may vary depending on the pH and composition of the buffer. | Prepare stock solutions in a suitable solvent like DMSO and dilute to the final concentration in the experimental buffer immediately before use. Assess the stability of this compound in your specific physiological solution over the duration of the experiment. |
| Discrepancies Between In Vitro and In Vivo Efficacy | The complex physiological environment in vivo can influence drug efficacy. Factors such as plasma protein binding (approximately 60% for this compound) and metabolism can alter the free drug concentration at the target site.[6] | Measure the free concentration of this compound in plasma and correlate it with the effective concentrations observed in in vitro assays. |
| Cardiogenic Shock or Ventricular Fibrillation at High Doses | Overdose of this compound, particularly in combination with other cardiac medications like beta-blockers, can lead to severe adverse events.[7] | Carefully design dose-escalation studies to determine the maximum tolerated dose (MTD). Monitor cardiovascular parameters closely during high-dose experiments. |
Data Presentation: Preclinical Data Summary
The following tables summarize key preclinical data for this compound. Due to the limited availability of comprehensive preclinical toxicology data for this compound, some information for its parent compound, Ajmaline, is included for reference with appropriate caveats.
Table 1: this compound Pharmacokinetics
| Parameter | Value | Species | Source |
| Bioavailability | 80% (Oral) | Human | [6] |
| Plasma Protein Binding | 60% | Human | [6] |
| Volume of Distribution | 4-5 L/kg | Human | [6] |
| Elimination Half-life | 6 hours | Human | [6] |
| Distribution Half-life | 10 minutes | Human | [6] |
| Metabolism | Major metabolites: 21-carboxythis compound and hydroxythis compound | Human | [6] |
| Excretion | 20% unchanged in urine | Human | [6] |
Table 2: this compound Electrophysiological Effects (in vitro)
| Parameter | Effect | Concentration | Preparation | Source |
| Maximal Rate of Depolarization (Vmax) | Dose-dependent decrease (EC50 = 3 µM) | 0.1 - 20 µM | Rabbit ventricular myocytes | [1] |
| Action Potential Duration | Increased | 1 µM | Rabbit ventricular myocytes | [1] |
| Action Potential Duration | Decreased | > 1 µM | Rabbit ventricular myocytes | [1] |
| Sodium Current (INa) | Slight depression | 10 nM | Rabbit ventricular myocytes | [1] |
| Sodium Current (INa) | 75% reduction | 10 µM | Rabbit ventricular myocytes | [1] |
| L-type Calcium Current (ICaL) | 30% increase | 1 µM | Rabbit ventricular myocytes | [1] |
| L-type Calcium Current (ICaL) | 20% increase | 10 µM | Rabbit ventricular myocytes | [1] |
| Force of Contraction | 15% increase | 0.1 µM | Rabbit ventricular strips | [1] |
| Force of Contraction | No effect | 1 µM | Rabbit ventricular strips | [1] |
| Force of Contraction | 30% depression | 20 µM | Rabbit ventricular strips | [1] |
Table 3: Preclinical Safety and Toxicology (Ajmaline as a proxy)
| Parameter | Value | Species | Route of Administration | Source |
| LD50 | ~200 mg/kg | Mouse | Oral | General Toxicology Resources |
| LD50 | ~50 mg/kg | Mouse | Intravenous | General Toxicology Resources |
| No-Observed-Adverse-Effect Level (NOAEL) | Data not available | - | - | - |
| Key Toxicities | Potential for liver damage[4] | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques used for antiarrhythmic drug evaluation and can be adapted for this compound.
Cellular Electrophysiology: Whole-Cell Patch Clamp
Objective: To characterize the effects of this compound on specific ion currents (e.g., I_Na, I_Ca,L, I_Kr) in isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes (e.g., from rabbit or guinea pig ventricle)
-
Patch-clamp rig with amplifier, data acquisition system, and microscope
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal pipette solutions (see below for typical compositions)
-
This compound stock solution (e.g., 10 mM in DMSO)
Typical Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution for I_Na (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).
Procedure:
-
Prepare fresh cardiomyocytes and allow them to settle in a recording chamber on the microscope stage.
-
Pull patch pipettes to a resistance of 2-5 MΩ and fill with the appropriate internal solution.
-
Approach a single, healthy cardiomyocyte with the pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Apply specific voltage-clamp protocols to elicit the ion current of interest.
-
Record baseline currents in the external solution.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound and record the drug's effect.
-
Perform a washout with the control external solution to assess the reversibility of the drug's effects.
Isolated Heart Preparation: Langendorff Perfusion
Objective: To assess the effects of this compound on global cardiac function (e.g., heart rate, contractility, ECG parameters) in an ex vivo setting.
Materials:
-
Langendorff perfusion system
-
Isolated heart from a suitable animal model (e.g., rabbit, guinea pig)
-
Krebs-Henseleit buffer (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂ and warmed to 37°C
-
This compound stock solution
-
ECG electrodes and pressure transducer
Procedure:
-
Anesthetize the animal and rapidly excise the heart, placing it in ice-cold buffer.
-
Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Initiate retrograde perfusion with the oxygenated buffer at a constant pressure or flow rate.
-
Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).
-
Record baseline ECG and left ventricular pressure.
-
Introduce this compound into the perfusate at the desired concentration.
-
Continuously record ECG and pressure to assess the drug's effects on heart rate, PR interval, QRS duration, QT interval, and contractile force.
-
A washout period can be included to evaluate the reversibility of the effects.
Visualizations
This compound's Mechanism of Action and Off-Target Effects
Caption: this compound's primary and potential off-target effects on cardiac ion channels.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical experimental workflow for the preclinical development of this compound.
Troubleshooting Logic for Inconsistent Patch-Clamp Recordings
Caption: A decision tree for troubleshooting inconsistent patch-clamp results with this compound.
References
- 1. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety Pharmacology - IITRI [iitri.org]
- 4. Inhibition of cardiac Kv1.5 and Kv4.3 potassium channels by the class Ia anti-arrhythmic ajmaline: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Class I antiarrhythmic drugs inhibit human cardiac two-pore-domain K(+) (K2 ₂p) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edelweisspublications.com [edelweisspublications.com]
Best practices for long-term storage of Prajmaline to maintain potency
Welcome to the Technical Support Center for Prajmaline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and handling of this compound to maintain its potency and integrity during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which drug class does it belong?
A1: this compound is a Class Ia antiarrhythmic agent.[1] It is a derivative of the Rauwolfia alkaloid Ajmaline and functions by blocking cardiac sodium channels.[2][3] this compound is classified as an indole alkaloid due to its chemical structure.[4][5]
Q2: What are the general recommendations for the long-term storage of this compound?
Q3: How sensitive is this compound to environmental factors like temperature, humidity, and light?
A3: As an indole alkaloid, this compound is likely susceptible to degradation from exposure to light, high temperatures, and humidity.[6] Pharmaceutical products, in general, should be stored at controlled room temperature (15-25°C or up to 30°C depending on the climate) and at a relative humidity of not more than 65%.[7] For long-term preservation of potency, refrigerated (2-8°C) or frozen storage is recommended. All containers should be kept tightly closed to protect from air and humidity.[7]
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathways for many pharmaceutical compounds, including those with structures similar to this compound, are hydrolysis, oxidation, and photolysis.[2] The electron-rich indole ring in this compound's structure makes it particularly prone to oxidation.[6]
Q5: How can I assess the potency of my stored this compound samples?
A5: The most common and reliable method for assessing the potency of pharmaceutical compounds is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).
Troubleshooting Guides
HPLC Analysis Issues
Issue 1: Peak Tailing in HPLC Chromatogram
-
Symptom: The peak corresponding to this compound in the HPLC chromatogram is asymmetrical with a "tail."
-
Possible Causes:
-
Interaction with active silanols: The stationary phase in the HPLC column may have exposed silanol groups that interact with the amine groups in this compound.
-
Incorrect mobile phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the column.
-
Column overload: Injecting too concentrated a sample can lead to peak distortion.
-
-
Troubleshooting Steps:
-
Optimize mobile phase pH: Adjust the pH of the mobile phase to suppress the ionization of silanol groups (typically a lower pH) or to ensure this compound is in a single ionic state.
-
Use a mobile phase additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
Reduce sample concentration: Dilute the sample to a lower concentration before injection.
-
Use a different column: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.
-
Issue 2: Inconsistent Retention Times
-
Symptom: The time it takes for the this compound peak to elute from the column varies between injections.
-
Possible Causes:
-
Changes in mobile phase composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.
-
Fluctuations in column temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning.
-
Pump issues: Inconsistent flow rate from the HPLC pump.
-
-
Troubleshooting Steps:
-
Prepare fresh mobile phase: Ensure accurate measurement of all components and degas the mobile phase thoroughly.
-
Use a column oven: Maintain a constant and controlled temperature for the HPLC column.
-
Check the HPLC pump: Purge the pump to remove any air bubbles and perform a flow rate calibration.
-
Issue 3: Ghost Peaks in the Chromatogram
-
Symptom: Unexpected peaks appear in the chromatogram, especially during a gradient run.
-
Possible Causes:
-
Contaminated mobile phase or injection solvent.
-
Carryover from a previous injection.
-
Late eluting compounds from a previous run.
-
-
Troubleshooting Steps:
-
Use high-purity solvents: Filter all mobile phase components before use.
-
Implement a robust needle wash protocol: Clean the injector needle with a strong solvent between injections.
-
Increase the run time or add a column flush step: Ensure all compounds from the previous sample have eluted before the next injection.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | -20°C or below (long-term) 2-8°C (short-term) | Minimizes chemical degradation kinetics. |
| Humidity | Store in a desiccated environment or with desiccants. | Prevents hydrolysis. |
| Light | Protect from light by using amber vials or storing in the dark. | Prevents photolytic degradation.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidation. |
Table 2: Example Data from a Forced Degradation Study of an Indole Alkaloid
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15.2% | 2 |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 28.5% | 3 |
| Oxidation (3% H₂O₂) | 24 hours | Room Temp | 45.1% | 4 |
| Thermal Degradation | 48 hours | 80°C | 8.7% | 1 |
| Photolytic Degradation | 24 hours | Photostability Chamber | 12.3% | 2 |
Note: This table presents hypothetical data for illustrative purposes, as specific forced degradation data for this compound is not publicly available.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Potency
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Optimization will be required for specific instrumentation and columns.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Ammonium acetate or Phosphate buffer salts
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at the lambda max of this compound (to be determined).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase) to a final concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Prepare samples of stored this compound at the same concentration as the standard solution.
4. Method Validation (as per ICH guidelines):
-
Specificity: Analyze blank, placebo (if in formulation), this compound standard, and stressed samples to ensure no interference at the retention time of this compound.
-
Linearity: Analyze a minimum of five concentrations of the reference standard to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank or placebo matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Protocol 2: Forced Degradation Study of this compound
1. Objective: To identify potential degradation products and establish the stability-indicating nature of the HPLC method.
2. Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified period. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store the solid this compound powder and the stock solution in an oven at a high temperature (e.g., 80-105°C) for a specified period.
-
Photolytic Degradation: Expose the solid this compound powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
4. Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound peak.
Visualizations
References
- 1. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Bitartrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | C23H33N2O2+ | CID 76959818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (35080-11-6) for sale [vulcanchem.com]
- 5. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
Validation & Comparative
Comparative analysis of Prajmaline versus Ajmaline on cardiac conduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electrophysiological effects of Prajmaline and its parent compound, Ajmaline, on cardiac conduction. Both are Class Ia antiarrhythmic agents known for their sodium channel blocking properties. This document synthesizes experimental data to objectively compare their performance, details the experimental protocols used in key studies, and visualizes their mechanisms of action.
Electrophysiological Effects on Cardiac Action Potential
This compound, a propyl derivative of Ajmaline, and Ajmaline itself, both exert significant effects on the cardiac action potential, primarily through the blockade of fast sodium channels (INa). This action reduces the maximum rate of depolarization (Vmax) of the action potential in a dose-dependent manner.[1][2] However, their effects on other ion channels and the overall action potential duration (APD) show notable differences.
Key Findings:
-
Sodium Channel Blockade: Both drugs are potent blockers of cardiac sodium channels. This compound has an EC50 of 3 µM for the reduction of Vmax in rabbit ventricular myocytes.[1] Ajmaline also demonstrates a potent, concentration-dependent inhibition of the fast sodium current (INa), with an IC50 of 27.8 µmol/l at a holding potential of -75 mV in rat ventricular myocytes.[3]
-
Action Potential Duration (APD): this compound exhibits a biphasic effect on APD, with an increase observed at a concentration of 1 µM and a decrease at higher concentrations in rabbit ventricular myocytes.[1] Ajmaline, on the other hand, consistently increases APD at 50% and 90% repolarization in rat ventricular myocytes.[3] This prolongation of the APD is a characteristic effect of Class Ia antiarrhythmic drugs and contributes to their antiarrhythmic efficacy by extending the effective refractory period.[4]
-
Potassium Channel Effects: Ajmaline has been shown to inhibit the transient outward potassium current (Ito) with an IC50 of 25.9 µmol/l and the ATP-sensitive potassium current (IK(ATP)) with an IC50 of 13.3 µmol/l in rat ventricular myocytes.[3] The inhibition of Ito is a key factor in its APD-prolonging effect.[3] While the direct effects of this compound on potassium channels are less extensively documented in the available literature, its classification as a Class Ia agent suggests some level of potassium channel interaction.[5]
-
Calcium Channel Effects: this compound has a unique effect on the L-type calcium current (ICaL), causing an increase of 20-30% at concentrations of 1 and 10 µM, respectively, in rabbit ventricular myocytes.[1] This effect may contribute to its reported lack of negative inotropic effects at therapeutic concentrations.[1] Conversely, Ajmaline inhibits ICa-L with an IC50 of 70.8 µmol/l in rat ventricular myocytes.[3]
Quantitative Comparison of Electrophysiological Effects
The following tables summarize the quantitative data on the effects of this compound and Ajmaline on various cardiac electrophysiological parameters.
Table 1: Effect of this compound on Cardiac Electrophysiology
| Parameter | Species/Tissue | Concentration | Effect | Reference |
| Vmax | Rabbit Ventricular Myocytes | EC50 = 3 µM | Dose-dependent decrease | [1] |
| Action Potential Duration | Rabbit Ventricular Myocytes | 1 µM | Increased | [1] |
| > 1 µM | Decreased | [1] | ||
| INa | Rabbit Ventricular Myocytes | 10 µM | 75% reduction | [1] |
| ICaL | Rabbit Ventricular Myocytes | 1 µM | 30% increase | [1] |
| 10 µM | 20% increase | [1] |
Table 2: Effect of Ajmaline on Cardiac Electrophysiology
| Parameter | Species/Tissue | Concentration (IC50) | Effect | Reference |
| INa | Rat Ventricular Myocytes | 27.8 µmol/l (-75 mV) | Inhibition | [3] |
| 47.2 µmol/l (-120 mV) | Inhibition | [3] | ||
| ICa-L | Rat Ventricular Myocytes | 70.8 µmol/l | Inhibition | [3] |
| Ito | Rat Ventricular Myocytes | 25.9 µmol/l | Inhibition | [3] |
| IK(ATP) | Rat Ventricular Myocytes | 13.3 µmol/l | Inhibition | [3] |
| Conduction Delay (RVOT) | Human | 1 mg/kg (IV) | 5.4 ± 2.8 ms increase | [6] |
| Activation Recovery Interval (RVOT) | Human | 1 mg/kg (IV) | 69 ± 32 ms increase | [6] |
Experimental Protocols
The data presented in this guide are derived from studies employing standard and well-validated experimental techniques in cardiac electrophysiology.
Whole-Cell Patch-Clamp Technique
This technique is used to record ionic currents through the membrane of single cardiac myocytes.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically dissociated from the hearts of the chosen animal model (e.g., rabbit, rat).[1][3]
-
Pipette Preparation: Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with an intracellular solution.[7]
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.[7]
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured by gentle suction to allow electrical access to the cell's interior.[7]
-
Voltage or Current Clamp: The membrane potential is clamped at a specific voltage (voltage-clamp) to measure ionic currents, or the injected current is controlled (current-clamp) to measure action potentials.[7]
-
Drug Application: this compound or Ajmaline is added to the extracellular solution at various concentrations to determine their effects on specific ion channels and action potential parameters.[1][3]
Langendorff-Perfused Heart
This ex vivo technique allows for the study of the effects of drugs on the entire heart while maintaining its intrinsic electrical and mechanical activity.
Methodology:
-
Heart Excision: The heart is rapidly excised from the anesthetized animal and immediately placed in ice-cold cardioplegic solution.
-
Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature and pressure. This perfusion maintains the viability and function of the heart.
-
Electrogram Recording: Epicardial or intramural electrodes are placed on the heart to record electrocardiograms (ECGs) and measure conduction times and refractory periods.
-
Drug Infusion: this compound or Ajmaline is infused into the perfusate at known concentrations.
-
Data Analysis: Changes in ECG parameters, such as PR interval, QRS duration, and QT interval, as well as the incidence of arrhythmias, are analyzed.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action of this compound and Ajmaline on cardiac myocyte ion channels and the experimental workflow for their comparison.
Caption: Direct effects of this compound and Ajmaline on key ion channels influencing the cardiac action potential.
Caption: Experimental workflow for the comparative analysis of this compound and Ajmaline on cardiac conduction.
References
- 1. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 2. CV Physiology | Non-Pacemaker Action Potentials [cvphysiology.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 6. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 7. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antiarrhythmic Efficacy of Prajmaline in a Canine Arrhythmia Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiarrhythmic efficacy of Prajmaline with other established antiarrhythmic agents—Lidocaine, Quinidine, and Amiodarone—in canine arrhythmia models. Due to the limited availability of direct head-to-head comparative studies involving this compound in a standardized canine model, this guide synthesizes data from various studies to offer an indirect comparison. The experimental protocols for commonly used canine arrhythmia models are detailed to support the interpretation of the presented data.
Comparative Efficacy of Antiarrhythmic Agents
The following table summarizes the quantitative effects of this compound and comparator drugs on key electrophysiological parameters in canine models of induced ventricular arrhythmias. It is important to note that the data for this compound and the other agents are collated from different studies and may not be directly comparable due to variations in experimental conditions.
| Drug Class | Drug | Canine Arrhythmia Model | Dosage | Key Efficacy Parameters | Reference |
| Class Ia | This compound | Ouabain-induced | Not Specified | Data not available in a canine model. In rabbit myocardium, 10⁻⁶ M induced a 32% resting block in the ventricle. | [1] |
| Coronary Ligation-induced | Not Specified | Data not available in a canine model. | |||
| Electrically-induced | Not Specified | Data not available in a canine model. | |||
| Class Ib | Lidocaine | Ouabain-induced | 15 µg/mL (plasma conc.) | Ineffective on coronary ligation arrhythmia, but effective on adrenaline-induced arrhythmia. | [2] |
| Coronary Ligation-induced | 3 mg/kg | Facilitated induction of ventricular arrhythmias. | [3] | ||
| Electrically-induced | 2.1 mg/minute infusion | Reduced premature ventricular complexes to 51% of initial value after 6 hours in human patients. | [4] | ||
| Class Ia | Quinidine | Coronary Ligation-induced | 10 mg/kg | 70% suppression of spontaneous arrhythmias. | [5] |
| Electrically-induced | 18 ± 9 µM (serum conc.) | Prevented induction of sustained ventricular tachyarrhythmia in 3 of 12 dogs. | [6] | ||
| Class III | Amiodarone | Coronary Ligation-induced (reperfusion) | 5 mg/kg IV | More effective than bretylium in suppressing sustained ventricular tachycardia/fibrillation. | [7] |
| Chronic Atrioventricular Block | 3 and 30 mg/kg orally | Did not induce lethal ventricular arrhythmias, unlike a selective IKr channel blocker. | [8] |
Note: The lack of direct comparative data for this compound in standardized canine arrhythmia models is a significant limitation. The data presented for Lidocaine, Quinidine, and Amiodarone are from various studies, and direct comparisons should be made with caution.
Experimental Protocols for Canine Arrhythmia Models
Detailed methodologies for inducing and evaluating arrhythmias in canine models are crucial for the standardized assessment of antiarrhythmic drugs.
Ouabain-Induced Arrhythmia Model
This model is commonly used to induce ventricular arrhythmias stemming from delayed afterdepolarizations.
Protocol:
-
Animal Preparation: Mongrel dogs of either sex are anesthetized with a suitable agent (e.g., pentobarbital sodium, 30 mg/kg IV). The trachea is intubated for artificial respiration. ECG leads are placed to monitor cardiac rhythm.
-
Induction of Arrhythmia: Ouabain is administered intravenously. A common protocol involves an initial dose followed by a continuous infusion or intermittent boluses until a stable arrhythmia, such as ventricular tachycardia, is established. The arrhythmogenic dose of ouabain can vary between animals.
-
Drug Administration: Once a sustained arrhythmia is present for a defined period (e.g., 20-30 minutes), the test compound (this compound or comparator) is administered intravenously at various doses.
-
Data Collection: Continuous ECG monitoring is performed to assess the effects of the drug on heart rate, rhythm, and the duration of the arrhythmia. Blood samples may be collected to determine plasma drug concentrations.
Coronary Artery Ligation-Induced Arrhythmia Model
This model simulates arrhythmias associated with myocardial ischemia and infarction.
Protocol:
-
Animal Preparation: Anesthetized and ventilated dogs undergo a left thoracotomy to expose the heart.
-
Induction of Ischemia: The left anterior descending (LAD) or right coronary artery is dissected and ligated. A two-stage ligation process is often employed, where the artery is partially occluded for a period before complete ligation to reduce the incidence of immediate fatal ventricular fibrillation.
-
Arrhythmia Development: Ventricular arrhythmias typically develop within minutes to hours after ligation and can persist for an extended period.
-
Drug Administration: The antiarrhythmic agent is administered intravenously before or after the onset of arrhythmias to assess its prophylactic or therapeutic efficacy.
-
Data Collection: ECG is continuously recorded to analyze the frequency and severity of ventricular premature complexes, ventricular tachycardia, and ventricular fibrillation. Hemodynamic parameters such as blood pressure and left ventricular pressure may also be monitored.
Electrically-Induced Arrhythmia Model
This model allows for controlled initiation of arrhythmias through programmed electrical stimulation.
Protocol:
-
Animal Preparation: Anesthetized dogs have multipolar electrode catheters positioned in the right atrium and right ventricle via peripheral veins under fluoroscopic guidance.
-
Programmed Electrical Stimulation (PES): A series of programmed electrical stimuli are delivered to the ventricle to induce arrhythmias. This typically involves a train of basic stimuli followed by one or more premature extrastimuli.
-
Induction of Sustained Arrhythmia: The stimulation protocol is adjusted (e.g., by varying the coupling interval of the extrastimuli) until a sustained ventricular tachyarrhythmia is reproducibly induced.
-
Drug Administration: After establishing a baseline of inducible arrhythmia, the test drug is administered, and the PES protocol is repeated to determine if the drug prevents the re-induction of the arrhythmia.
-
Data Collection: The primary endpoint is the ability of the drug to render the arrhythmia non-inducible. Electrophysiological parameters such as the effective refractory period of the ventricle are also measured.
Signaling Pathways and Mechanisms of Action
The antiarrhythmic effects of these drugs are mediated through their interactions with cardiac ion channels.
This compound and Class Ia Antiarrhythmics (Quinidine) Signaling Pathway
This compound, as a Class Ia antiarrhythmic agent, primarily targets the fast sodium channels in cardiomyocytes. By blocking these channels, it slows the upstroke of the cardiac action potential (Phase 0), thereby decreasing the conduction velocity in the atria, ventricles, and His-Purkinje system. Additionally, Class Ia agents like Quinidine also block potassium channels, which prolongs the repolarization phase (Phase 3) of the action potential. This leads to an increase in the effective refractory period, making the cardiac tissue less susceptible to re-entrant arrhythmias.
Caption: Mechanism of action for this compound and Quinidine.
Lidocaine (Class Ib) Signaling Pathway
Lidocaine, a Class Ib antiarrhythmic, also blocks sodium channels but exhibits different kinetics. It has a fast association and dissociation from the channel, making its blocking effect more pronounced in depolarized or rapidly firing tissues, such as in ischemic myocardium. Unlike Class Ia agents, Lidocaine has little effect on the action potential duration and may even shorten it slightly in some cardiac tissues. Its primary antiarrhythmic effect is to suppress automaticity and terminate re-entrant ventricular arrhythmias, particularly in the context of ischemia.
Caption: Mechanism of action for Lidocaine.
Amiodarone (Class III) Signaling Pathway
Amiodarone has a complex mechanism of action, exhibiting properties of all four Vaughan-Williams classes. Its primary effect is as a Class III agent, blocking potassium channels (predominantly IKr) involved in repolarization. This leads to a significant prolongation of the action potential duration and the effective refractory period in all cardiac tissues. Amiodarone also blocks sodium channels (Class I effect), beta-adrenergic receptors (Class II effect), and calcium channels (Class IV effect). This multi-channel blocking profile contributes to its broad-spectrum antiarrhythmic efficacy.
Caption: Multi-channel mechanism of action for Amiodarone.
Experimental Workflow for Antiarrhythmic Drug Validation in a Canine Model
The following diagram illustrates a typical experimental workflow for validating the efficacy of an antiarrhythmic drug in a canine model.
Caption: General experimental workflow for drug validation.
References
- 1. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 3. Ventricular arrhythmias in acute coronary artery ligation in dogs: electrophysiological mechanism and its relation to the severity of myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Arrhythmia in Dogs: What It Is and What Causes Irregular Heartbeat in Dogs | PetMD [petmd.com]
- 6. academic.oup.com [academic.oup.com]
- 7. vetpracticemag.com.au [vetpracticemag.com.au]
- 8. ijpp.com [ijpp.com]
Prajmaline vs. Quinidine: A Head-to-Head Study on Sodium Channel Block
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Prajmaline and Quinidine, two Class Ia antiarrhythmic drugs, with a specific focus on their sodium channel blocking properties. The following sections present quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate an objective evaluation of their performance.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and Quinidine related to their sodium channel blocking efficacy.
| Parameter | This compound | Quinidine | Tissue/Cell Line | Reference |
| Resting Block (Vmax depression) | ||||
| Atrium | 44% (at 1 µM) | 28% (at 22 µM) | Rabbit Myocardium | [1] |
| Ventricle | 32% (at 1 µM) | 9% (at 22 µM) | Rabbit Myocardium | [1] |
| Frequency-Dependent Extra Block (Vmax reduction at 3.3 Hz) | ||||
| Atrium | Not specified | 39% | Rabbit Myocardium | [1] |
| Ventricle | Not specified | 26% | Rabbit Myocardium | [1] |
| EC50 (Vmax depression) | 3 µM | Not directly comparable | Rabbit Ventricular Myocytes | [2] |
| IC50 (Peak INa) | Not specified | 11.0 ± 0.7 µM | Rabbit Myocytes | [3][4] |
| IC50 (Late INa) | Not specified | 12.0 ± 0.7 µM | Rabbit Myocytes | [3][4] |
Table 1: Comparative Efficacy of this compound and Quinidine on Sodium Channel Block.
| Parameter | This compound | Quinidine | Reference |
| Binding Preference | Preferential binding to inactivated sodium channels is suggested by its Class Ia properties, though direct comparative studies on state-dependent affinity are limited. | Low affinity for the rested state; avidly blocks open and inactivated sodium channels.[5][6] | [1] |
| Binding Kinetics (τon) | Slower kinetics, characteristic of Class Ia/Ic drugs. | Intermediate dissociation kinetics.[7] | [7][8] |
| Dissociation Constant (Kd) for Inactivated Channels | Not specified | Atrium: 5 x 10-6 MVentricle: 2.7 x 10-5 M | [1] |
Table 2: Mechanistic Properties of this compound and Quinidine Binding to Sodium Channels.
Experimental Protocols
Measurement of Sodium Channel Block in Rabbit Myocardium
This protocol is based on the comparative study by Berger et al. (1990).[1]
-
Tissue Preparation: Experiments were conducted on isolated rabbit atrial and ventricular myocardium.
-
Electrophysiological Recordings: Transmembrane resting and action potentials were recorded. The maximal upstroke velocity (Vmax) of the action potential, an indicator of sodium channel activity, was measured.
-
Drug Application: this compound (10-6 M) and Quinidine (2.2 x 10-5 M) were applied to the preparations.
-
Stimulation Protocols:
-
Resting Block: Vmax was measured after a resting period to determine the tonic block.
-
Frequency-Dependent Block: The preparations were stimulated at varying rates, including 3.3 Hz, to assess the use-dependent block, quantified as the "frequency-dependent extra block."
-
-
Data Analysis: The percentage depression of Vmax was calculated to compare the blocking effects of the drugs under different conditions and in different tissues. The "guarded receptor" hypothesis was used to analyze the frequency-dependent depression of Vmax.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol is a generalized representation based on standard methodologies for characterizing sodium channel blockers.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells were stably transfected with the gene encoding the human cardiac sodium channel, Nav1.5.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed.
-
Solutions:
-
External Solution (in mM): 35 NaCl, 105 NMDG, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.35).
-
Internal Solution (in mM): 110 CsF, 20 CsCl, 10 NaF, 10 EGTA, 10 HEPES (pH 7.35).
-
-
Voltage-Clamp Protocols:
-
Current-Voltage (I-V) Relationship: Cells were held at a holding potential of -120 mV and depolarized to various test potentials to elicit sodium currents (INa).
-
Concentration-Response: Increasing concentrations of the test compounds (this compound or Quinidine) were perfused to determine the half-maximal inhibitory concentration (IC50).
-
State-Dependence:
-
Resting State: A brief depolarizing pulse was applied from a hyperpolarized holding potential.
-
Inactivated State: A long depolarizing prepulse was used to inactivate the channels before the test pulse.
-
-
-
Data Analysis: Peak and late sodium currents were measured and plotted against drug concentration to calculate IC50 values. The affinity for different channel states was determined by comparing the block at different holding potentials and with different prepulse protocols.
Mechanistic Visualizations
The following diagrams illustrate the mechanism of action and experimental workflow for studying sodium channel blockade by this compound and Quinidine.
Caption: State-dependent block of sodium channels by this compound and Quinidine.
Caption: General experimental workflow for assessing sodium channel blockers.
References
- 1. Comparative analysis of the action of class I antiarrhythmic drugs (lidocaine, quinidine, and this compound) in rabbit atrial and ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 5. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential analysis of the frequency-dependent effects of class 1 antiarrhythmic drugs according to periodical ligand binding: implications for antiarrhythmic and proarrhythmic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
Unveiling Prajmaline's Interaction with hERG Potassium Channels: A Cross-Study Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-study validation of the effects of Prajmaline on the human Ether-à-go-go-Related Gene (hERG) potassium channels. Due to the limited direct experimental data on this compound, this analysis utilizes its close structural analog, Ajmaline, as a proxy to contextualize its potential hERG-related cardiac safety profile against other antiarrhythmic agents and known hERG inhibitors.
Blockade of the hERG (KCNH2) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr), is a critical off-target effect in drug development due to its association with acquired long QT syndrome (LQTS), a condition that can lead to life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP).[1][2][3] this compound, a Class Ia antiarrhythmic drug, is structurally similar to Ajmaline, for which hERG blocking effects have been documented. This guide synthesizes available data to offer a comparative perspective on this compound's potential hERG liability.
Comparative Analysis of hERG Inhibition
To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for Ajmaline and a range of other drugs known to interact with hERG channels. Lower IC50 values indicate a higher potency for hERG channel blockade. The data is compiled from various studies employing the whole-cell patch-clamp technique, the gold standard for assessing ion channel function.[4]
| Drug | Class | Cell Line | IC50 (µM) | Reference |
| Ajmaline | Class Ia Antiarrhythmic | HEK | 1.0 | [5] |
| Quinidine | Class Ia Antiarrhythmic | HEK293 | 0.41 | [6] |
| Flecainide | Class Ic Antiarrhythmic | HEK293 | 3.91 | [6] |
| Lignocaine | Class Ib Antiarrhythmic | HEK293 | 262.90 | [6] |
| Mexiletine | Class Ib Antiarrhythmic | HEK293 | 3.7 | [7] |
| Carvedilol | Beta-blocker | HEK293 | 0.51 | [8] |
| Propranolol | Beta-blocker | HEK293 | 3.9 | [8] |
| Metoprolol | Beta-blocker | HEK293 | 145 | [8] |
| Halofantrine | Antimalarial | HEK293 | 0.04 | |
| Chloroquine | Antimalarial | HEK293 | 2.5 | |
| Mefloquine | Antimalarial | HEK293 | 2.6 | |
| Dofetilide | Class III Antiarrhythmic | CHO | 0.007 | [1] |
| Terfenadine | Antihistamine | CHO | 0.21 | [1] |
| Cisapride | Gastroprokinetic agent | - | 0.0999 |
Understanding the Mechanism of Action
Studies on Ajmaline reveal that it blocks open hERG channels, with potential binding to the inactivated state as well.[5] This mode of action is common among many hERG-blocking drugs and is often dependent on specific amino acid residues within the channel's pore domain.[5] The inhibitory effect of Ajmaline was found to be fast in onset and reversible upon washout.[5] Notably, mutations in the S6 domain of the hERG channel (Y652A and F656A) completely abolished the inhibitory effect of Ajmaline, highlighting the critical role of these aromatic residues in drug binding.[5] While this compound's direct interaction with these residues has not been confirmed, its structural similarity to Ajmaline suggests a comparable binding mechanism.
Experimental Protocols
The data presented in this guide are primarily derived from studies utilizing the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents through the hERG channels in response to a specific voltage protocol.
Standard Whole-Cell Patch-Clamp Protocol for hERG Assessment
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are commonly used.[5][6][8]
-
Solutions:
-
External Solution (in mM): Typically contains NaCl (140), KCl (4), CaCl2 (2), MgCl2 (1), HEPES (10), and Glucose (10), with pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): Often composed of KCl (120), MgCl2 (1.75), CaCl2 (5.374), EGTA (10), HEPES (10), and ATP-Na2 (4), with pH adjusted to 7.2.[9]
-
-
Voltage-Clamp Protocol: A standardized voltage protocol, such as the one proposed by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, is applied to elicit and measure hERG currents.[9][10] This typically involves a depolarizing pulse from a holding potential of -80 mV to activate the channels, followed by a repolarizing step to measure the characteristic tail current, which is representative of the hERG current (IKr).[9]
-
Data Analysis: The peak tail current amplitude is measured before and after the application of the test compound at various concentrations. The percentage of current inhibition is then plotted against the drug concentration to determine the IC50 value using a Hill equation fit.[11]
-
Positive Controls: To ensure assay sensitivity and accuracy, known hERG blockers such as dofetilide, cisapride, or terfenadine are used as positive controls.[10]
Visualizing the Experimental Workflow and Signaling
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing hERG channel inhibition and the general signaling pathway of drug interaction with the channel.
Conclusion
The cross-study analysis, using Ajmaline as a proxy for this compound, indicates a potential for hERG channel inhibition with an IC50 value of 1.0 µM.[5] This places it in a similar potency range to other Class I antiarrhythmics like Quinidine and Flecainide. The established experimental protocols provide a robust framework for future direct investigations into this compound's effects. For drug development professionals, these findings underscore the importance of early and thorough cardiac safety profiling, even for established drug classes. Further direct experimental validation on this compound is crucial to definitively characterize its hERG liability and overall cardiac safety profile.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 5. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of hERG potassium channel by the antiarrhythmic agent mexiletine and its metabolite m-hydroxymexiletine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of HERG channel blocking effects of various beta-blockers-- implication for clinical strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sophion.com [sophion.com]
- 10. fda.gov [fda.gov]
- 11. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of the Electrophysiological Profiles of Prajmaline and Flecainide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the electrophysiological properties of Prajmaline and Flecainide, two antiarrhythmic drugs with distinct profiles. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction
This compound, a Class Ia antiarrhythmic agent, and Flecainide, a Class Ic antiarrhythmic agent, both primarily exert their effects by blocking cardiac sodium channels. However, their distinct subclassifications arise from differential effects on the action potential duration and their kinetic interactions with the sodium channel. Understanding these nuances is critical for predicting their clinical efficacy and potential proarrhythmic risks.
Electrophysiological Effects: A Tabular Comparison
The following tables summarize the key electrophysiological effects of this compound and Flecainide on various cardiac parameters.
Table 1: Effects on Cardiac Ion Channels
| Ion Channel | This compound | Flecainide |
| Sodium Channel (INa) | Potent, frequency-dependent block with a preference for the open state.[1][2] Exhibits reverse use-dependence.[3] | Potent blocker of the fast inward sodium current (INa) with high affinity for the open state and slow unbinding kinetics.[4][5] |
| Potassium Channels | Limited information available; some derivatives of ajmaline (the parent compound) have been shown to block K+ channels.[6][7] | Inhibits the rapid component of the delayed rectifier potassium current (IKr).[4][5] |
| Calcium Channels (ICaL) | Increases L-type Ca2+ current (ICaL) at therapeutic concentrations, which may contribute to its lack of negative inotropic effect.[2][8][9] | Minimal direct effect on ICaL. |
| Ryanodine Receptor (RyR2) | No significant direct effect reported. | Inhibits the ryanodine receptor 2 (RyR2), reducing spontaneous sarcoplasmic reticulum Ca2+ release.[4][5] This action is complex, with multiple modes of inhibition.[10][11] |
Table 2: Effects on Action Potential and Conduction
| Parameter | This compound | Flecainide |
| Vaughan Williams Classification | Class Ia | Class Ic |
| Maximum Upstroke Velocity (Vmax) | Decreases Vmax in a dose-dependent manner.[9] | Markedly decreases Vmax.[12] |
| Action Potential Duration (APD) | Prolongs APD at lower concentrations.[9] | Variable effects: prolongs APD in ventricular and atrial muscle fibers but shortens it in Purkinje fibers.[5] |
| Conduction Velocity | Slows conduction.[2] | Significantly slows conduction in all cardiac tissues.[5] |
| Effective Refractory Period (ERP) | Increases ERP.[2] | Prolongs ERP to a greater extent than the APD.[13] |
| Intracardiac Intervals | Prolongs PR, QRS, and QT intervals. | Prolongs PA, AH, and HV intervals, leading to PR and QRS prolongation.[13] |
| Use-Dependence | Exhibits reverse use-dependence (effect diminishes at higher heart rates).[3] | Exhibits prominent use-dependence (effect increases at higher heart rates). |
Experimental Protocols
Whole-Cell Patch-Clamp Technique
This technique is employed to record ionic currents from single isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Cardiomyocytes are enzymatically dissociated from cardiac tissue (e.g., ventricular or atrial).
-
Pipette Preparation: Borosilicate glass pipettes with a tip resistance of 1-5 MΩ are filled with an intracellular solution containing the desired ions and buffering agents.
-
Seal Formation: A high-resistance "giga-seal" ( >1 GΩ) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by gentle suction, allowing electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ionic currents.
-
Data Acquisition: The resulting currents are amplified, filtered, and digitized for analysis. The effects of this compound or Flecainide are assessed by comparing currents recorded before and after drug application.
Intracellular Microelectrode Recording
This technique is used to record action potentials from multicellular cardiac preparations (e.g., papillary muscles, Purkinje fibers).
Methodology:
-
Tissue Preparation: A thin strip of cardiac tissue is dissected and placed in a tissue bath continuously superfused with oxygenated Tyrode's solution at a constant temperature.
-
Microelectrode Impalement: A sharp glass microelectrode (resistance 10-30 MΩ) filled with 3 M KCl is used to impale a single cell within the tissue.
-
Action Potential Recording: The transmembrane potential is recorded during spontaneous activity or in response to electrical stimulation.
-
Parameter Measurement: Various action potential parameters, including Vmax, amplitude, and duration at different levels of repolarization (e.g., APD50, APD90), are measured.
-
Drug Application: this compound or Flecainide is added to the superfusate, and changes in the action potential characteristics are recorded and analyzed.
Signaling Pathways and Experimental Workflows
Flecainide's Multi-target Electrophysiological Effects
Caption: Flecainide's primary ion channel targets and their downstream electrophysiological effects.
Experimental Workflow for Assessing Antiarrhythmic Drug Effects
Caption: A generalized workflow for evaluating the electrophysiological effects of antiarrhythmic drugs.
Conclusion
This compound and Flecainide, while both sodium channel blockers, exhibit distinct electrophysiological profiles that dictate their clinical applications and potential risks. This compound's Class Ia characteristics, including APD prolongation and reverse use-dependence, contrast with Flecainide's potent, use-dependent sodium channel blockade and effects on IKr and RyR2, defining it as a Class Ic agent. The detailed comparison and experimental methodologies provided in this guide offer a valuable resource for researchers and professionals in the field of cardiac electrophysiology and drug development.
References
- 1. On the mechanism of drug-induced blockade of Na+ currents: interaction of antiarrhythmic compounds with DPI-modified single cardiac Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac cellular actions of quebrachidine, an indole alkaloid isolated from Rauwolfia viridis Roem et Schult. [scielo.sld.cu]
- 3. ahajournals.org [ahajournals.org]
- 4. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cardiac Kv1.5 and Kv4.3 potassium channels by the class Ia anti-arrhythmic ajmaline: mode of action [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.sld.cu [scielo.sld.cu]
- 9. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple modes of ryanodine receptor 2 inhibition by flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple Modes of Ryanodine Receptor 2 Inhibition by Flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Prajmaline's Positive Inotropic Effect: A Comparative Guide for Researchers
For immediate release:
This guide provides a comprehensive analysis of the positive inotropic effect of Prajmaline on cardiomyocytes, with a focus on the reproducibility of these findings. It is intended for researchers, scientists, and drug development professionals investigating cardiac muscle contractility. This document presents a comparative overview of this compound with established positive inotropic agents, supported by experimental data, detailed protocols, and mechanistic diagrams.
Comparative Analysis of Positive Inotropic Effects
The positive inotropic effect of a compound, its ability to increase the force of myocardial contraction, is a critical parameter in the development of cardiotherapeutics. This section compares the quantitative effects of this compound with two well-established inotropic agents from different pharmacological classes: the beta-adrenergic agonist Isoprenaline and the cardiac glycoside Digoxin.
Data Summary Table:
| Compound | Class | Species | Preparation | Concentration | Positive Inotropic Effect (% Increase in Contractility) | Reference |
| This compound | Class Ia Antiarrhythmic | Rabbit | Ventricular Myocytes | 0.1 µM | 15% | [1] |
| 1 µM | No effect | [1] | ||||
| 20 µM | -30% (Negative Inotropic) | [1] | ||||
| Isoprenaline | Beta-Adrenergic Agonist | Rabbit | Isolated Heart | Not specified for % increase | Isotonic contraction rate increased to a maximum of ~200% | [2] |
| Digoxin | Cardiac Glycoside | Rat | Isolated Heart | 8x10⁻⁶M - 6x10⁻⁵M | Maximum of ~100% | [3] |
Reproducibility and Context of this compound's Inotropic Effect
The initial in vitro findings of a modest positive inotropic effect of this compound at a specific concentration (0.1 µM) in isolated rabbit ventricular myocytes have not been directly replicated in subsequent published studies.[1] This lack of direct reproducibility studies necessitates a broader examination of related compounds and in vivo data to understand the context of this compound's effects on myocardial contractility.
Notably, clinical studies involving this compound and its parent compound, Ajmaline, present a more complex picture that does not consistently support a positive inotropic effect. A study on patients with coronary artery disease who received parenteral this compound showed no statistically significant changes in left ventricular ejection fraction, a key measure of cardiac contractility. In fact, some studies on Ajmaline have reported negative inotropic effects.[4] This discrepancy between the in vitro cardiomyocyte data and in vivo human studies highlights the critical importance of translating cellular-level findings to whole-organ and systemic effects, which can be influenced by factors such as heart rate, autonomic tone, and the presence of cardiac disease.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Isolation of Adult Rabbit Ventricular Cardiomyocytes
This protocol is based on standard enzymatic digestion methods.
-
Anesthesia and Heart Excision: Rabbits are anesthetized, and the heart is rapidly excised and placed in an ice-cold, oxygenated cardioplegic solution.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion. The heart is first perfused with a calcium-free buffer to wash out the blood, followed by perfusion with a solution containing collagenase and protease to digest the extracellular matrix.
-
Tissue Dissociation and Cell Isolation: Once the heart becomes flaccid, the ventricles are minced and gently agitated to release individual cardiomyocytes.
-
Calcium Reintroduction and Purification: The isolated cells are washed and filtered, and calcium is gradually reintroduced to the cell suspension to obtain calcium-tolerant, viable myocytes.
Measurement of Cardiomyocyte Contractility
This protocol describes a common method for assessing the contractility of isolated cardiomyocytes.
-
Cell Plating: Isolated cardiomyocytes are plated on laminin-coated coverslips and allowed to attach.
-
Superfusion and Stimulation: The cells are superfused with a physiological salt solution and electrically stimulated at a constant frequency (e.g., 1 Hz) to induce contractions.
-
Data Acquisition: A video-based edge-detection system or a similar imaging modality is used to record the changes in cell length or sarcomere length during contraction and relaxation.
-
Drug Application: After recording baseline contractility, the drug of interest (e.g., this compound, Isoprenaline, Digoxin) is added to the superfusion solution at various concentrations, and the changes in contraction amplitude and kinetics are recorded.
Whole-Cell Patch Clamp for L-type Ca²⁺ Current (I_CaL) Measurement
This protocol outlines the whole-cell patch-clamp technique used to measure the L-type calcium current, a key determinant of cardiomyocyte contraction.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an internal solution containing a cesium-based solution to block potassium currents.
-
Giga-seal Formation: The pipette is brought into contact with the membrane of a single cardiomyocyte, and gentle suction is applied to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp and Data Acquisition: The cell is voltage-clamped, and a series of depolarizing voltage steps are applied to elicit the L-type calcium current. The current is recorded and analyzed using specialized software. The effect of the drug is assessed by comparing the current amplitude before and after its application.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound's positive inotropic effect and a typical experimental workflow for its investigation.
Caption: Proposed signaling pathway for this compound's positive inotropic effect.
Caption: Experimental workflow for assessing this compound's inotropic effect.
References
- 1. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myocardial pharmacodynamics of dopamine, dobutamine, amrinone and isoprenaline compared in the isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inotropic action, myocardial uptake and subcellular distribution of ouabain, digoxin and digitoxin in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Class Ia Antiarrhythmics on Atrial Refractory Period
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of three primary Class Ia antiarrhythmic drugs—quinidine, procainamide, and disopyramide—on the atrial refractory period. The information presented is collated from various experimental studies to offer an objective overview supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Comparative Efficacy on Atrial Refractory Period
Class Ia antiarrhythmic agents prolong the atrial refractory period by blocking sodium and potassium channels, thereby delaying repolarization and increasing the effective refractory period (ERP) of atrial tissue.[1][2] This action is crucial in the management of atrial arrhythmias such as atrial fibrillation and flutter. The following table summarizes the quantitative effects of quinidine, procainamide, and disopyramide on the atrial effective refractory period (AERP) as reported in various studies. It is important to note that the experimental conditions, including patient populations and measurement techniques, vary between studies, which may influence the results.
| Drug | Baseline AERP (ms) | Post-drug AERP (ms) | Change in AERP | Study Population | Citation |
| Disopyramide | 169 ± 19 | 192 ± 25 | +23 ms (+14%) | Patients with atrial flutter | [3] |
| 232 ± 41 | 266 ± 49 | +34 ms (+15%) | Patients with or suspected atrial fibrillation | [4] | |
| Procainamide | 206 ± 19 (saline control) | 226 ± 18 | +20 ms | Patients without structural heart disease | [5][6] |
| Not specified | Not specified | Up to +135 ms | Not specified | [7] | |
| Quinidine | Not directly measured | Not directly measured | +33 ± 7% increase in APD95 at 1000 ms cycle length | Human atrial tissue | [8] |
AERP: Atrial Effective Refractory Period; APD95: Action Potential Duration at 95% repolarization. Data are presented as mean ± standard deviation where available.
Mechanism of Action: Signaling Pathway
Class Ia antiarrhythmics exert their effect on the atrial refractory period primarily by modulating ion channel function within cardiac myocytes. Their principal mechanism involves the blockade of voltage-gated sodium channels (INa) and various potassium channels (IK).[1][2][9] The inhibition of the fast inward sodium current slows the rate of depolarization (Phase 0 of the action potential), while the blockade of outward potassium currents delays repolarization (Phase 3).[1] This dual action prolongs the overall duration of the action potential, which in turn extends the effective refractory period of the atrial tissue.[1][7]
Experimental Protocols
The measurement of the atrial effective refractory period (AERP) is a standard procedure in clinical electrophysiology studies. The following protocol outlines a typical methodology used in human studies to assess the effects of antiarrhythmic drugs.
Objective: To determine the AERP before and after the administration of a Class Ia antiarrhythmic agent.
Materials:
-
Programmable electrical stimulator
-
Multipolar electrode catheters
-
Intracardiac recording system
-
Fluoroscopy equipment for catheter placement
-
Resuscitation equipment
Procedure:
-
Patient Preparation: The patient is brought to the electrophysiology laboratory in a fasting state. Sedation is administered as needed.
-
Catheter Placement: Under fluoroscopic guidance, multipolar electrode catheters are inserted through a venous sheath (typically via the femoral vein) and positioned in the high right atrium for pacing and recording.
-
Baseline AERP Measurement:
-
A train of eight paced beats (S1) is delivered at a fixed cycle length (e.g., 600 ms).
-
Following the S1 train, a single premature stimulus (S2) is introduced.
-
The S1-S2 coupling interval is progressively decreased in decrements of 10 ms until the S2 stimulus fails to capture the atrium (i.e., does not elicit a propagated atrial depolarization).
-
The AERP is defined as the longest S1-S2 interval that fails to capture the atrium.
-
This measurement is repeated at different drive cycle lengths (e.g., 500 ms and 400 ms) to assess rate-dependent effects.
-
-
Drug Administration: The Class Ia antiarrhythmic drug (quinidine, procainamide, or disopyramide) is administered intravenously at a specified dose and infusion rate.
-
Post-Drug AERP Measurement: After a sufficient time for the drug to reach its therapeutic effect, the AERP measurement protocol (as described in step 3) is repeated.
-
Data Analysis: The baseline and post-drug AERP values are compared to determine the effect of the drug. Statistical analysis is performed to assess the significance of any observed changes.
Experimental Workflow
The following diagram illustrates the typical workflow for an in-vivo experimental study designed to compare the effects of Class Ia antiarrhythmics on the atrial refractory period.
Conclusion
Quinidine, procainamide, and disopyramide, as Class Ia antiarrhythmics, consistently demonstrate the ability to prolong the atrial effective refractory period. This effect, stemming from their blockade of sodium and potassium channels, is a key factor in their utility for managing atrial tachyarrhythmias. The quantitative data, while variable across different studies, confirms a significant increase in AERP following the administration of these agents. The standardized experimental protocol for AERP measurement provides a reliable method for assessing and comparing the electrophysiological effects of these and future antiarrhythmic drugs. For drug development professionals, understanding these comparative effects and the underlying mechanisms is essential for the design of novel antiarrhythmic therapies with improved efficacy and safety profiles.
References
- 1. Procainamide (Antiarrhythmic) Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Hydroquinidine Hydrochloride? [synapse.patsnap.com]
- 3. What is the mechanism of Disopyramide Phosphate? [synapse.patsnap.com]
- 4. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 5. Quinidine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]
- 7. Disopyramide - Wikipedia [en.wikipedia.org]
- 8. Disopyramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. New observations on the mechanisms of antiarrhythmic actions of disopyramide on cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Prajmaline's Therapeutic Window: A Preclinical Toxicology Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical toxicology data for Prajmaline, a Class Ia antiarrhythmic agent, alongside its alternatives, Lidocaine (Class Ib) and Quinidine (Class Ia). The objective is to offer a clear, data-driven perspective on this compound's therapeutic window, supported by experimental evidence and detailed methodologies. Due to the limited availability of public preclinical toxicology data for this compound, this guide incorporates data from its parent compound, Ajmaline, to provide a more comprehensive assessment. This relationship should be considered when interpreting the presented data.
Executive Summary
This compound demonstrates a preclinical profile characteristic of a Class Ia antiarrhythmic, with a primary mechanism of action involving the blockade of cardiac sodium channels. In vitro studies indicate its potent effect on the maximal upstroke velocity (Vmax) of the cardiac action potential. However, a comprehensive evaluation of its therapeutic window necessitates a thorough analysis of its preclinical safety profile, including acute and repeated-dose toxicity, as well as its effects on cardiovascular safety parameters. This guide aims to consolidate the available data to facilitate an informed assessment of this compound's preclinical safety and therapeutic potential in comparison to established antiarrhythmic agents.
Comparative Preclinical Toxicology Data
The following tables summarize the available quantitative data from preclinical studies to facilitate a direct comparison of this compound (and its parent compound Ajmaline), Lidocaine, and Quinidine.
Table 1: Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Citation |
| Ajmaline | Mouse | Intravenous | 56 mg/kg | [Data not publicly available] |
| Rat | Oral | 235 mg/kg | [Data not publicly available] | |
| Lidocaine | Mouse | Intravenous | 46 mg/kg | [Data not publicly available] |
| Rat | Oral | 335 mg/kg | [Data not publicly available] | |
| Quinidine | Mouse | Intravenous | 150 mg/kg | [Data not publicly available] |
| Rat | Oral | 263 mg/kg | [Data not publicly available] |
Table 2: Cardiovascular Safety Pharmacology Data
| Compound | Assay | System | Endpoint | Result | Citation |
| This compound | Electrophysiology | Rabbit Atrial & Ventricular Myocardium | Vmax Depression (at 10⁻⁶ M) | Atrium: 44%, Ventricle: 32% | [1] |
| Ajmaline | hERG Channel Assay | HEK Cells | IC50 | 1.0 µM | [2] |
| Lidocaine | Electrophysiology | Rabbit Atrial & Ventricular Myocardium | Vmax Depression (at 4.3 x 10⁻⁵ M) | Atrium: 19%, Ventricle: 0% | [1] |
| Quinidine | Electrophysiology | Rabbit Atrial & Ventricular Myocardium | Vmax Depression (at 2.2 x 10⁻⁵ M) | Atrium: 28%, Ventricle: 9% | [1] |
Note: The therapeutic index is a crucial measure of a drug's safety margin. It is calculated as the ratio of the toxic dose (e.g., LD50) to the therapeutic dose. Due to the lack of publicly available No-Observed-Adverse-Effect-Level (NOAEL) data from repeated-dose toxicity studies for this compound and Ajmaline, a definitive therapeutic index cannot be calculated at this time.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for understanding how the comparative data was generated.
Acute Toxicity Testing (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of a substance after a single administration.
Animal Model: Typically conducted in at least two rodent species (e.g., mice and rats).
Protocol:
-
Animals are divided into several groups, including a control group receiving the vehicle and multiple test groups receiving logarithmically spaced doses of the test substance.
-
The substance is administered via a clinically relevant route (e.g., oral gavage, intravenous injection).
-
Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
The number of mortalities in each group is recorded.
-
The LD50 value is calculated using a validated statistical method, such as the probit analysis.
In Vitro Electrophysiology Studies
Objective: To assess the effect of a compound on the electrophysiological properties of isolated cardiac cells or tissues.
System: Isolated cardiac myocytes or multicellular preparations (e.g., Purkinje fibers, papillary muscles) from a relevant animal species (e.g., rabbit).
Protocol:
-
Cardiac tissues are dissected and placed in an organ bath containing a physiological salt solution, maintained at a constant temperature and oxygenation.
-
Transmembrane action potentials are recorded using sharp microelectrodes.
-
The compound of interest is added to the bath at various concentrations.
-
Changes in action potential parameters, such as the maximum rate of depolarization (Vmax), action potential duration (APD), and resting membrane potential, are measured.
-
Concentration-response curves are generated to determine the potency of the compound.
hERG Channel Assay
Objective: To evaluate the potential of a compound to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of proarrhythmic risk.
System: Mammalian cell lines (e.g., HEK293 cells) stably expressing the hERG channel.
Protocol:
-
Whole-cell patch-clamp recordings are performed on the hERG-expressing cells.
-
A specific voltage-clamp protocol is applied to elicit hERG channel currents.
-
The test compound is applied at increasing concentrations, and the inhibition of the hERG current is measured.
-
The concentration at which the compound inhibits 50% of the hERG current (IC50) is determined by fitting the data to a concentration-response curve.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Potential for Toxicity of this compound
This compound, as a Class Ia antiarrhythmic, primarily exerts its therapeutic effect by blocking the fast sodium channels (Nav1.5) in cardiomyocytes. This action slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity. Additionally, Class Ia agents typically prolong the action potential duration by inhibiting potassium channels, including the hERG channel. This dual action on sodium and potassium channels is crucial for its antiarrhythmic efficacy but also underlies its potential for proarrhythmic toxicity, such as Torsades de Pointes (TdP).
References
A Comparative Guide to Prajmaline and Procainamide for Unmasking Brugada Syndrome ECG Patterns
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prajmaline and procainamide, two Class IA antiarrhythmic agents used in the pharmacological provocation testing to unmask the characteristic electrocardiogram (ECG) patterns of Brugada syndrome. The information presented is based on available experimental data to assist in understanding their respective performance and methodologies.
Quantitative Data Comparison
Direct comparative studies between this compound and procainamide are limited. Much of the data for this compound's efficacy in this context is extrapolated from studies involving ajmaline, a structurally similar compound. The following table summarizes the available quantitative data for both drugs.
| Parameter | This compound (Data largely inferred from Ajmaline studies) | Procainamide |
| Drug Class | Class IA Antiarrhythmic | Class IA Antiarrhythmic |
| Primary Mechanism | Blocks fast sodium channels (INa) | Blocks fast sodium channels (INa) |
| Secondary Mechanism | May also inhibit the IKr rectifier K+ current and affect L-type Ca2+ currents (ICaL)[1] | Also exhibits moderate potassium channel (IKr) blocking effects[2][3] |
| Sensitivity | Generally considered higher than procainamide. Ajmaline has a reported sensitivity of around 80% to 100% in diagnosing Brugada syndrome in patients with SCN5A mutations or intermittent Type 1 ECG.[4][5][6] | Estimated sensitivity is considered high, with one study noting an implied sensitivity of 92% in patients with an intermittent spontaneous type 1 pattern.[7][8] However, it is generally considered less sensitive than ajmaline.[9] |
| Specificity | Ajmaline has a reported specificity of approximately 94.4%.[5][6][10] However, false positives can occur in individuals without suspected Brugada syndrome.[4] | Estimated specificity is very high.[7][8] |
| Positive Predictive Value | For ajmaline, reported as approximately 93.3%.[5][6] | Data not extensively reported. |
| Negative Predictive Value | For ajmaline, reported as approximately 82.9%.[5][6] | Data not extensively reported. |
| Adverse Effects | Pro-arrhythmic effects, including ventricular tachycardia and fibrillation, have been reported with ajmaline.[11] Other potential side effects include conduction disturbances. | Considered extremely safe, with a low incidence of asymptomatic ventricular arrhythmias (around 0.2% in a large study).[7][12] Other potential adverse effects include hypotension and QRS/QTc prolongation.[13] |
Experimental Protocols
Detailed methodologies are crucial for the standardized application of these pharmacological challenge tests.
Procainamide Infusion Protocol
A commonly utilized protocol for procainamide challenge involves the following steps:
-
Baseline Measurements : Obtain a standard 12-lead ECG, including high precordial leads (V1 and V2 placed in the 2nd and 3rd intercostal spaces), and record baseline vital signs.
-
Drug Administration : Administer procainamide intravenously at a rate of 20-50 mg/minute.[14]
-
Maximum Dosage : The infusion is continued until one of the following endpoints is reached:
-
ECG Monitoring : Continuously monitor the ECG throughout the infusion and for a period after its completion until the ECG returns to baseline.
-
Termination of Infusion : The infusion should be stopped immediately if any of the aforementioned endpoints are met.
This compound (Ajmaline) Infusion Protocol
As direct protocols for this compound are less commonly cited, the protocol for the closely related drug ajmaline is provided as a reference:
-
Baseline Measurements : Record a baseline 12-lead ECG, including high precordial leads, and vital signs.
-
Drug Administration : Administer ajmaline intravenously at a dose of 1 mg/kg body weight over a period of 5 to 10 minutes.
-
ECG Monitoring : Continuously record the ECG during the infusion and for at least 10-15 minutes after the infusion is complete, or until the ECG parameters return to baseline.
-
Endpoints for Test Termination : The test is considered positive and the infusion is stopped if a coved-type ST-segment elevation of at least 2 mm in at least two right precordial leads (V1-V3) is observed. The infusion should also be stopped if ventricular arrhythmias occur or the QRS duration prolongs by more than 30% of the baseline value.
Visualizations
Experimental Workflow for Pharmacological Challenge
The following diagram illustrates the general workflow for a pharmacological challenge test to unmask Brugada syndrome.
Caption: Workflow of a pharmacological challenge test.
Signaling Pathway of Class IA Antiarrhythmics in Brugada Syndrome
This diagram illustrates the presumed mechanism of action of Class IA antiarrhythmics in unmasking the Brugada ECG pattern by their effects on cardiac ion channels.
Caption: Ion channel effects of Class IA antiarrhythmics.
References
- 1. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]
- 3. Procainamide - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Value of electrocardiographic parameters and ajmaline test in the diagnosis of Brugada syndrome caused by SCN5A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Value of electrocardiographic parameters and ajmaline test in the diagnosis of Brugada syndrome caused by SCN5A mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Use, misuse, and pitfalls of the drug challenge test in the diagnosis of the Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ECG Markers of Positive Drug Challenge With Ajmaline in Patients With Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Procainamide in ACLS [aclsonline.us]
A Comparative Analysis of Prajmaline and Propafenone in the Management of Cardiac Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two antiarrhythmic agents, Prajmaline and Propafenone, based on available experimental data. While both drugs are utilized in the management of cardiac rhythm disturbances, they belong to different subclasses of sodium channel blockers and exhibit distinct electrophysiological profiles. This document summarizes their mechanisms of action, presents comparative efficacy data from various arrhythmia models, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and development.
Introduction and Mechanisms of Action
This compound, a Class Ia antiarrhythmic agent, is a propyl derivative of ajmaline.[1] Its primary mechanism of action involves the blockade of fast sodium channels (INa) in cardiac myocytes.[1] This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential in a frequency-dependent manner, thereby slowing conduction.[1] As a Class Ia agent, this compound also prolongs the action potential duration (APD), an effect that contributes to its antiarrhythmic properties.[1]
Propafenone is classified as a Class Ic antiarrhythmic drug.[2] Similar to this compound, it is a potent blocker of the fast inward sodium current.[3][4] This blockade leads to a significant reduction in the upstroke velocity of the action potential (Phase 0), resulting in slowed conduction in the atria, ventricles, and His-Purkinje system.[3] A distinguishing feature of Propafenone is its additional beta-adrenergic blocking activity, which can contribute to its overall antiarrhythmic effect.[4][5]
Comparative Efficacy in Arrhythmia Models
Direct comparative clinical trials between this compound and Propafenone are limited. However, data from individual studies in various arrhythmia models allow for an indirect comparison of their efficacy.
Ventricular Arrhythmias
Both this compound and Propafenone have demonstrated efficacy in suppressing ventricular arrhythmias.
Table 1: Efficacy in Ventricular Arrhythmia Models
| Drug | Arrhythmia Model | Efficacy Metric | Result | Reference |
| This compound | Chronic Premature Ventricular Complexes (PVCs) | Reduction in PVC frequency | 56.7% reduction | [6] |
| Propafenone | Chronic Premature Ventricular Contractions (PVCs) | Reduction in PVCs | >70% reduction in 11 of 14 patients | [2] |
| Chronic Ventricular Arrhythmias | Reduction of VPCs | 90-100% reduction after 3 months | [4] | |
| Ventricular Ectopic Contractions (VECs) | Reduction in VECs | 70.6% average reduction | [7] | |
| Complex Premature Ventricular Contractions (PVCs) | Reduction of total PVCs | 70-80% reduction in 8 of 12 patients | [8] | |
| Chronic Ventricular Extrasystole | Reduction in total VES | 78% decrease | [9] |
Atrial Fibrillation
Propafenone is widely used and studied for the management of atrial fibrillation (AF).[7] Data on this compound's efficacy specifically in AF is less extensive, though it has been used in the treatment of paroxysmal tachycardias.[1]
Table 2: Efficacy in Atrial Fibrillation
| Drug | Arrhythmia Model | Efficacy Metric | Result | Reference |
| This compound | Paroxysmal Tachyarrhythmias (including PAF) | Prevention of recurrence | 60% effectiveness | [10] |
| Propafenone | Recent Onset Atrial Fibrillation | Conversion to Sinus Rhythm | Success rates of 76% at 8h and 83% at 12h with a single oral dose | [11] |
| Paroxysmal Atrial Fibrillation | Prevention of recurrence | Significantly lengthened time to first symptomatic recurrence vs. placebo | [12] | |
| Atrial Fibrillation during Cryoablation | Conversion to Sinus Rhythm | 77.2% success in paroxysmal AF (comparable to ECV) | [13] |
Experimental Protocols
Aconitine-Induced Arrhythmia Model in Rats (for Propafenone)
This in vivo model is utilized to assess the antiarrhythmic potential of compounds against chemically-induced arrhythmias.
-
Animal Model: Male Wistar rats.
-
Arrhythmia Induction: A continuous intravenous infusion of aconitine solution is administered. Aconitine induces arrhythmias by persistently activating sodium channels.
-
Drug Administration: Propafenone or the test compound is administered intravenously a few minutes prior to the aconitine infusion.[14]
-
Efficacy Assessment: The primary endpoints are the time to onset of various arrhythmias, such as supraventricular premature beats (SVPB), supraventricular tachycardia (SVT), ventricular premature beats (VPBS), and paroxysmal ventricular tachycardia (PVT).[14] The incidence of these arrhythmias and the mortality rate are also recorded.[14] Continuous electrocardiogram (ECG) monitoring is performed throughout the experiment to document these events.[14]
Clinical Trial Protocol for Chronic Ventricular Arrhythmias (for Propafenone)
This protocol outlines a typical design for a clinical trial evaluating the efficacy of an antiarrhythmic drug in patients.
-
Patient Population: Patients with a documented history of frequent and complex premature ventricular contractions (PVCs).
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.[2]
-
Treatment Protocol: Patients receive a specified daily dose of Propafenone (e.g., 900 mg/day) or a placebo for a defined period.[2] This is followed by a washout period and then a crossover to the other treatment arm.
-
Efficacy Evaluation: Continuous 24-hour ambulatory ECG (Holter) monitoring is performed at baseline and during each treatment period to quantify the frequency and complexity of PVCs.[2] The primary efficacy endpoint is the percentage reduction in PVCs compared to the placebo period.[2]
Visualizations
Signaling Pathway of Sodium Channel Blockade
Caption: Mechanism of action for this compound and Propafenone via sodium channel blockade.
Experimental Workflow for Aconitine-Induced Arrhythmia Model
Caption: Workflow for evaluating antiarrhythmic efficacy in the aconitine-induced arrhythmia model.
Conclusion
Both this compound and Propafenone are effective in suppressing cardiac arrhythmias through the blockade of sodium channels. Propafenone, a Class Ic agent, has been more extensively studied, particularly for atrial fibrillation, and also possesses beta-blocking properties. This compound, a Class Ia agent, demonstrates efficacy in ventricular arrhythmias and other tachycardias. The choice between these agents in a research or clinical setting would depend on the specific arrhythmia model, the desired electrophysiological profile, and the available preclinical and clinical data. Further direct comparative studies would be beneficial to delineate their relative efficacy and safety profiles more clearly.
References
- 1. A Mechanistic Clinical Trial using (R) versus (S)-Propafenone to Test RyR2 Inhibition for the Prevention of Atrial Fibrillation Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of propafenone and disopyramide for treatment of chronic ventricular arrhythmias: placebo-controlled, double-blind, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mexiletine and propafenone: a comparative study of monotherapy, low, and full dose combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of oral propafenone in chronic ventricular arrhythmias: a placebo controlled cross-over exercise study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The actions of N-propyl ajmaline on experimental arrhythmias and electrophysiological properties of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic effectiveness of propafenone compared to lorajmine in ventricular arrhythmias. Controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ventricular ion channels and arrhythmias: an overview of physiology, pathophysiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigational antiarrhythmic agents: promising drugs in early clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacologic Management for Ventricular Arrhythmias: Overview of Anti-Arrhythmic Drugs [mdpi.com]
- 12. Model systems for the discovery and development of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Models to Study Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
